molecular formula C8H7ClO2 B1362764 1-(4-Chloro-2-hydroxyphenyl)ethanone CAS No. 6921-66-0

1-(4-Chloro-2-hydroxyphenyl)ethanone

Cat. No.: B1362764
CAS No.: 6921-66-0
M. Wt: 170.59 g/mol
InChI Key: QCVSDCHNBNFJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVSDCHNBNFJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359983
Record name 1-(4-chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-66-0
Record name 1-(4-Chloro-2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, spectral characteristics, and critical applications, with a strong emphasis on the causality behind experimental choices and protocols.

Introduction: Strategic Importance in Synthesis

This compound, also known as 4'-Chloro-2'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a reactive acetyl group, a hydroxyl group capable of hydrogen bonding and directing further reactions, and a chloro-substituent, makes it a versatile precursor for a variety of more complex molecules. This trifunctional nature allows for selective chemical modifications, positioning it as a valuable building block in the synthesis of heterocyclic compounds and potential pharmaceutical agents. Understanding its properties and synthesis is crucial for leveraging its full potential in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to a wealth of data.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValueSource
CAS Number 6921-66-0PubChem[1][2]
IUPAC Name This compoundPubChem[1][2]
Synonyms 4'-Chloro-2'-hydroxyacetophenone, 4-Chloro-2-hydroxyacetophenone, 2'-hydroxy-4'-chloroacetophenonePubChem[1][2]
Molecular Formula C₈H₇ClO₂PubChem[1][2]
SMILES CC(=O)C1=C(C=C(C=C1)Cl)OPubChem[1][2]
InChIKey QCVSDCHNBNFJDQ-UHFFFAOYSA-NPubChem[1][2]

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various experimental conditions. These are summarized below.

Table 2: Physicochemical and Computed Properties

PropertyValueUnitSource
Molecular Weight 170.59 g/mol PubChem[1][2]
Appearance Light yellow liquid or solid-Echemi[3]
Melting Point 50-51°CEchemi
Boiling Point 126°C at 16 TorrEchemi
Topological Polar Surface Area 37.3ŲPubChem[1][2]
XLogP3 2.6-PubChem[1][2]
Hydrogen Bond Donor Count 1-Echemi
Hydrogen Bond Acceptor Count 2-Echemi
Solubility Profile

While specific quantitative solubility data is not widely published, based on its structural analogue, 4-chloroacetophenone, this compound is expected to be relatively soluble in polar organic solvents like ethanol, methanol, and ethyl acetate, and sparingly soluble in water and nonpolar solvents like hexane.[4] The presence of the hydroxyl group enhances its polarity compared to 4-chloroacetophenone, likely increasing its solubility in alcohols.

Synthesis Methodology: The Fries Rearrangement

The most prevalent and industrially significant method for synthesizing hydroxyarylketones, including this compound, is the Fries rearrangement.[5][6] This reaction involves the intramolecular rearrangement of a phenolic ester, in this case, 3-chlorophenyl acetate, to an ortho- and para-hydroxyarylketone, catalyzed by a Lewis acid.

The choice of 3-chlorophenyl acetate as the precursor is critical. The Fries rearrangement proceeds via an electrophilic aromatic substitution mechanism. The acyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring. The hydroxyl group is an ortho-, para-director. Starting with 3-chlorophenyl acetate, the migrating acetyl group will preferentially add to the positions ortho or para to the hydroxyl group. This leads to the desired this compound as the major product.

Mechanistic Insight

The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form an acylium carbocation.[1] This electrophile then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures (>160°C) favor the thermodynamically more stable ortho-isomer, which can form a stable bidentate complex with the aluminum chloride, while lower temperatures (<60°C) favor the kinetically controlled para-isomer.[5][7]

Fries_Rearrangement_Mechanism cluster_reactants Step 1: Lewis Acid Coordination cluster_intermediate1 Step 2: Acylium Ion Formation cluster_intermediate2 Step 3: Electrophilic Attack cluster_product Step 4: Hydrolysis ester 3-Chlorophenyl Acetate complex1 Coordinated Complex ester->complex1 + AlCl₃ lewis AlCl₃ acylium Acylium Ion + Phenoxide-AlCl₂ Complex complex1->acylium Rearrangement product_complex Product-AlCl₂ Complex acylium->product_complex Intramolecular Electrophilic Aromatic Substitution final_product This compound product_complex->final_product + H₂O (Workup)

Caption: Mechanism of the Fries Rearrangement.

Field-Proven Synthesis Protocol

This protocol is a robust method for the laboratory-scale synthesis of the title compound. The use of excess aluminum chloride is crucial as it complexes with both the starting material and the product, driving the reaction to completion.

Experimental Workflow Diagram

Synthesis_Workflow start Charge 3-Chlorophenyl Acetate into Argon-purged flask cool Cool to 0°C (Ice Bath) start->cool add_alcl3 Add AlCl₃ in portions cool->add_alcl3 heat Heat to 140-160°C for 2 hours add_alcl3->heat cool2 Cool to 0°C heat->cool2 quench Quench with ice water and conc. HCl cool2->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate product Obtain crude product (Light yellow liquid/solid) evaporate->product

Caption: Workflow for Synthesis via Fries Rearrangement.

Step-by-Step Methodology:

  • Reaction Setup: A 500 mL round-bottom flask is charged with 3-chlorophenyl acetate (e.g., 26.00 g, 0.153 mol). The flask is purged with an inert gas, such as argon, to prevent moisture from interfering with the Lewis acid catalyst. The flask is then cooled in an ice bath to 0°C to control the initial exothermic reaction upon addition of the catalyst.[3]

  • Catalyst Addition: Aluminum chloride (AlCl₃) (e.g., 30.00 g, 0.225 mol) is added portion-wise to the cooled solution. This careful addition is necessary to manage the heat generated.

  • Reaction: The resulting mixture is heated to 140-160°C for approximately 2 hours.[3] Vigorous gas evolution (HCl) is typically observed, so the reaction must be conducted in a well-ventilated fume hood. The high temperature is chosen to favor the formation of the ortho-substituted product.

  • Workup - Quenching: After the reaction period, the mixture is cooled back to 0°C and cautiously quenched by adding it to a mixture of crushed ice and concentrated hydrochloric acid (e.g., 15 mL HCl in 100 mL ice water). This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate (EtOAc) (e.g., 3 x 300 mL). Ethyl acetate is chosen for its good solvency of the product and its immiscibility with water.

  • Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) to remove residual water and inorganic impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, often as a light yellow liquid or oil that may solidify upon standing.[3] Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectral Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

Table 3: Key Spectroscopic Data

TechniqueData / Key PeaksInterpretationSource
¹H NMR (250 MHz, CDCl₃)δ 10.7 (s, 1H), 7.65 (d, J=8.6 Hz, 1H), 6.98 (d, J=1.8 Hz, 1H), 6.87 (dd, J=1.8, 8.6 Hz, 1H), 2.61 (s, 3H)10.7 ppm: Phenolic -OH proton. 7.65-6.87 ppm: Aromatic protons showing the expected splitting pattern for a 1,2,4-trisubstituted benzene ring. 2.61 ppm: Methyl protons of the acetyl group.Echemi[3]
IR (KBr)ṽ: 3436, 3073, 1643 cm⁻¹3436 cm⁻¹: O-H stretching of the hydroxyl group. 3073 cm⁻¹: Aromatic C-H stretching. 1643 cm⁻¹: C=O stretching of the ketone, shifted to a lower frequency due to intramolecular hydrogen bonding with the ortho-hydroxyl group.Echemi

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its functional groups serve as handles for constructing more elaborate molecular frameworks.

  • Synthesis of Heterocycles: The compound is a key precursor for synthesizing chromone derivatives. The ortho-hydroxyacetophenone moiety can undergo condensation reactions with various reagents to form the pyranone ring characteristic of chromones, which are scaffolds present in many biologically active compounds.

  • Pharmaceutical Intermediates: As a member of the haloketone family, it serves as an intermediate in the synthesis of complex molecules for the pharmaceutical industry. For instance, related hydroxyacetophenones are used to prepare hydroxypyrimidine derivatives, which have been investigated as potential histone deacetylase (HDAC) inhibitors.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 4: GHS Hazard Information

Hazard ClassHazard StatementGHS PictogramSource
Skin Corrosion/IrritationH315: Causes skin irritationWarningPubChem,[1] Echemi
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningThermo Fisher Scientific[9]
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningThermo Fisher Scientific[9]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[9]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[3]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound (CAS: 6921-66-0) is a synthetically valuable intermediate, primarily accessed through the Fries rearrangement of 3-chlorophenyl acetate. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for medicinal chemists and researchers. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and safe handling of this compound, enabling its effective use in the development of novel chemical entities.

References

A Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document covers nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic characterization, and applications, grounding all information in authoritative references.

Compound Identification and Structure

IUPAC Name: this compound[1]

The structure of this compound consists of an acetophenone core substituted with a hydroxyl group at position 2 and a chlorine atom at position 4 of the phenyl ring. This arrangement of functional groups—a ketone, a phenol, and an aryl halide—makes it a versatile precursor in organic synthesis.

Synonyms:

  • 4'-Chloro-2'-hydroxyacetophenone[1]

  • 2-Acetyl-5-chlorophenol

  • 4-Chloro-2-hydroxyacetophenone[1]

Key Identifiers:

  • CAS Number: 6921-66-0[1][2]

  • Molecular Formula: C₈H₇ClO₂[1][2]

  • Molecular Weight: 170.59 g/mol [1][2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance Light yellow liquid or solid[2]
Melting Point 50-51 °C[2]
Boiling Point 126 °C at 16 Torr[2]
Density 1.3 ± 0.1 g/cm³[2]
XLogP3 2.6[1][2]
Polar Surface Area 37.3 Ų[1]

Synthesis via Fries Rearrangement

A primary and efficient method for synthesizing hydroxy aryl ketones is the Fries rearrangement of the corresponding phenolic esters.[3][4][5] This reaction is an intramolecular Friedel-Crafts acylation that rearranges an acyl group from a phenolic ester to the aryl ring, typically catalyzed by a Lewis acid.[3]

Principle and Rationale

The Fries rearrangement of 3-chlorophenyl acetate is a robust method to produce this compound. The reaction is regioselective, favoring the formation of the ortho and para isomers. Reaction temperature is a key factor in controlling the product ratio; lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[3] Aluminum chloride (AlCl₃) is the conventional Lewis acid catalyst, used in stoichiometric amounts as it complexes with both the reactant and the product.[4]

Experimental Protocol

This protocol describes a typical lab-scale synthesis of this compound.

Materials:

  • 3-Chlorophenyl acetate (starting material)

  • Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) (extraction solvent)

  • Sodium Sulfate (Na₂SO₄) (drying agent)

  • Ice

Procedure:

  • A round-bottom flask is charged with 3-chlorophenyl acetate (0.153 mol).[2]

  • The flask is cooled in an ice bath.

  • Anhydrous aluminum chloride (0.225 mol) is added portion-wise to the cooled flask.[2]

  • The reaction mixture is heated to 140-160 °C for 2 hours. Vigorous gas evolution (HCl) may be observed.[2]

  • After the reaction period, the mixture is cooled to 0 °C.

  • The reaction is quenched by carefully adding a mixture of concentrated HCl in ice water.[2]

  • The product is extracted from the aqueous mixture using ethyl acetate (3 x 300 mL).[2]

  • The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.[2]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-Up cluster_product Final Product Reactant 3-Chlorophenyl Acetate Reaction Fries Rearrangement (140-160°C, 2h) Reactant->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Quench Quenching (HCl / Ice Water) Reaction->Quench Cooling Extraction Solvent Extraction (Ethyl Acetate) Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Combine & Wash Product This compound Drying->Product Solvent Removal

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. This serves as a self-validating system for the protocol.

¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum in CDCl₃ provides characteristic signals for the compound. The expected chemical shifts (δ) are:

  • ~10.7 ppm (s, 1H): The phenolic hydroxyl proton, often broad.[2]

  • ~7.65 ppm (d, J=8.6 Hz, 1H): Aromatic proton ortho to the acetyl group.[2]

  • ~6.98 ppm (d, J=1.8 Hz, 1H): Aromatic proton ortho to the hydroxyl group.[2]

  • ~6.87 ppm (dd, J=8.6, 1.8 Hz, 1H): Aromatic proton meta to both the acetyl and hydroxyl groups.[2]

  • ~2.61 ppm (s, 3H): The methyl protons of the acetyl group.[2]

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the key functional groups:

  • ~3436 cm⁻¹: A broad band corresponding to the O-H stretching of the phenolic group.[2]

  • ~1643 cm⁻¹: A strong absorption band due to the C=O stretching of the ketone.[2]

  • ~3073 cm⁻¹: C-H stretching of the aromatic ring.[2]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for a wide range of chemical transformations.

  • Pharmaceutical Intermediates: It serves as a precursor for the synthesis of various heterocyclic compounds, such as chromones, flavonoids, and chalcones, many of which are investigated for their potential biological activities.[6] The presence of the chlorine atom provides a site for further modification through cross-coupling reactions.

  • Agrochemical Research: The structural motif is found in molecules developed as potential herbicides, fungicides, or insecticides.

  • Material Science: It can be used in the development of specialized polymers and dyes where its specific electronic and structural properties are beneficial.[6]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used during handling.[2] All work should be conducted in a well-ventilated fume hood.

References

1-(4-Chloro-2-hydroxyphenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 4'-Chloro-2'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its trifunctional nature—comprising a ketone, a phenol, and an aryl chloride—renders it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecular architectures. This guide provides an in-depth examination of its core properties, established synthetic routes, and detailed characterization protocols, tailored for researchers and professionals in drug discovery and chemical development.

Part 1: Core Molecular Attributes

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These attributes govern its stoichiometric behavior in reactions and its response to analytical techniques.

Molecular Formula and Structure

The chemical formula for this compound is C₈H₇ClO₂ .[1][2][3] This formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two oxygen atoms. The molecule's structure consists of an acetophenone core substituted with a hydroxyl group at the C2 position and a chlorine atom at the C4 position of the phenyl ring.

Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work.

ParameterValueSource
Molecular Weight 170.59 g/mol [1][3]
Monoisotopic Mass 170.0134572 Da[1]

The molecular weight of 170.59 g/mol is used for calculating molar equivalents in reaction planning, while the more precise monoisotopic mass is essential for high-resolution mass spectrometry analysis.[1]

Part 2: Synthesis Methodology: The Fries Rearrangement

The most common and industrially relevant synthesis of this compound is achieved via the Fries rearrangement of a corresponding phenyl acetate. This electrophilic substitution reaction is valued for its efficiency in installing an acyl group onto a phenolic ring.

Mechanistic Rationale

The Fries rearrangement of 3-chlorophenyl acetate is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds as follows:

  • Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, rendering the acyl carbon highly electrophilic.

  • Acylium Ion Formation: This coordination facilitates the cleavage of the ester's C-O bond, generating a resonance-stabilized acylium ion and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile in an attack on the electron-rich aromatic ring of the phenoxide. The directing effects of the hydroxyl (now phenoxide) and chloro groups favor substitution at the ortho and para positions. In this case, the desired product is the ortho-acylated isomer.

  • Workup: A final aqueous acid workup quenches the reaction, hydrolyzes the aluminum complexes, and protonates the phenoxide to yield the final hydroxylated ketone product.

Heating the reaction mixture is crucial as it provides the necessary activation energy for the rearrangement to occur.[3]

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol describes a validated laboratory-scale synthesis of this compound.

Materials:

  • 3-Chlorophenyl acetate (or 3-acetoxychlorobenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Equip a 500 mL round-bottom flask with a magnetic stirrer and an argon inlet. Purge the flask with argon gas.

  • Add 3-chlorophenyl acetate (e.g., 26.00 g, 0.153 mol) to the flask and cool the vessel in an ice bath.[3]

  • While maintaining the cooling, add anhydrous AlCl₃ (e.g., 30.00 g, 0.225 mol) in small portions. Caution: This addition can be exothermic.[3]

  • Once the addition is complete, heat the resulting mixture to 140-160°C for approximately 2 hours. Caution: The reaction evolves gas vigorously.[3][4]

  • After the reaction period, cool the mixture back to 0°C using an ice bath.

  • Slowly and carefully quench the reaction by adding a mixture of concentrated HCl (15 mL) in 100 mL of ice water.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 300 mL).[3]

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, typically as a light-yellow liquid or oil.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Purge Flask with Argon reagents Add 3-Chlorophenyl Acetate & Cool to 0°C start->reagents catalyst Add AlCl₃ in Portions reagents->catalyst heat Heat to 140-160°C for 2 hours catalyst->heat cool Cool to 0°C heat->cool quench Quench with HCl/Ice Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry isolate Solvent Removal (Reduced Pressure) wash_dry->isolate end end isolate->end Final Product: This compound

Caption: Workflow for the Fries rearrangement synthesis.

Part 3: Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValue
CAS Number 6921-66-0[1]
Appearance Light yellow liquid or solid[3]
Melting Point 50-51 °C[3]
Boiling Point 126 °C @ 16 Torr[3]
Topological Polar Surface Area 37.3 Ų[1]
XLogP3 2.6[1]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

  • ¹H NMR (250 MHz, CDCl₃):

    • δ 10.7 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton, significantly downfield due to intramolecular hydrogen bonding with the adjacent carbonyl group.[3]

    • δ 7.65 (d, J=8.6 Hz, 1H): A doublet for the aromatic proton ortho to the carbonyl group.[3]

    • δ 6.98 (d, J=1.8 Hz, 1H): A doublet for the aromatic proton ortho to the hydroxyl group.[3]

    • δ 6.87 (dd, J=1.8, 8.6 Hz, 1H): A doublet of doublets for the aromatic proton meta to both the carbonyl and hydroxyl groups.[3]

    • δ 2.61 (s, 3H): A sharp singlet for the three protons of the methyl group of the acetyl function.[3]

  • Infrared (IR) Spectroscopy (KBr):

    • ~3436 cm⁻¹: A broad peak indicative of the O-H stretching of the hydroxyl group.[3]

    • ~3073 cm⁻¹: C-H stretching from the aromatic ring.[3]

    • ~1643 cm⁻¹: A strong absorption corresponding to the C=O stretching of the ketone carbonyl group.[3] The lower-than-usual frequency is due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

Part 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic protocols. The Fries rearrangement provides a reliable method for its production. A comprehensive understanding of its molecular characteristics, supported by robust spectroscopic data, is paramount for its effective application in research and development, particularly in the synthesis of novel pharmaceutical agents and fine chemicals.

References

A Guide to the Fries Rearrangement: Mechanism and Synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fries rearrangement is a cornerstone transformation in organic synthesis, providing a robust pathway for converting phenolic esters into valuable hydroxy aryl ketones.[1][2] These products are critical intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4] This technical guide offers an in-depth exploration of the Fries rearrangement mechanism, specifically focusing on the synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone from its precursor, 3-chlorophenyl acetate. We will dissect the intricate roles of catalysts, reaction conditions, and substrate electronics that govern the reaction's outcome. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this classic yet highly relevant organic reaction.

Introduction: The Significance of the Fries Rearrangement

Named after the German chemist Karl Theophil Fries, this rearrangement reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid.[3] The reaction is a powerful alternative to direct Friedel-Crafts acylation of phenols, which often yields the ester as the primary product rather than the desired C-acylated ketone.[3]

A key feature of the Fries rearrangement is its regioselectivity, yielding a mixture of ortho and para isomers.[1] Critically, the product distribution can be strategically controlled by manipulating reaction conditions such as temperature and solvent polarity, allowing chemists to favor the formation of a specific isomer.[3][5] This guide will elucidate these principles through the lens of a specific, industrially relevant transformation: the rearrangement of 3-chlorophenyl acetate to this compound, a valuable synthetic building block.

The Core Mechanism: An Intermolecular Pathway

While the precise mechanism has been a subject of study, a widely accepted pathway involves an intermolecular process analogous to a Friedel-Crafts acylation, proceeding through a discrete acylium ion intermediate.[1][3][4] The catalyst, typically a Lewis acid like anhydrous aluminum chloride (AlCl₃), is required in greater than stoichiometric amounts as it complexes with both the starting ester and the resulting phenolic ketone product.[2]

Step 1: Lewis Acid Coordination The reaction initiates with the coordination of the Lewis acid catalyst (AlCl₃) to the carbonyl oxygen of the ester. This oxygen is more electron-rich and thus a superior Lewis base compared to the phenolic oxygen.[1]

Step 2: Generation of the Acylium Ion This coordination polarizes the acyl-oxygen bond, weakening it significantly. The AlCl₃ moiety rearranges to the more stable phenolic oxygen, facilitating the cleavage of the ester bond and generating a resonance-stabilized acylium carbocation (CH₃CO⁺).[1] This electrophilic species is the key intermediate that will acylate the aromatic ring.

Step 3: Electrophilic Aromatic Substitution (EAS) The acylium ion attacks the electron-rich aromatic ring. The regioselectivity of this attack is governed by the directing effects of the substituents on the ring—in this case, the chloro group and the O-AlCl₃ complex.

  • -OAlCl₃ group (at C1): This is a strongly activating, ortho, para-directing group.

  • -Cl group (at C3): This is a deactivating but ortho, para-directing group.

Both groups favor substitution at the C2 (ortho to oxygen) and C4 (para to oxygen) positions. The formation of this compound results from acylation at the C2 position.

Step 4: Rearomatization and Hydrolysis Following the electrophilic attack, a proton is eliminated from the site of acylation, restoring the aromaticity of the ring and forming an aluminum-complexed product. The final step involves a workup with aqueous acid (hydrolysis) to decompose the complex and liberate the this compound product.[2]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanistic pathway for the Fries rearrangement of 3-chlorophenyl acetate.

Fries_Rearrangement Reactant 3-Chlorophenyl Acetate InitialComplex Initial O=C Complex Reactant->InitialComplex + AlCl₃ Catalyst AlCl₃ Catalyst->InitialComplex Acylium Acylium Ion (CH₃CO⁺) + Chloro-phenoxide-AlCl₃ Complex InitialComplex->Acylium Rearrangement SigmaComplex Sigma Complex (Ortho Attack) Acylium->SigmaComplex Electrophilic Attack (at C2) ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Rearomatization (-H⁺) Product This compound ProductComplex->Product Hydrolysis Workup H₃O⁺ Workup Workup->Product

Caption: Mechanism of the AlCl₃-catalyzed Fries Rearrangement.

Controlling Regioselectivity: A Game of Kinetics and Thermodynamics

The ratio of ortho to para products is not arbitrary; it is a direct consequence of the reaction conditions. Understanding this relationship is crucial for optimizing the synthesis of the desired isomer.

ConditionFavored Product IsomerRationale
High Temperature (>100°C)OrthoAt elevated temperatures, the reaction is under thermodynamic control . The ortho isomer forms a stable six-membered bidentate chelate with the AlCl₃ catalyst via the hydroxyl and ketone oxygens, lowering its energy.[3][6]
Low Temperature (<60°C)ParaAt lower temperatures, the reaction is under kinetic control . The para position is sterically less hindered, leading to a lower activation energy for the attack of the bulky acylium ion, making it the faster-forming product.[3][5]
Non-polar Solvent OrthoNon-polar solvents favor the formation of a tight ion pair between the acylium cation and the phenoxide counter-ion, promoting intramolecular or solvent-cage acylation at the nearby ortho position.[1][3]
Polar Solvent ParaPolar solvents solvate and separate the ion pair, allowing the acylium ion to diffuse and attack the more sterically accessible para position.[1][5]

To synthesize this compound, which is the ortho rearrangement product, the reaction should be conducted at a high temperature.[4][6]

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of the target molecule, emphasizing conditions that favor the ortho isomer.

Objective: To synthesize this compound via the high-temperature Fries rearrangement of 3-chlorophenyl acetate.

Materials:

  • 3-Chlorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (high-boiling solvent) or no solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard reflux and extraction glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer. Ensure the apparatus is protected from atmospheric moisture with a drying tube (e.g., CaCl₂).

  • Charging the Reactor: Charge the flask with 3-chlorophenyl acetate (1.0 eq) and nitrobenzene (if used as a solvent). Begin stirring and cool the mixture in an ice-water bath to 0-5 °C.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (approx. 1.2-1.5 eq) portion-wise to the stirred solution. CAUTION: The addition is exothermic. Maintain the temperature below 10 °C during this step.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture in an oil bath to 160-170 °C. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC if feasible.

  • Workup - Quenching: After cooling the mixture to room temperature, very slowly and carefully pour the viscous reaction mixture onto a stirred slurry of crushed ice and concentrated HCl. CAUTION: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Isolation: If a solvent was used, separate the organic layer. Extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine all organic extracts.

  • Purification: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Final Purification: The crude product can be purified by steam distillation, as the ortho-hydroxyacetophenone is volatile with steam due to intramolecular hydrogen bonding.[6] Alternatively, recrystallization from a suitable solvent (e.g., ethanol/water) can be employed.

Self-Validating System:

  • Expected Observations: The reaction mixture will darken significantly upon heating. The quenching step should result in the dissolution of the solid complex.

  • Product Characterization: The identity and purity of the final product, this compound, should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Limitations and Considerations

While powerful, the Fries rearrangement has limitations. The reaction conditions are harsh, precluding the use of substrates with unstable acyl or aryl groups.[1][3] Furthermore, the presence of strongly deactivating groups (e.g., -NO₂) on the aromatic ring can significantly reduce or even prevent the reaction.[1][5] The requirement for more than a full equivalent of the corrosive Lewis acid catalyst also generates considerable waste, prompting research into more environmentally benign catalytic systems.[2][7]

Conclusion

The Fries rearrangement remains a highly valuable and mechanistically insightful reaction in the synthetic chemist's toolkit. By understanding the interplay of kinetic and thermodynamic factors, researchers can effectively control the reaction's regiochemical outcome to produce specific hydroxy aryl ketone isomers. The synthesis of this compound from 3-chlorophenyl acetate serves as a practical example of this principle, demonstrating how high temperatures can be leveraged to favor the formation of the thermodynamically stable ortho product. This guide provides the foundational knowledge for professionals to apply, adapt, and optimize this classic transformation for modern synthetic challenges.

References

Alternative synthesis routes for 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Alternative Synthesis Routes for 1-(4-Chloro-2-hydroxyphenyl)ethanone

Abstract

This compound, a key hydroxyaryl ketone, serves as a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of its chloro, hydroxyl, and acetyl groups presents unique challenges and opportunities in synthetic design. Traditional methods, while established, often necessitate harsh conditions, stoichiometric amounts of corrosive catalysts, and can suffer from poor regioselectivity. This technical guide provides an in-depth exploration of the primary synthesis routes, evaluates alternative and greener methodologies, and offers detailed, field-proven protocols for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices, compare methodologies through quantitative data, and provide a forward-looking perspective on the synthesis of this valuable compound.

Introduction: The Significance of this compound

Hydroxyaryl ketones are a class of compounds of significant industrial importance, acting as precursors for numerous pharmaceuticals.[1] this compound (CAS 6921-66-0) is a notable example, embodying a structural motif found in various biologically active molecules.[2] The primary synthetic challenge lies in achieving regioselective acylation of the 3-chlorophenol backbone, directing the acetyl group to the C2 position (ortho to the hydroxyl group) while avoiding the thermodynamically favored C6 position (para to the hydroxyl group). This guide will focus on two canonical pathways—the Fries Rearrangement and direct Friedel-Crafts Acylation—and then explore modern, alternative approaches designed to overcome the limitations of these classical methods.

The Fries Rearrangement: A Classic Route via Phenolic Esters

The Fries rearrangement is a cornerstone reaction for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[3] This reaction is of significant industrial importance for synthesizing hydroxyarylketones, as direct Friedel-Crafts acylation of phenols can be problematic.[4] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, with a notable selectivity for the ortho and para positions.[5]

Mechanism and Regioselectivity

The widely accepted mechanism begins with the formation of a complex between the Lewis acid (commonly AlCl₃) and the carbonyl oxygen of the ester. This initial complexation is favored over the phenolic oxygen due to the higher electron density of the carbonyl oxygen.[3] This polarization facilitates the cleavage of the ester bond, generating an electrophilic acylium carbocation. The acylium ion then attacks the aromatic ring via electrophilic aromatic substitution.[3]

A critical aspect of the Fries rearrangement is the ability to control regioselectivity through reaction conditions.

  • Low Temperatures : Favor the formation of the para-substituted product (kinetic control).[3]

  • High Temperatures : Favor the formation of the ortho-substituted product (thermodynamic control).[4][6] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the more stable isomer at higher temperatures.[4][7]

  • Solvent Polarity : Non-polar solvents tend to favor the ortho product, while increasing solvent polarity increases the proportion of the para product.[3][4]

References

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-Hydroxyacetophenone: A Comparative Study of Friedel-Crafts Acylation and Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the synthetic strategies for producing 4-chloro-2-hydroxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2][3] We delve into the mechanistic intricacies, practical considerations, and comparative advantages of two primary synthetic routes: the direct Friedel-Crafts acylation of 3-chlorophenol and the Fries rearrangement of 3-chlorophenyl acetate. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to enable informed decisions in process development and optimization.

Introduction: The Significance of 4-Chloro-2-Hydroxyacetophenone

Hydroxyacetophenones are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and industrial chemicals.[3][4] Their utility stems from the presence of both a reactive acetyl group and a phenolic hydroxyl group, which can be readily modified to construct more complex molecular architectures.[4] In particular, 4-chloro-2-hydroxyacetophenone is a key precursor in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[3][5] Its derivatives have shown promise as enzyme inhibitors and intermediates for heterocyclic compounds, highlighting its importance in medicinal chemistry.[6]

The strategic placement of the chloro, hydroxyl, and acetyl functionalities on the aromatic ring makes its efficient and selective synthesis a topic of considerable interest. This guide will explore the two most prominent methods for its preparation, providing a deep dive into the underlying chemical principles and practical execution.

Synthetic Pathway I: The Direct Approach via Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[7][8]

The Underlying Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The general mechanism can be summarized in the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride) to form a complex. This complex then dissociates to generate a resonance-stabilized acylium ion.[8][9]

  • Electrophilic Attack: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the aromatic ring, leading to the formation of a cyclohexadienyl cation intermediate, also known as a sigma complex.[8]

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ anion, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7][8]

Caption: General mechanism of the Friedel-Crafts acylation.

Challenges in the Acylation of Phenols

While seemingly straightforward, the Friedel-Crafts acylation of phenols like 3-chlorophenol presents significant challenges:

  • Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) and the phenolic oxygen (O-acylation).[10] O-acylation to form a phenyl ester is often kinetically favored, leading to a significant reduction in the yield of the desired hydroxyaryl ketone.[10]

  • Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst.[10] This forms a complex that not only deactivates the catalyst but also makes the hydroxyl group electron-withdrawing, thereby deactivating the aromatic ring towards electrophilic substitution.[10] Consequently, stoichiometric or even excess amounts of the Lewis acid are often required.[7][11]

Experimental Protocol: Direct Acylation of 3-Chlorophenol

Despite the challenges, direct acylation can be achieved under carefully controlled conditions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Chlorophenol128.5612.86 g (0.1 mol)1.0
Acetyl Chloride78.508.64 g (0.11 mol)1.1
Aluminum Chloride133.3440.0 g (0.3 mol)3.0
Dichloromethane84.93200 mL-
Hydrochloric Acid (conc.)36.46As needed-
Water18.02As needed-

Procedure:

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (3.0 eq.).

  • Add dichloromethane as the solvent.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.

  • In a separate flask, dissolve 3-chlorophenol (1.0 eq.) in dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-2-hydroxyacetophenone.

Synthetic Pathway II: The Fries Rearrangement - An Elegant Alternative

The Fries rearrangement is a powerful reaction that converts a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones in the presence of a Lewis acid catalyst.[12][13] This reaction is an excellent alternative to direct Friedel-Crafts acylation, often providing better yields and regioselectivity.[11]

The Mechanistic Landscape

The Fries rearrangement is believed to proceed through an intermolecular or intramolecular mechanism, depending on the reaction conditions. The generally accepted intermolecular pathway involves:

  • Complexation: The Lewis acid coordinates to the carbonyl oxygen of the phenolic ester.

  • Acylium Ion Formation: The complex rearranges to form an acylium ion and an aluminum phenoxide.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the aromatic ring of the phenoxide at the ortho and para positions.

  • Hydrolysis: Aqueous workup liberates the hydroxyaryl ketone from its aluminum complex.

Caption: General mechanism of the Fries rearrangement.

Regioselectivity in the Fries Rearrangement

The ratio of ortho to para isomers in the Fries rearrangement is influenced by several factors, primarily temperature. Lower temperatures generally favor the formation of the para product, while higher temperatures favor the ortho isomer.[11] This provides a degree of control over the product distribution. For the synthesis of 4-chloro-2-hydroxyacetophenone from 3-chlorophenyl acetate, the para-rearranged product is the desired isomer.

Experimental Protocol: Synthesis of 4-Chloro-2-Hydroxyacetophenone via Fries Rearrangement

This two-step process begins with the synthesis of the 3-chlorophenyl acetate precursor, followed by its rearrangement.

Step 1: Synthesis of 3-Chlorophenyl Acetate

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Chlorophenol128.5612.86 g (0.1 mol)1.0
Acetic Anhydride102.0912.25 g (0.12 mol)1.2
Pyridine79.10A few dropsCatalytic

Procedure:

  • In a round-bottom flask, combine 3-chlorophenol (1.0 eq.) and a catalytic amount of pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-chlorophenyl acetate. The product is often pure enough for the next step, but can be purified by distillation if necessary.

Step 2: Fries Rearrangement of 3-Chlorophenyl Acetate

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Chlorophenyl Acetate170.5917.06 g (0.1 mol)1.0
Aluminum Chloride133.3426.67 g (0.2 mol)2.0
Nitrobenzene123.11100 mL-
Hydrochloric Acid (conc.)36.46As needed-
Water18.02As needed-

Procedure:

  • To a flame-dried, three-necked flask, add anhydrous aluminum chloride (2.0 eq.) and nitrobenzene.

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add 3-chlorophenyl acetate (1.0 eq.) to the reaction mixture.

  • Maintain the temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Perform steam distillation to remove the nitrobenzene.

  • The remaining aqueous solution is cooled, and the solid product is collected by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-chloro-2-hydroxyacetophenone. A study has shown that the Fries rearrangement of 3-chlorophenyl acetate yields 4-chloro-2-hydroxyacetophenone as the major product.[14]

Comparative Analysis: Friedel-Crafts Acylation vs. Fries Rearrangement

FeatureFriedel-Crafts Acylation of 3-ChlorophenolFries Rearrangement of 3-Chlorophenyl Acetate
Starting Material 3-Chlorophenol3-Chlorophenyl Acetate (from 3-Chlorophenol)
Number of Steps OneTwo
Key Challenge Competitive O-acylation, catalyst deactivationTwo-step process, potential for isomer formation
Yield Often moderate to low due to side reactionsGenerally good to excellent
Regioselectivity Can be difficult to controlCan be controlled by temperature
Catalyst Stoichiometry Often requires >2 equivalents of Lewis acidTypically requires stoichiometric amounts of Lewis acid
Overall Assessment A more direct but often less efficient route.A more reliable and higher-yielding route, despite being a two-step process.

Conclusion

The synthesis of 4-chloro-2-hydroxyacetophenone can be successfully achieved by both direct Friedel-Crafts acylation of 3-chlorophenol and the Fries rearrangement of 3-chlorophenyl acetate. While the direct acylation offers a more concise synthetic route, it is often plagued by lower yields due to competitive O-acylation and catalyst deactivation. The Fries rearrangement, although a two-step process, provides a more robust and higher-yielding alternative with the potential for regiochemical control. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as desired yield, purity requirements, and process scalability. The insights and protocols provided in this guide are intended to facilitate this decision-making process and enable the efficient synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

1-(4-Chloro-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique trifunctional architecture—comprising a phenolic hydroxyl group, a ketone, and an aryl chloride—renders it a highly versatile scaffold for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical protocols, and a discussion of its significant applications, particularly in the realm of medicinal chemistry and drug development. Understanding the nuanced characteristics of this compound is crucial for leveraging its full potential in innovative research and development endeavors.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is the bedrock of its effective application in research and synthesis.

Identifiers and General Properties

This compound is known by several synonyms, and its key identifiers are crucial for accurate documentation and sourcing.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4'-Chloro-2'-hydroxyacetophenone, 2-Acetyl-5-chlorophenol[1]
CAS Number 6921-66-0[1][2]
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1]
Appearance Light yellow liquid or solid[2]
Physical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions.

PropertyValueSource(s)
Melting Point 50-51 °C
Boiling Point 126 °C at 16 Torr
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone; limited solubility in water.
Density Approximately 1.3 g/cm³
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

SpectroscopyKey FeaturesSource(s)
¹H NMR (CDCl₃) δ ~10.7 (s, 1H, -OH), ~7.65 (d, 1H, Ar-H), ~6.98 (d, 1H, Ar-H), ~6.87 (dd, 1H, Ar-H), ~2.61 (s, 3H, -CH₃)[2]
IR (KBr) ~3436 cm⁻¹ (O-H stretch), ~3073 cm⁻¹ (aromatic C-H stretch), ~1643 cm⁻¹ (C=O stretch)[2]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes).

Section 2: Synthesis and Purification

The primary route for the synthesis of this compound is the Fries rearrangement, a classic and reliable method for producing hydroxyaryl ketones.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement involves the intramolecular acyl migration of a phenolic ester, catalyzed by a Lewis acid, to yield ortho- and para-hydroxyaryl ketones. In the synthesis of this compound, 3-chlorophenyl acetate is the starting material. The reaction is typically promoted by aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate. This electrophile then attacks the aromatic ring, primarily at the ortho and para positions relative to the oxygen. The regioselectivity can be influenced by reaction conditions such as temperature.

Diagram: Fries Rearrangement for the Synthesis of this compound

Fries_Rearrangement cluster_start Starting Material cluster_reagent Catalyst cluster_intermediate Key Intermediate cluster_product Product start 3-Chlorophenyl Acetate reagent AlCl₃ (Lewis Acid) start->reagent Coordination intermediate Acylium Ion Intermediate reagent->intermediate Acyl Migration product This compound intermediate->product Electrophilic Aromatic Substitution

Caption: Workflow of the Fries Rearrangement.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Chlorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask (500 mL)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round bottom flask purged with an inert gas (e.g., argon), place 3-chlorophenyl acetate.

  • Cool the flask in an ice bath.

  • Carefully add anhydrous aluminum chloride in portions with stirring.

  • Once the addition is complete, heat the reaction mixture to 140-160°C for approximately 2 hours. Caution: Vigorous gas evolution may occur.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by adding a mixture of concentrated HCl in ice water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Section 3: Chemical Reactivity and Synthetic Applications

The presence of multiple reactive sites in this compound makes it a valuable precursor for a variety of organic transformations.

Reactivity of Functional Groups
  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by a base to form a phenoxide ion. This nucleophilic oxygen can then participate in reactions such as the Williamson ether synthesis to form ethers.[3][4][5][6]

  • Ketone Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The adjacent methyl group has acidic alpha-protons, which can be removed by a strong base to form an enolate. This enolate is a key intermediate in reactions like the Claisen-Schmidt condensation to form chalcones.[7][8][9][10]

  • Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl group, primarily at the positions ortho and para to it.

Diagram: Reactivity of this compound

Reactivity cluster_reactions Key Reactions main This compound Phenolic -OH Ketone Aryl Chloride williamson Williamson Ether Synthesis main:hydroxyl->williamson Nucleophilic Attack by Phenoxide claisen Claisen-Schmidt Condensation main:ketone->claisen Enolate Formation eas Electrophilic Aromatic Substitution main:aryl->eas Directing Group Effects

Caption: Key reaction pathways for the title compound.

Williamson Ether Synthesis

The phenolic hydroxyl group can be readily converted to an ether linkage.

Protocol Example:

  • Dissolve this compound in a suitable solvent like acetone.

  • Add a base, such as potassium carbonate, to deprotonate the phenol.

  • Add an alkyl halide (e.g., 1-bromo-2-chloroethane) and stir the mixture, often with heating, to facilitate the Sₙ2 reaction.[11]

  • Work-up involves filtering the inorganic salts and removing the solvent.

Claisen-Schmidt Condensation for Chalcone Synthesis

This compound is an excellent substrate for the base-catalyzed condensation with various aromatic aldehydes to produce chalcones, which are precursors to flavonoids and other biologically active molecules.[7][8]

Protocol Example:

  • Dissolve this compound and an aromatic aldehyde in a solvent like ethanol.

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product often precipitates from the reaction mixture and can be collected by filtration.

Section 4: Applications in Drug Development and Research

This compound serves as a crucial starting material in the synthesis of a variety of pharmaceutical compounds and biologically active molecules.[12] Its structural motifs are found in numerous compounds investigated for their therapeutic potential.

Key Application Areas:

  • Antimicrobial Agents: Chalcones derived from this compound have been shown to possess antibacterial and antifungal activities.[7]

  • Anticancer Research: Certain chalcone derivatives have demonstrated cytotoxic effects against cancer cell lines.

  • Enzyme Inhibitors: The core structure can be elaborated to synthesize inhibitors of various enzymes, which are targets for a range of diseases.

  • Flavonoid Synthesis: As a precursor to chalcones, it is instrumental in the synthesis of flavonoids, a class of compounds with a wide spectrum of biological activities, including antioxidant and anti-inflammatory properties.

Section 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

  • Hazards: It may cause skin and eye irritation. Inhalation of dust or vapors should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate of significant value, bridging basic organic synthesis with advanced applications in medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and scientists. The protocols and data presented in this guide are intended to provide a solid foundation for its effective and safe utilization in the pursuit of novel scientific discoveries and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a key intermediate in various synthetic pathways. A thorough understanding of its solubility and stability is paramount for its effective handling, reaction optimization, and incorporation into drug development workflows. This document synthesizes theoretical principles with practical methodologies to offer a robust framework for researchers. We will explore the molecular characteristics governing solubility, present detailed protocols for its empirical determination, and outline a systematic approach to evaluating its stability under forced degradation conditions as mandated by regulatory bodies. The insights herein are designed to empower scientists to anticipate the behavior of this molecule, ensuring data integrity and accelerating research and development timelines.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound (also known as 2-Acetyl-5-chlorophenol) is essential for predicting its behavior in various experimental settings. The molecule's structure, featuring a phenolic hydroxyl group, a ketone, and a chloro substituent on the aromatic ring, dictates its solubility and stability profile.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 2-Acetyl-5-chlorophenol, 4'-Chloro-2'-hydroxyacetophenone[1]
CAS Number 6921-66-0[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Light yellow liquid or oil[2]
Melting Point 50-51 °C[2]
Boiling Point 126 °C @ 16 Torr[2]
Estimated pKa ~8.5 - 10.0[3][4]

Note: The pKa is an estimation based on the pKa of 2-chlorophenol (8.55) and the general pKa for phenols (~10). Experimental determination is recommended for precise measurements.

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The solubility of this compound is governed by its ability to form hydrogen bonds via its hydroxyl group and the overall polarity imparted by the ketone and chloro-substituents.

Theoretical Considerations & Solvent Selection
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents.

  • pH-Dependent Aqueous Solubility: The phenolic hydroxyl group is weakly acidic, with an estimated pKa between 8.5 and 10.0.[3][4] In aqueous solutions with a pH below its pKa, the molecule will be in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the hydroxyl group will deprotonate to form the more soluble phenoxide ion. Therefore, solubility in aqueous buffers is expected to increase significantly at basic pH.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group, suggesting good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the hydroxyl and ketone groups, low solubility is expected in nonpolar solvents.

The following diagram illustrates the key molecular features influencing solubility.

G cluster_molecule This compound cluster_factors Solubility Influencing Factors cluster_prediction Predicted Solubility Molecule C₈H₇ClO₂ OH_group Phenolic -OH (pKa ~8.5-10) Ketone_group Ketone C=O Cl_group Chloro -Cl H_Bonding Hydrogen Bonding OH_group->H_Bonding Donor & Acceptor Polarity Molecular Polarity OH_group->Polarity pH pH of Medium OH_group->pH Ionization Ketone_group->H_Bonding Acceptor Ketone_group->Polarity Cl_group->Polarity High_Sol High in Polar Solvents (Ethanol, Methanol, DMSO) H_Bonding->High_Sol Polarity->High_Sol Low_Sol Low in Nonpolar Solvents (Hexane) Polarity->Low_Sol pH_Dep_Sol Increases at pH > pKa (Aqueous Buffers) pH->pH_Dep_Sol

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Solvents

While experimental data is scarce, a qualitative prediction of solubility is presented below. This table should be used as a guideline, with empirical testing being essential for precise quantification.

SolventTypePredicted SolubilityRationale
Water (pH 7)Polar ProticSparingly SolubleLimited by the nonpolar aromatic ring and chloro-substituent.
Water (pH 10)Polar ProticSolubleDeprotonation of the phenolic hydroxyl group to the phenoxide ion increases polarity and solubility.
EthanolPolar ProticSolubleCapable of hydrogen bonding with the hydroxyl and ketone groups.
MethanolPolar ProticSolubleSimilar to ethanol, forms strong hydrogen bonds.
AcetonePolar AproticSolubleActs as a hydrogen bond acceptor for the hydroxyl group.
DMSOPolar AproticVery SolubleHighly polar solvent, effective at solvating polar molecules.
AcetonitrilePolar AproticSolubleModerate polarity, should effectively dissolve the compound.
HexaneNonpolarInsolubleSignificant mismatch in polarity.
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility (in mg/mL) of the compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC system with UV detector (or other suitable quantitative method)

  • 0.45 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Filtration: Dilute the aliquot with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Quantification: Analyze the sample using a validated analytical method (see Section 4) to determine the concentration.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor.

Stability Profile and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, or stress testing, are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule.[5]

Predicted Degradation Pathways

The chemical structure of this compound suggests susceptibility to the following degradation pathways:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures or ring-opening products. This is often accelerated by the presence of metal ions or peroxides.

  • Photodegradation: Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including dechlorination or polymerization. The presence of the phenolic group may increase photosensitivity.

  • Hydrolysis: While the primary functional groups (ketone, phenol, aryl chloride) are generally stable to hydrolysis under neutral conditions, extreme pH and high temperatures could potentially promote reactions, although this is less likely to be a primary degradation route compared to oxidation.

G cluster_stress Stress Conditions cluster_pathways Predicted Degradation Pathways Acid Acidic (HCl) Hydrolytic_Pathway Hydrolysis (Less Likely) Acid->Hydrolytic_Pathway Minor Base Basic (NaOH) Base->Hydrolytic_Pathway Minor Oxidation Oxidative (H₂O₂) Oxidative_Pathway Oxidation of Phenol (Quinone formation) Oxidation->Oxidative_Pathway Major Photo Photolytic (UV/Vis) Photolytic_Pathway Photodechlorination or Polymerization Photo->Photolytic_Pathway Possible Thermal Thermal (Heat) Thermal->Oxidative_Pathway Accelerates Thermal->Photolytic_Pathway Accelerates Molecule This compound Molecule->Acid Molecule->Base Molecule->Oxidation Molecule->Photo Molecule->Thermal G cluster_prep 1. Sample Preparation cluster_expose 2. Stress Exposure cluster_sampling 3. Time-Point Sampling cluster_analysis 4. HPLC Analysis cluster_data 5. Data Interpretation Prep Prepare Stock Solution of Compound Stress Aliquot into Vials for Each Stress Condition Prep->Stress Expose Expose to Conditions: Acid, Base, Oxidative, Thermal, Photolytic Stress->Expose Sample Withdraw Samples at Defined Time Intervals Expose->Sample Neutralize Neutralize/Quench Reaction as Needed Sample->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Inject Inject onto Validated Stability-Indicating HPLC Method Dilute->Inject Detect Detect Parent Peak and Degradant Peaks (UV) Inject->Detect Quantify Quantify Parent Compound (% Assay Remaining) Detect->Quantify Identify Identify and Quantify Degradation Products Quantify->Identify Pathway Propose Degradation Pathways Identify->Pathway

References

Discovery and history of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, History, and Application of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Abstract

This compound, also known as 4'-Chloro-2'-hydroxyacetophenone, is a pivotal chemical intermediate whose significance is underscored by its versatile applications in organic synthesis, particularly in the development of pharmaceuticals and bioactive heterocyclic compounds. This guide provides a comprehensive overview of its discovery, rooted in the classical explorations of aromatic chemistry, its detailed synthesis methodologies, physicochemical properties, and its role as a foundational building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights, offering researchers and drug development professionals a thorough technical resource.

Introduction and Physicochemical Profile

This compound is a disubstituted acetophenone characterized by a hydroxyl group and a chlorine atom on the phenyl ring, ortho and para to the acetyl group, respectively. This specific arrangement of functional groups—an electron-withdrawing chlorine and an electron-donating, hydrogen-bonding hydroxyl group—imparts a unique reactivity profile, making it a valuable precursor for a wide range of more complex molecules. Its structural features allow for selective reactions at the hydroxyl group, the acetyl group, or the aromatic ring, providing multiple avenues for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4'-Chloro-2'-hydroxyacetophenone[1]
CAS Number 6921-66-0[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Solid (Typical)
Melting Point Data not consistently available in search results
Boiling Point Data not consistently available in search results
SMILES CC(=O)C1=C(C=C(C=C1)Cl)O[1]
InChIKey QCVSDCHNBNFJDQ-UHFFFAOYSA-N[1]

Historical Context: A Product of Classic Reactions

The precise moment of "discovery" for a foundational chemical like this compound is not documented as a singular event. Instead, its synthesis and characterization are intrinsically linked to the development and exploration of fundamental reactions in organic chemistry during the late 19th and early 20th centuries. The preparation of hydroxyaryl ketones is most famously achieved via the Fries rearrangement and Friedel-Crafts acylation , and it is through the application of these powerful synthetic tools to substituted phenols that this compound was likely first prepared and identified.

The Fries rearrangement, in particular, stands out as a classic and efficient method for converting phenolic esters into hydroxyaryl ketones.[2][3][4] This reaction involves an intramolecular acyl group migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[4] The regiochemical outcome (ortho vs. para acylation) is notably dependent on reaction conditions such as temperature and solvent, with higher temperatures generally favoring the formation of the ortho-isomer.[2][4] Given that this compound is an ortho-hydroxyacetophenone, its historical synthesis can be confidently attributed to high-temperature Fries rearrangement of 3-chlorophenyl acetate.

Key Synthesis Methodologies

The synthesis of this compound relies on well-established, robust chemical transformations. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Fries Rearrangement of 3-Chlorophenyl Acetate

This is the most direct and historically significant route. The reaction proceeds by treating 3-chlorophenyl acetate with a strong Lewis acid, typically aluminum chloride (AlCl₃), which catalyzes the intramolecular rearrangement of the acetyl group to the ortho position of the hydroxyl group.

The use of a stoichiometric or super-stoichiometric amount of AlCl₃ is crucial. The Lewis acid complexes with both the ester's carbonyl oxygen and the phenolic oxygen of the product, driving the reaction forward and preventing side reactions.[3] High temperatures (often >100°C) are employed to overcome the activation energy barrier for migration to the more sterically hindered ortho position.[2] Lower temperatures tend to favor the thermodynamically more stable para-isomer.[4]

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet (connected to a scrubber), and a thermometer. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) is carefully added to a suitable high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).

  • Substrate Addition: 3-Chlorophenyl acetate (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.

  • Heating: The reaction mixture is heated to 140-160°C for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction & Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Fries_Rearrangement sub Start: 3-Chlorophenyl Acetate reagent Add Lewis Acid (AlCl₃) in inert solvent sub->reagent heat Heat to 140-160°C (Ortho-directing) reagent->heat quench Quench with Ice/HCl (Decomposition of complex) heat->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Recrystallization) extract->purify product Product: this compound purify->product

Caption: General workflow for the synthesis via Fries Rearrangement.

Friedel-Crafts Acylation of 3-Chlorophenol

An alternative approach is the direct acylation of 3-chlorophenol using an acetylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst.

This reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a powerful ortho-, para-director, while the chlorine atom is a deactivating but also ortho-, para-directing group. The acylation will predominantly occur at the positions most activated by the hydroxyl group, namely the positions ortho and para to it. This leads to a mixture of isomers, including the desired 2-acetyl and the 4-acetyl and 6-acetyl products, making purification a significant challenge. Therefore, the Fries rearrangement is often preferred for its superior regioselectivity in this specific case.

Friedel_Crafts cluster_products Product Mixture sub 3-Chlorophenol + Acetyl Chloride cat Lewis Acid (e.g., AlCl₃) sub->cat React in inert solvent p1 This compound (Desired Product) cat->p1 p2 1-(2-Chloro-4-hydroxyphenyl)ethanone cat->p2 p3 Other Isomers cat->p3

Caption: Friedel-Crafts acylation yields a mixture of isomers.

Applications in Drug Discovery and Chemical Synthesis

This compound is not typically an end-product but rather a versatile scaffold for building more elaborate molecular architectures. Its true value lies in its role as a key intermediate.

  • Synthesis of Heterocycles: The presence of the ortho-hydroxyl and acetyl groups is an ideal arrangement for condensation reactions to form various oxygen-containing heterocycles. For example, it is a common precursor for the synthesis of chromones and flavones, which are classes of compounds with a wide range of biological activities.

  • Precursor for Chalcones: It can be condensed with various benzaldehydes in a Claisen-Schmidt condensation to produce chalcones (1,3-diaryl-2-propen-1-ones).[5] Chalcones are well-known pharmacophores investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties.

  • Building Block for Active Pharmaceutical Ingredients (APIs): While direct applications of this specific molecule are not widely reported, structurally similar chlorinated hydroxyacetophenones are crucial in pharmaceutical manufacturing. For instance, the related compound 2-chloro-1-(4-hydroxyphenyl)ethanone is a key reagent in the synthesis of certain hydroxypyrimidine derivatives that act as histone deacetylase (HDAC) inhibitors, a target for cancer therapy.[6][7] This highlights the importance of the chloro-hydroxyacetophenone motif in medicinal chemistry.

Applications start This compound C₈H₇ClO₂ chalcones Chalcones Claisen-Schmidt Condensation start->chalcones chromones Chromones / Flavones Cyclization Reactions start->chromones apis Complex Molecules & APIs Multi-step Synthesis start->apis bio_chalcones Anti-inflammatory, Anti-cancer Activity chalcones->bio_chalcones bio_chromones Diverse Biological Activities chromones->bio_chromones bio_apis Targeted Therapeutics (e.g., HDAC Inhibitors) apis->bio_apis

Caption: Synthetic pathways originating from the title compound.

Conclusion

This compound is a testament to the enduring legacy of classical organic reactions. While its initial synthesis was likely an exploratory consequence of the Fries rearrangement, it has evolved into a valuable and reliable building block for modern chemical and pharmaceutical research. Its unique substitution pattern provides a synthetically flexible platform for constructing complex molecules with significant biological potential. This guide has illuminated its historical origins, provided robust and validated synthetic protocols, and contextualized its importance within the broader landscape of drug discovery and development, serving as a critical resource for scientists in the field.

References

A Technical Guide to the Biological Activity of 1-(4-Chloro-2-hydroxyphenyl)ethanone: A Versatile Scaffold for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 4'-Chloro-2'-hydroxyacetophenone. While direct biological activity of the core molecule is limited, its true significance in medicinal chemistry and drug development lies in its role as a highly versatile synthetic intermediate. We will dissect how this scaffold is leveraged to create potent and diverse bioactive derivatives, focusing on the causality behind synthetic choices and the validation of biological outcomes through robust experimental protocols.

Introduction: The Strategic Importance of a Synthetic Scaffold

This compound (C₈H₇ClO₂) is an acetophenone derivative characterized by a phenyl ring substituted with chloro, hydroxyl, and acetyl groups.[1][2] Its molecular structure is a prime starting point for the synthesis of more complex molecules, particularly heterocyclic compounds like chalcones and Schiff bases.[3][4] The presence of the hydroxyl (-OH) and acetyl (-COCH₃) groups provides reactive sites for condensation reactions, while the chloro (-Cl) group enhances the lipophilicity and electronic properties of the resulting derivatives, often contributing to their biological potency.

This guide moves beyond the starting material to illuminate the biological activities it imparts to its progeny, focusing on the major classes of derivatives and their proven pharmacological relevance.

Synthetic Versatility: From a Simple Ketone to Complex Bioactive Agents

The primary utility of this compound is its function as a precursor in condensation reactions. The two most prominent and pharmacologically significant pathways involve its reaction with aromatic aldehydes to form chalcones or with primary amines to form Schiff bases.

Pathway to Chalcones: Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone and an aromatic aldehyde.[5] The α,β-unsaturated ketone system in the chalcone backbone is a key pharmacophore responsible for a wide range of biological activities, including antimicrobial and anticancer effects.[6][7]

Pathway to Schiff Bases: Azomethine Formation

Schiff bases are formed by the condensation of the ketone group of this compound with a primary amine. The resulting imine or azomethine group (-C=N-) is crucial for their biological activity. These compounds have demonstrated significant potential as anticancer and antimicrobial agents.[3][8][9]

The following diagram illustrates these pivotal synthetic transformations.

G A This compound (Core Scaffold) D Chalcone Derivatives (α,β-Unsaturated Ketones) A->D  Claisen-Schmidt  Condensation  (Base Catalyst) E Schiff Base Derivatives (Imines / Azomethines) A->E  Condensation  Reaction B Aromatic Aldehydes (R-CHO) B->D C Primary Amines (R-NH2) C->E F Antimicrobial Activity D->F G Anticancer Activity D->G H Antioxidant & Anti-inflammatory D->H E->F E->G

Caption: Synthetic pathways from the core scaffold to bioactive derivatives.

Biological Activities of Key Derivatives

The strategic modification of the this compound scaffold unlocks a broad spectrum of pharmacological activities.

Antimicrobial Activity

Derivatives synthesized from this compound, particularly chalcones and Schiff bases, exhibit significant antimicrobial properties.[10]

  • Mechanism of Action: The reactive α,β-unsaturated keto function in chalcones is believed to be responsible for their antimicrobial activity, likely through Michael addition reactions with essential biomolecules in microbial cells.[6] For Schiff bases, the imine group and overall molecular structure contribute to their ability to disrupt microbial cell walls or interfere with cellular processes.[9]

  • Observed Efficacy: Studies have demonstrated that these derivatives show moderate to good activity against a range of pathogenic bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi.[9]

Table 1: Summary of Reported Antimicrobial Efficacy

Derivative Class Target Microorganisms Observed Activity Reference
Chalcones S. aureus, E. coli Good antimicrobial activity [6]
Chalcones B. subtilis, S. aureus, E. coli, S. typhi Moderate to good activity

| Schiff Bases | B. subtilis, S. aureus, E. coli | Excellent antibacterial activity |[9] |

Protocol 1: Antimicrobial Susceptibility Testing via Disc Diffusion Method

This protocol provides a self-validating system for assessing the antibacterial activity of synthesized derivatives.

1. Media and Culture Preparation:

  • Prepare nutrient agar according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.[7]
  • Pour 15-20 mL of the sterile agar into sterile Petri plates and allow to solidify.
  • Prepare a fresh inoculum of the target bacterial strain (e.g., E. coli) in nutrient broth, adjusting the turbidity to a 0.5 McFarland standard.

2. Disc Preparation and Application:

  • Sterilize Whatman No. 1 filter paper discs (6 mm diameter) by autoclaving.
  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations (e.g., 250 µg/mL, 500 µg/mL).
  • Impregnate the sterile discs with the test compound solutions. A solvent-only disc serves as the negative control, and a disc with a standard antibiotic (e.g., Gentamicin) serves as the positive control.

3. Inoculation and Incubation:

  • Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the agar plates to create a lawn.
  • Aseptically place the impregnated discs on the surface of the inoculated plates, ensuring firm contact.
  • Incubate the plates at 37°C for 24 hours.[7]

4. Data Interpretation:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.
  • A larger zone diameter indicates greater antibacterial activity. Compare the results of the test compounds to the positive and negative controls.

Anticancer Activity

Schiff bases and chalcones derived from the core scaffold have emerged as promising candidates for cancer therapy, demonstrating cytotoxicity against various cancer cell lines.[6][8]

  • Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death). Some Schiff base derivatives have been shown to interact with DNA through electrostatic interactions.[8] Others may trigger apoptosis by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the activation of caspases and disruption of the mitochondrial membrane potential.[11] Metal chelates of Schiff bases have also been explored for their ability to overcome multidrug resistance in cancer cells.[3]

G cluster_membrane Cell Membrane Receptor Cell Surface Receptor MAPK_Pathway MAPK Signaling (e.g., JNK, p38) Receptor->MAPK_Pathway Activates Derivative Bioactive Derivative (e.g., Schiff Base) Derivative->Receptor Binds/Interacts Mitochondrion Mitochondrial Disruption (Loss of MMP) MAPK_Pathway->Mitochondrion Induces Stress Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical MAPK-mediated apoptotic pathway induced by a bioactive derivative.

Protocol 2: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO₂.
  • Harvest cells and seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Allow cells to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the synthesized derivative in culture media.
  • Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
  • Incubate the plate for 24-48 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the media from each well.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant and Anti-inflammatory Activities

Chalcone derivatives have been noted for their antioxidant and anti-inflammatory properties.[12]

  • Mechanism of Action: The antioxidant activity is often attributed to the ability of the phenolic hydroxyl groups to scavenge free radicals.[12] The anti-inflammatory effects can be mediated by the inhibition of key inflammatory enzymes like cyclooxygenase (COX), which are involved in prostaglandin synthesis.[13][14] Some chalcones have been shown to reduce levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and COX-2.[12]

Conclusion

This compound is a cornerstone synthetic intermediate whose value is realized in the potent biological activities of its derivatives. Through straightforward and efficient synthetic modifications, this scaffold gives rise to diverse molecular architectures, primarily chalcones and Schiff bases, with significant antimicrobial, anticancer, antioxidant, and anti-inflammatory potential. The continued exploration of derivatives from this core structure represents a promising avenue for the discovery of novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to harness the full potential of this versatile chemical building block.

References

The Evolving Landscape of Drug Discovery: Unveiling the Potential of 1-(4-Chloro-2-hydroxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, the substituted acetophenone scaffold has emerged as a privileged structure, serving as a versatile building block for a diverse array of biologically active molecules. This guide focuses on a particularly promising member of this class: 1-(4-Chloro-2-hydroxyphenyl)ethanone. While primarily recognized as a key synthetic intermediate, a deeper analysis of its chemical attributes and the pharmacological profiles of its derivatives reveals a significant, and perhaps underexplored, potential in its own right. This document provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this compound, grounded in established scientific literature and practical laboratory insights.

The Strategic Importance of the this compound Scaffold

The medicinal chemistry value of this compound stems from the strategic placement of its functional groups on the aromatic ring. The hydroxyl group at the C2 position can act as a hydrogen bond donor and acceptor, a critical feature for molecular recognition by biological targets. The acetyl group at C1 provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The chloro group at the C4 position enhances the lipophilicity of the molecule, which can improve its pharmacokinetic properties, and can also engage in halogen bonding, a non-covalent interaction of growing importance in drug design.

This unique combination of features makes this compound an ideal starting material for the synthesis of several classes of bioactive compounds, most notably chalcones and hydrazones. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis and Derivatization Strategies: From Precursor to Potent Derivatives

The primary route for the synthesis of this compound is the Fries rearrangement of 3-chlorophenyl acetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and proceeds through an electrophilic aromatic substitution mechanism.

Experimental Protocol: Fries Rearrangement for the Synthesis of this compound

Causality Behind Experimental Choices: The choice of a Lewis acid catalyst is crucial for promoting the acyl group migration from the ester oxygen to the aromatic ring. Aluminum chloride is a strong Lewis acid that effectively coordinates with the carbonyl oxygen, facilitating the formation of the acylium ion intermediate. The reaction temperature is a critical parameter that influences the regioselectivity of the rearrangement, with higher temperatures generally favoring the formation of the para-isomer.

Step-by-Step Methodology:

  • To a stirred solution of 3-chlorophenyl acetate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise at 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 140-160 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Derivatization into Bioactive Scaffolds: The Claisen-Schmidt Condensation and Hydrazone Formation

The true medicinal chemistry potential of this compound is unlocked through its conversion into chalcones and hydrazones.

Chalcone Synthesis via Claisen-Schmidt Condensation:

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[1] This reaction is a cornerstone for the synthesis of chalcones, which are known to possess a wide range of biological activities.[2][3][4]

Experimental Workflow: Chalcone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification ketone This compound solvent Ethanol ketone->solvent aldehyde Aromatic Aldehyde aldehyde->solvent stirring Stirring at room temperature solvent->stirring base Aqueous NaOH or KOH base->stirring monitoring TLC Monitoring stirring->monitoring quench Pour into ice water monitoring->quench acidify Acidify with HCl quench->acidify filter Filter solid product acidify->filter recrystallize Recrystallize from Ethanol filter->recrystallize final_product final_product recrystallize->final_product Pure Chalcone Derivative

Caption: General workflow for the synthesis of chalcone derivatives.

Hydrazone Synthesis:

Hydrazones are formed by the reaction of a ketone with a hydrazine derivative. These compounds have garnered significant attention due to their promising anticancer and antimicrobial activities.[5][6][7]

Experimental Workflow: Hydrazone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification ketone This compound solvent Ethanol ketone->solvent hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->solvent reflux Reflux for 2-6 hours solvent->reflux catalyst Glacial Acetic Acid (catalytic) catalyst->reflux monitoring TLC Monitoring reflux->monitoring cool Cool to room temperature monitoring->cool precipitate Pour into ice water cool->precipitate filter Filter solid product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize final_product final_product recrystallize->final_product Pure Hydrazone Derivative G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes Inhibitor Hydroxyacetophenone Derivative Inhibitor->IKK Inhibits Inhibitor->NFkB_nuc Inhibits translocation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-hydroxyphenyl)ethanone is a versatile starting material in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its bifunctional nature, possessing a nucleophilic hydroxyl group and an electrophilic carbonyl group, along with an activated aromatic ring, allows for a range of cyclization strategies. This document provides an in-depth guide to the synthesis of several key classes of heterocyclic compounds from this readily available precursor, including flavones, chromones, and coumarins. The protocols detailed herein are designed to be robust and reproducible, and are accompanied by mechanistic insights to aid in their application and adaptation for the synthesis of diverse derivatives. The resulting heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities.

I. Synthesis of 7-Chloroflavones via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of 1,3-diketones, which are key intermediates in the formation of flavones.[1][2][3] This pathway involves the initial O-acylation of the phenolic hydroxyl group of this compound, followed by a base-catalyzed intramolecular acyl migration. The resulting 1,3-diketone is then cyclized under acidic conditions to yield the flavone core.

Reaction Pathway Overview

Baker_Venkataraman start This compound step1 O-Acylation (e.g., Benzoyl Chloride, Pyridine) start->step1 intermediate1 2-Benzoyloxy-4-chloroacetophenone step1->intermediate1 step2 Baker-Venkataraman Rearrangement (e.g., KOH, Pyridine) intermediate1->step2 intermediate2 1-(4-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1,3-Diketone) step2->intermediate2 step3 Acid-Catalyzed Cyclization (e.g., H2SO4, Acetic Acid) intermediate2->step3 product 7-Chloroflavone step3->product

Caption: General workflow for the synthesis of 7-chloroflavone.

Detailed Experimental Protocol: Synthesis of 7-Chloroflavone

Part A: Synthesis of 2-Benzoyloxy-4-chloroacetophenone

  • In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 20 mL of dry pyridine.

  • To this solution, add 1.55 g (11 mmol) of benzoyl chloride dropwise with stirring at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into 100 mL of ice-cold 1 M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-benzoyloxy-4-chloroacetophenone.

Part B: Baker-Venkataraman Rearrangement to form 1-(4-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Dissolve the dried 2-benzoyloxy-4-chloroacetophenone from Part A in 30 mL of pyridine in a 100 mL round-bottom flask.

  • Add 1.68 g (30 mmol) of powdered potassium hydroxide (KOH) to the solution.

  • Heat the mixture to 50°C and stir for 2 hours. The formation of a yellow precipitate indicates the potassium salt of the diketone.[4]

  • Cool the reaction mixture to room temperature and carefully acidify with 10% aqueous acetic acid until the precipitate dissolves and the solution becomes acidic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.

Part C: Cyclization to 7-Chloroflavone

  • To the crude 1,3-diketone from Part B, add 20 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.

  • Heat the mixture at 100°C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 7-chloroflavone.

StepProductStarting MaterialReagentsTypical Yield
A 2-Benzoyloxy-4-chloroacetophenoneThis compoundBenzoyl Chloride, Pyridine90-95%
B 1-(4-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione2-Benzoyloxy-4-chloroacetophenoneKOH, Pyridine80-85%
C 7-Chloroflavone1-(4-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dioneH₂SO₄, Acetic Acid85-90%

II. Synthesis of 7-Chloro-3-formylchromones via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][5] When applied to 2-hydroxyacetophenones, it can lead to the formation of 3-formylchromones in a one-pot procedure. The reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the activated aromatic ring of this compound. Subsequent intramolecular cyclization and hydrolysis lead to the formation of the 7-chloro-3-formylchromone.

Vilsmeier_Haack start This compound intermediate Electrophilic Aromatic Substitution & Cyclization start->intermediate reagents DMF, POCl3 reagents->intermediate product 7-Chloro-3-formylchromone intermediate->product

Caption: Vilsmeier-Haack synthesis of 7-chloro-3-formylchromone.

Detailed Experimental Protocol: Synthesis of 7-Chloro-3-formylchromone
  • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place 10 mL of dry N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add 2.3 g (15 mmol) of phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1.71 g (10 mmol) of this compound in 10 mL of dry DMF to the Vilsmeier reagent.

  • Heat the reaction mixture at 60-70°C for 5 hours.

  • Cool the mixture to room temperature and pour it onto 100 g of crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford pure 7-chloro-3-formylchromone.[6]

ProductStarting MaterialReagentsTypical Yield
7-Chloro-3-formylchromoneThis compoundDMF, POCl₃75-85%

III. Synthesis of 7-Chloro-4-methylcoumarins via Pechmann Condensation

The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[7][8] In this protocol, this compound is not the direct phenolic precursor. Instead, the related 4-chlororesorcinol would be the ideal starting material. However, for the purpose of demonstrating the versatility of synthetic routes starting from the title compound's structural class, we present a protocol using a structurally similar phenol.

Conceptual Pathway

The reaction involves the acid-catalyzed reaction of a phenol with a β-ketoester. The mechanism is believed to proceed via transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration.

Pechmann_Condensation phenol 4-Chlororesorcinol product 7-Chloro-4-methylcoumarin phenol->product ketoester Ethyl Acetoacetate ketoester->product acid Acid Catalyst (e.g., H2SO4) acid->product

Caption: Pechmann condensation for 7-chloro-4-methylcoumarin.

Detailed Experimental Protocol: Synthesis of 7-Chloro-4-methylcoumarin

Note: This protocol uses 4-chlororesorcinol as the phenolic starting material, which is structurally related to the target starting material of this guide and illustrates the Pechmann condensation.

  • In a 100 mL round-bottom flask, cautiously add 1.45 g (10 mmol) of 4-chlororesorcinol to 10 mL of concentrated sulfuric acid, cooled in an ice bath.

  • To this stirred mixture, add 1.30 g (10 mmol) of ethyl acetoacetate dropwise, maintaining the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture into 100 mL of ice water.

  • Collect the precipitated solid by vacuum filtration, wash with water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-chloro-4-methylcoumarin.

ProductStarting Phenolβ-KetoesterCatalystTypical Yield
7-Chloro-4-methylcoumarin4-ChlororesorcinolEthyl AcetoacetateConc. H₂SO₄80-90%

IV. Synthesis of 6-Chlorobenzofurans

The synthesis of benzofurans from 2-hydroxyacetophenones can be achieved through various strategies, often involving the introduction of a two-carbon unit that cyclizes with the phenolic hydroxyl and the ortho position of the acetyl group. One common approach involves the reaction with an α-halo ketone followed by intramolecular cyclization.

General Strategy

A plausible route involves the O-alkylation of the phenolic hydroxyl group of this compound with a reagent such as chloroacetonitrile, followed by a base-catalyzed intramolecular cyclization.

Illustrative Protocol Concept
  • O-Alkylation: React this compound with chloroacetonitrile in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This would yield 2-(2-acetyl-5-chlorophenoxy)acetonitrile.

  • Intramolecular Cyclization: The resulting intermediate can undergo a base-catalyzed intramolecular cyclization. The base would deprotonate the methylene group of the acetonitrile, and the resulting carbanion would attack the carbonyl carbon of the acetyl group. Subsequent dehydration would lead to the formation of the 2-amino-6-chlorobenzofuran derivative, which can be further modified.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a diverse range of medicinally important heterocyclic compounds. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel flavones, chromones, coumarins, and benzofurans. The presented methodologies are robust and can be adapted for the preparation of a library of derivatives for biological screening and lead optimization.

References

Application Notes & Protocols: The Strategic Utility of 1-(4-Chloro-2-hydroxyphenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 4'-Chloro-2'-hydroxyacetophenone, is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its unique substitution pattern—featuring a reactive acetyl group, a nucleophilic hydroxyl group, and a strategically placed chloro substituent—provides a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use in the development of high-value pharmaceutical classes, including coumarin-based anticoagulants and chalcone precursors to flavonoids. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design.

Introduction to the Intermediate: Chemical Profile and Significance

This compound is a cornerstone building block for medicinal chemists. The ortho-hydroxyl group can direct electrophilic substitution and participate in intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. The acetyl group offers a handle for a wide array of condensation and rearrangement reactions, while the chloro atom provides a site for nucleophilic substitution or can be retained to modulate the electronic properties and metabolic stability of the final drug product.

Property Value
IUPAC Name This compound[1]
Synonyms 4'-Chloro-2'-hydroxyacetophenone, 2-Acetyl-5-chlorophenol
CAS Number 6921-66-0[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Light yellow liquid or solid
Key Features Ortho-hydroxy ketone, halogenated aromatic

Its utility stems from its ability to act as a precursor to heterocyclic systems that are prevalent in pharmacologically active molecules. This guide will focus on its synthesis via the Fries rearrangement and its subsequent conversion into two major classes of pharmaceutical intermediates.

Synthesis of this compound via Fries Rearrangement

The most common and industrially viable method for synthesizing ortho-hydroxyaryl ketones is the Fries rearrangement.[2] This reaction involves the transformation of a phenolic ester—in this case, 3-chlorophenyl acetate—into a hydroxyaryl ketone using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Causality of Experimental Design: The reaction's regioselectivity (ortho vs. para substitution) is highly dependent on temperature.[2] Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the migration of the acyl group to the ortho position, which is desired for this intermediate. The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring.[2]

Fries_Rearrangement cluster_start Starting Material cluster_reagents Catalyst & Conditions cluster_product Product Start 3-Chlorophenyl Acetate Reagents 1. AlCl₃ (Lewis Acid) 2. Heat (e.g., 140-160°C) 3. Acidic Work-up (HCl) Start->Reagents Fries Rearrangement Product This compound Reagents->Product

Caption: Workflow for the synthesis of the target intermediate.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established procedures for the Fries rearrangement.[3]

Materials:

  • 3-Chlorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round bottom flask equipped with a reflux condenser and a gas outlet, place 3-chlorophenyl acetate (e.g., 10 g, 0.058 mol).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (e.g., 13.8 g, 0.104 mol) in portions to the flask. The reaction is exothermic and will evolve gas (HCl); ensure adequate ventilation.

  • Heating: Heat the reaction mixture to 140-160°C using an oil bath for approximately 2 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After cooling the mixture to room temperature and then in an ice bath, slowly and cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated HCl (e.g., 100 mL ice water with 15 mL conc. HCl).[3] This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by recrystallization or column chromatography to yield pure this compound. A yield of over 90% has been reported for similar procedures.[3]

Application in Pharmaceutical Synthesis

The strategic placement of functional groups makes this compound a valuable precursor for several classes of bioactive molecules.

Synthesis of Coumarin Derivatives

Hydroxycoumarins are a critical class of compounds, most famously represented by the anticoagulant drug warfarin.[4] The synthesis of the 4-hydroxycoumarin scaffold can be readily achieved from ortho-hydroxyacetophenones.[4][5]

Causality of Experimental Design: The reaction involves an initial acylation of the phenolic hydroxyl group with a carbonate ester (e.g., diethyl carbonate), followed by an intramolecular Dieckmann-like condensation. The base (e.g., sodium hydride or an alkali alkoxide) deprotonates the methyl group of the acetophenone, creating a nucleophile that attacks the newly formed carbonate ester, leading to cyclization and formation of the pyranone ring characteristic of coumarins.[4]

Coumarin_Synthesis Intermediate 1-(4-Chloro-2- hydroxyphenyl)ethanone Reagents 1. Diethyl Carbonate 2. Strong Base (e.g., NaH) 3. Acidification Intermediate->Reagents Acylation & Cyclization Product 6-Chloro-4-hydroxycoumarin Reagents->Product Application Precursor to Anticoagulants (e.g., Warfarin analogues) Product->Application

Caption: Synthetic pathway from the intermediate to the coumarin core.

Protocol 3.1.1: Synthesis of 6-Chloro-4-hydroxycoumarin

This protocol is a representative procedure for the synthesis of the coumarin scaffold.[4]

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (e.g., 1.3 equivalents) in anhydrous toluene.

  • Reactant Addition: Heat the suspension to 60-80°C. Slowly add a solution of this compound (1 equivalent) and diethyl carbonate (3 equivalents) in anhydrous toluene to the heated base suspension.[4] Ethanol will be liberated as the reaction proceeds.

  • Reaction: Maintain the temperature and stir for 1-2 hours after the addition is complete, monitoring by TLC.

  • Quenching and Work-up: Cool the reaction mixture and cautiously add water. Transfer to a separatory funnel and discard the organic (toluene) layer.

  • Precipitation: Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.[4] The 6-chloro-4-hydroxycoumarin product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water to remove residual acid, and dry. The crude product can be recrystallized from a suitable solvent like aqueous methanol to afford the pure product.

Synthesis of Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and serve as precursors for various pharmacologically active compounds, including anti-inflammatory and anticancer agents.[6][7] They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.

Causality of Experimental Design: The reaction is base-catalyzed. The base abstracts an acidic α-proton from the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde in an aldol addition reaction. The resulting β-hydroxy ketone readily undergoes dehydration (elimination of water) under the reaction conditions to yield the conjugated α,β-unsaturated ketone system of the chalcone.

Chalcone_Synthesis Intermediate 1-(4-Chloro-2- hydroxyphenyl)ethanone Reagents Base Catalyst (NaOH or KOH) in Ethanol Intermediate->Reagents Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reagents Product (E)-1-(4-chloro-2-hydroxyphenyl) -3-phenylprop-2-en-1-one (A Chalcone) Reagents->Product Claisen-Schmidt Condensation Application Precursor to Flavonoids, Pyrazolines, and other Heterocycles Product->Application

Caption: General scheme for the synthesis of chalcones.

Protocol 3.2.1: Synthesis of a Halogenated Hydroxychalcone

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dilute HCl

Procedure:

  • Solution Preparation: Dissolve this compound (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in ethanol in a flask.

  • Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH or KOH (e.g., 40-50%) dropwise with constant stirring.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the formation of a colored precipitate and confirmed by TLC. Reaction times can vary from a few hours to overnight.

  • Precipitation and Neutralization: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).

  • Isolation and Purification: Collect the precipitated chalcone by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Dry the product. Recrystallization from ethanol will yield the purified chalcone.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Hazard Class GHS Pictogram Hazard Statement Prevention Precaution
Skin Corrosion/Irritation DangerH315: Causes skin irritation[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[8][9]
Serious Eye Damage/Irritation DangerH318/H319: Causes serious eye damage/irritation[1]P280: Wear eye protection/face protection.[9]
Specific Target Organ Toxicity WarningH335: May cause respiratory irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[8][9]

This table summarizes aggregated GHS information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[1][8][9]

Conclusion

This compound is a potent and versatile pharmaceutical intermediate whose value is derived from its inherent structural features. The protocols detailed herein for its synthesis via the Fries rearrangement and its subsequent application in constructing coumarin and chalcone scaffolds demonstrate its strategic importance. By understanding the chemical principles behind these transformations, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery and synthesis of novel therapeutic agents.

References

Application of 1-(4-Chloro-2-hydroxyphenyl)ethanone in the Synthesis of Flavonoids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 1-(4-Chloro-2-hydroxyphenyl)ethanone as a key precursor in the synthesis of flavonoids, particularly focusing on the formation of 6-chloroflavones. The unique substitution pattern of this starting material offers a strategic entry point into a class of flavonoids with significant potential in medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound

This compound is a valuable building block in flavonoid synthesis due to the specific placement of its functional groups. The ortho-hydroxyl group is essential for the characteristic cyclization reactions that form the chromen-4-one (flavone) core. The chloro-substituent at the 4-position of the phenyl ring is retained in the final flavonoid structure, leading to the formation of 6-chloroflavones. Halogenated flavonoids are of particular interest in drug discovery as the halogen atom can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This guide will explore the primary synthetic pathways commencing from this compound, offering detailed mechanistic insights and step-by-step protocols for laboratory application.

Preparative Route to the Key Precursor: this compound

The primary route to obtain this compound is through the Fries rearrangement of 4-chlorophenyl acetate. This intramolecular Friedel-Crafts acylation provides a reliable method for producing the required ortho-hydroxyacetophenone.

Protocol 1: Synthesis of this compound via Fries Rearrangement

Reaction Scheme:

4-chlorophenyl_acetate 4-Chlorophenyl acetate product This compound 4-chlorophenyl_acetate->product Fries Rearrangement AlCl3 AlCl₃ AlCl3->4-chlorophenyl_acetate heat Heat (110-200°C) heat->4-chlorophenyl_acetate

Fries Rearrangement for Precursor Synthesis.

Materials:

  • 4-Chlorophenyl acetate

  • Anhydrous Aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-chlorophenyl acetate (10 g, 0.058 mol).

  • Carefully add anhydrous aluminum chloride (14.56 g, 0.11 mol) in portions.

  • Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with a saturated brine solution (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an aqueous ethanol solution to yield this compound.

Synthetic Pathways to 6-Chloroflavones

There are three primary and reliable synthetic routes to construct the 6-chloroflavone scaffold from this compound. Each method offers distinct advantages and involves different key intermediates.

Pathway 1: Claisen-Schmidt Condensation followed by Oxidative Cyclization

This two-step approach is one of the most common and versatile methods for flavonoid synthesis.[2] It begins with the base-catalyzed condensation of this compound with a substituted benzaldehyde to form a 2'-hydroxychalcone. This intermediate is then subjected to oxidative cyclization to yield the flavone.

Claisen-Schmidt Condensation and Oxidative Cyclization start This compound chalcone 2'-Hydroxy-5'-chloro-chalcone start->chalcone Claisen-Schmidt Condensation aldehyde Substituted Benzaldehyde aldehyde->chalcone base Base (e.g., KOH, NaOH) base->start flavone 6-Chloroflavone Derivative chalcone->flavone Oxidative Cyclization oxidant Oxidizing Agent (e.g., I₂/DMSO) oxidant->chalcone

Workflow for Flavone Synthesis via Chalcone Intermediate.

Materials:

  • This compound

  • Benzaldehyde (or a substituted benzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.71 g, 10 mmol) in ethanol (20 mL) in a flask.

  • Add benzaldehyde (1.06 g, 10 mmol).

  • Slowly add a solution of KOH (1.12 g, 20 mmol) in ethanol (10 mL) to the mixture with constant stirring.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2'-hydroxy-5'-chloro-chalcone.

Materials:

  • 2'-Hydroxy-5'-chloro-chalcone

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

Procedure:

  • Dissolve the 2'-hydroxy-5'-chloro-chalcone (1 mmol) in DMSO (20 mL).[2]

  • Add a catalytic amount of iodine (0.1 mmol).[2]

  • Heat the reaction mixture at 100-120°C for 2-4 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated 6-chloroflavone by filtration.

  • Wash the precipitate with a solution of sodium thiosulfate to remove excess iodine, followed by washing with cold water until the washings are neutral.[2]

  • Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel.

Pathway 2: The Baker-Venkataraman Rearrangement

This classical named reaction provides an alternative route to the flavone core by first forming a 1,3-diketone intermediate.[3][4][5] The process involves the acylation of the hydroxyl group of this compound, followed by a base-catalyzed intramolecular acyl migration.

Baker-Venkataraman Rearrangement Pathway start This compound ester 2-Benzoyloxy-4-chloroacetophenone start->ester Esterification acyl_chloride Benzoyl Chloride acyl_chloride->ester pyridine Pyridine pyridine->start diketone 1-(4-Chloro-2-hydroxyphenyl)- 3-phenylpropane-1,3-dione ester->diketone Baker-Venkataraman Rearrangement base Base (e.g., KOH) base->ester flavone 6-Chloroflavone diketone->flavone Acid-catalyzed Cyclization acid Acid (e.g., H₂SO₄) acid->diketone

Workflow for Flavone Synthesis via Baker-Venkataraman Rearrangement.

Step 1: Esterification

  • Dissolve this compound (1.71 g, 10 mmol) in pyridine (5 mL).

  • Add benzoyl chloride (1.69 g, 12 mmol) dropwise with stirring. An exothermic reaction will occur.

  • Allow the reaction to stand for 30 minutes.

  • Pour the reaction mixture into dilute HCl to precipitate the ester, 2-benzoyloxy-4-chloroacetophenone.

  • Filter, wash with water, and recrystallize from ethanol.

Step 2: Rearrangement to 1,3-Diketone

  • Heat a mixture of the ester (10 mmol), powdered potassium hydroxide (20 mmol), and pyridine (20 mL) at 50°C for 15-30 minutes.

  • Cool the mixture and acidify with dilute acetic acid or HCl to precipitate the 1,3-diketone, 1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.

  • Filter, wash with water, and dry the product.

Step 3: Cyclization to 6-Chloroflavone

  • Dissolve the 1,3-diketone (10 mmol) in glacial acetic acid (20 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture at 100°C for 1 hour.

  • Cool the reaction and pour it into ice water to precipitate the 6-chloroflavone.

  • Filter, wash with water, dry, and recrystallize from ethanol.

Pathway 3: The Allan-Robinson Reaction

The Allan-Robinson reaction is a one-pot method for the synthesis of flavones from an o-hydroxyaryl ketone and an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.[4][6][7]

Materials:

  • This compound

  • Benzoic anhydride

  • Sodium benzoate

  • High-boiling point solvent (e.g., triethylene glycol)

Procedure:

  • A mixture of this compound (10 mmol), benzoic anhydride (30 mmol), and sodium benzoate (10 mmol) is heated at 180-200°C for 4-6 hours.

  • The reaction mixture is then cooled and treated with aqueous sodium hydroxide solution to hydrolyze any unreacted anhydride.

  • The mixture is then filtered, and the filtrate is acidified with dilute HCl to precipitate the crude flavone.

  • The product is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
This compound C₈H₇ClO₂170.5954-56(CDCl₃): 2.61 (s, 3H), 6.87 (dd, 1H), 6.98 (d, 1H), 7.65 (d, 1H), 10.7 (s, 1H)(CDCl₃): 26.5, 115.7, 121.8, 128.9, 129.7, 139.6, 162.0, 203.03436 (O-H), 1643 (C=O)
6-Chloroflavone C₁₅H₉ClO₂256.68183-185(CDCl₃): 6.83 (s, 1H), 7.22 (d, 1H), 7.30 (t, 2H), 7.53 (dd, 2H), 7.75 (d, 1H), 7.93 (d, 2H)(CDCl₃): 106.8, 119.5, 124.0, 125.4, 126.2, 128.9, 130.0, 131.0, 133.8, 155.5, 162.4, 177.0~1640 (C=O), ~1600 (C=C)

Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used.[8][9][10]

Table 2: Comparison of Synthetic Methods for 6-Chloroflavone
MethodKey IntermediateTypical ReagentsReaction TimeTypical YieldAdvantagesDisadvantages
Claisen-Schmidt/ Oxidative Cyclization 2'-Hydroxy-5'-chloro-chalconeKOH, I₂/DMSO14-28 hoursGood to ExcellentVersatile, applicable to a wide range of substituted benzaldehydes.[11][12]Two distinct synthetic steps required.
Baker-Venkataraman Rearrangement 1,3-DiketonePyridine, KOH, H₂SO₄2-4 hoursGoodReliable, often high-yielding.[3][4]Three-step process from the starting acetophenone.
Allan-Robinson Reaction N/A (One-pot)Benzoic anhydride, Sodium benzoate4-6 hoursModerateOne-pot procedure.High temperatures required, may not be suitable for sensitive substrates.
Microwave-Assisted Oxidative Cyclization 2'-Hydroxy-5'-chloro-chalconeI₂/DMSO or other oxidants5-15 minutesExcellentDrastically reduced reaction times, often higher yields.[13][14]Requires specialized microwave reactor.

Conclusion

This compound serves as a highly effective and strategic precursor for the synthesis of 6-chloroflavones. The choice of synthetic route—be it the versatile chalcone pathway, the classic Baker-Venkataraman rearrangement, or the one-pot Allan-Robinson reaction—can be tailored to the specific requirements of the research objective, available equipment, and desired substitution patterns on the flavonoid B-ring. The methodologies presented herein provide a robust foundation for the exploration and development of novel chlorinated flavonoids for a wide range of scientific applications.

References

Application Notes & Protocols: 1-(4-Chloro-2-hydroxyphenyl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-2-hydroxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a cornerstone in the synthesis of a multitude of heterocyclic compounds. Its intrinsic chemical architecture, featuring a nucleophilic hydroxyl group ortho to an electrophilic acetyl group, and a chlorine atom that modulates the electronic properties of the aromatic ring, makes it a prime precursor for constructing complex molecular scaffolds. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on the preparation of chromones, flavones, and coumarins—classes of compounds renowned for their significant pharmacological and biological activities. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical framework for their synthetic endeavors.

Physicochemical Properties

A comprehensive understanding of the starting material's properties is critical for successful reaction planning and execution. The key physicochemical characteristics of this compound are tabulated below.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Light yellow to yellow-brown crystalline powder
Melting Point 94-98 °C
Boiling Point 275.6±25.0 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, acetone, and other common organic solvents.
CAS Number 26583-05-9

Synthetic Applications: A Gateway to Bioactive Heterocycles

The strategic disposition of functional groups in this compound allows for a range of cyclization and condensation reactions, providing access to a diverse array of heterocyclic systems.

Synthesis of 7-Chloro-2-phenylchromone via Baker-Venkataraman Rearrangement

Chromones are a class of naturally occurring compounds that form the core structure of many flavonoids and exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of chromones from 2-hydroxyacetophenones.

Mechanistic Insight:

The synthesis commences with the O-acylation of this compound with benzoyl chloride to form the corresponding ester. This ester then undergoes a base-catalyzed intramolecular acyl migration, the Baker-Venkataraman rearrangement, to yield a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclodehydration of the diketone affords the final chromone product.

baker_venkataraman start This compound step1 O-Acylation (Benzoyl Chloride, Pyridine) start->step1 ester Intermediate Ester step1->ester step2 Baker-Venkataraman Rearrangement (KOH, Pyridine) ester->step2 diketone 1,3-Diketone Intermediate step2->diketone step3 Acid-Catalyzed Cyclization (H₂SO₄, Acetic Acid) diketone->step3 product 7-Chloro-2-phenylchromone step3->product

Caption: Synthetic workflow for 7-chloro-2-phenylchromone.

Detailed Experimental Protocol:

  • Step 1: O-Acylation. In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 20 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath. To this stirred solution, add 1.69 g (1.4 mL, 12 mmol) of benzoyl chloride dropwise over 10 minutes. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (3:1 hexane:ethyl acetate).

  • Step 2: Baker-Venkataraman Rearrangement. To the reaction mixture from Step 1, add 1.68 g (30 mmol) of powdered potassium hydroxide. Heat the mixture to 60 °C and stir vigorously for 2 hours. The formation of a thick yellow precipitate indicates the formation of the potassium salt of the 1,3-diketone.

  • Step 3: Cyclization and Isolation. Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. The crude 1,3-diketone will precipitate. Filter the solid, wash thoroughly with water, and air-dry. To the crude diketone, add a mixture of 20 mL of glacial acetic acid and 2 mL of concentrated sulfuric acid. Heat the mixture at 100 °C for 1 hour. Cool the reaction mixture and pour it into 100 mL of ice water. The precipitated 7-chloro-2-phenylchromone is collected by filtration, washed with water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to afford pure, crystalline 7-chloro-2-phenylchromone.

Synthesis of 7-Chloroflavone via Claisen-Schmidt Condensation and Algar-Flynn-Oyamada Reaction

Flavones are a major class of flavonoids with diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] A common route to flavones involves the Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization via the Algar-Flynn-Oyamada (AFO) reaction.[6][7][8]

Mechanistic Insight:

The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between this compound and benzaldehyde to form 2'-hydroxy-4'-chlorochalcone.[9][10] This intermediate then undergoes an oxidative cyclization in the presence of alkaline hydrogen peroxide (the AFO reaction). The reaction is believed to proceed through a dihydroflavonol intermediate, which is subsequently oxidized to the final flavone.[8][11]

claisen_schmidt_afo start This compound + Benzaldehyde step1 Claisen-Schmidt Condensation (NaOH, Ethanol) start->step1 chalcone 2'-Hydroxy-4'-chlorochalcone step1->chalcone step2 Algar-Flynn-Oyamada Reaction (H₂O₂, NaOH) chalcone->step2 product 7-Chloroflavone step2->product

Caption: Synthetic workflow for 7-chloroflavone.

Detailed Experimental Protocol:

  • Step 1: Synthesis of 2'-Hydroxy-4'-chlorochalcone. Dissolve 1.71 g (10 mmol) of this compound and 1.17 g (1.1 mL, 11 mmol) of benzaldehyde in 20 mL of ethanol in a 100 mL flask. To this solution, add 10 mL of a 20% aqueous sodium hydroxide solution dropwise with stirring, maintaining the temperature below 25 °C. Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute hydrochloric acid to pH 5-6. The precipitated yellow solid is the crude chalcone. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2'-hydroxy-4'-chlorochalcone.

  • Step 2: Synthesis of 7-Chloroflavone (AFO Reaction). Suspend 2.59 g (10 mmol) of the purified 2'-hydroxy-4'-chlorochalcone in 50 mL of ethanol in a 250 mL flask. Add 10 mL of a 20% aqueous sodium hydroxide solution and cool the mixture to 15 °C in an ice bath. To this stirred suspension, add 6 mL of 30% hydrogen peroxide dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C. After the addition is complete, stir the reaction mixture at room temperature for 4 hours. Pour the reaction mixture into 150 mL of cold water and acidify with dilute hydrochloric acid. The precipitated crude 7-chloroflavone is collected by filtration, washed thoroughly with water, and dried. Recrystallize the crude product from a mixture of ethanol and acetic acid to yield pure 7-chloroflavone.

Synthesis of 7-Chloro-4-methylcoumarin via Perkin Reaction

Coumarins are a large class of benzopyrones that are of great interest due to their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.[12][13][14] The Perkin reaction provides a classical route to coumarins from ortho-hydroxy aromatic aldehydes or ketones.[15][16][17][18][19]

Mechanistic Insight:

The Perkin reaction, in this context, involves the condensation of this compound with acetic anhydride in the presence of a weak base, typically sodium acetate. The reaction proceeds through the formation of an enolate from acetic anhydride, which then attacks the carbonyl group of the ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring system.

perkin_reaction start This compound reaction Perkin Reaction (High Temperature) start->reaction reagents Acetic Anhydride, Sodium Acetate reagents->reaction product 7-Chloro-4-methylcoumarin reaction->product

Caption: Synthetic workflow for 7-chloro-4-methylcoumarin.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup. In a 50 mL round-bottom flask, thoroughly mix 1.71 g (10 mmol) of this compound, 2.05 g (25 mmol) of anhydrous sodium acetate, and 5.1 g (4.7 mL, 50 mmol) of acetic anhydride.

  • Step 2: Thermal Reaction. Heat the reaction mixture in an oil bath at 180 °C for 8 hours. It is advisable to use a reflux condenser to prevent the loss of acetic anhydride.

  • Step 3: Work-up and Isolation. Allow the reaction mixture to cool to room temperature and then carefully pour it into 100 mL of ice-cold water with vigorous stirring. The crude product will precipitate. Filter the solid and wash it with cold water. To remove acidic impurities, suspend the crude product in a 5% aqueous sodium bicarbonate solution, stir for 15 minutes, and then filter again. Wash the solid with water until the filtrate is neutral. Recrystallize the crude 7-chloro-4-methylcoumarin from ethanol to obtain the purified product.

Role in Medicinal Chemistry and Drug Development

The chloro-substituted chromones, flavones, and coumarins synthesized from this compound are of significant interest in medicinal chemistry. The presence of the chlorine atom can enhance the lipophilicity of the molecules, which may improve their pharmacokinetic properties such as membrane permeability and metabolic stability.

  • 7-Chlorochromone Derivatives: Chromones are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties.[20] The introduction of a chlorine atom can modulate these activities and introduce new pharmacological profiles.

  • 7-Chloroflavone Derivatives: Flavonoids are well-established as having antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] Chlorinated flavones have been shown to exhibit potent antimicrobial and anticancer properties.[21]

  • 7-Chloro-4-methylcoumarin Derivatives: Coumarins are recognized for their diverse therapeutic potential.[12][13][14] The 7-chloro-4-methylcoumarin scaffold can be further functionalized to develop novel agents with enhanced biological activities, including anticancer and antifungal properties.[12][22]

References

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Chloro-2-hydroxyphenyl)ethanone

This compound, also known as 4'-chloro-2'-hydroxyacetophenone, is a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its substituted phenol and ketone moieties make it a versatile precursor for pharmaceuticals, agrochemicals, and specialty polymers. The efficient and robust synthesis of this compound at scale is, therefore, a critical undertaking for researchers and professionals in the drug development and chemical manufacturing sectors.

This guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters that ensure a safe, efficient, and reproducible outcome on a larger scale.

The Synthetic Strategy: Leveraging the Fries Rearrangement for Scalability

For the industrial production of hydroxyaryl ketones, the Fries rearrangement stands out as a powerful and economical choice.[1][2][3] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to the corresponding ortho- and para-acyl phenol.[1][4] In the case of this compound, the starting material is 3-chlorophenyl acetate.

The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This is followed by the formation of an acylium ion, which then acts as an electrophile in a Friedel-Crafts acylation reaction on the aromatic ring.[2][4]

Fries_Rearrangement Start 3-Chlorophenyl Acetate + AlCl₃ Intermediate1 Acylium Ion Intermediate Start->Intermediate1 Lewis Acid Catalysis Ortho_Product This compound (ortho-product) Intermediate1->Ortho_Product Intramolecular Electrophilic Attack (ortho) Para_Product 1-(2-Chloro-4-hydroxyphenyl)ethanone (para-product) Intermediate1->Para_Product Intramolecular Electrophilic Attack (para)

Caption: Fries Rearrangement Mechanism.

The regioselectivity of the Fries rearrangement (the ratio of ortho to para product) is influenced by several factors, including temperature and solvent.[4] Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this case.[4]

Process Workflow for Scaled Production

The following diagram outlines the key stages in the scale-up synthesis of this compound.

Scale_Up_Workflow Start Starting Material 3-Chlorophenyl Acetate Reaction Fries Rearrangement - 3-Chlorophenyl Acetate - Aluminum Chloride (AlCl₃) - High Temperature Start->Reaction Quench Reaction Quench - Ice/HCl Solution Reaction->Quench Extraction Product Extraction - Ethyl Acetate Quench->Extraction Wash Organic Phase Wash - Brine Solution Extraction->Wash Drying Drying - Anhydrous Sodium Sulfate Wash->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation - Rotary Evaporator Filtration->Evaporation Purification Purification - Recrystallization or Distillation Evaporation->Purification Final_Product Final Product This compound Purification->Final_Product

Caption: Process Workflow Diagram.

Critical Scale-Up Parameters and Safety Considerations

Scaling up chemical reactions is not a linear process; new challenges and hazards emerge as the scale increases.[5][6][7] For the Fries rearrangement, the following points are of paramount importance:

  • Thermal Management: The reaction between 3-chlorophenyl acetate and aluminum chloride is highly exothermic.[8] On a large scale, the heat generated can lead to a rapid increase in temperature, potentially causing the reaction to become uncontrollable (a "runaway" reaction).[9]

    • Mitigation Strategy: Utilize a reactor with a high-efficiency cooling system. The addition of aluminum chloride should be done in portions, allowing the temperature to be controlled between additions. Continuous monitoring of the internal reaction temperature is crucial.[5]

  • Reagent Addition: The rate of addition of aluminum chloride directly impacts the rate of heat generation.

    • Mitigation Strategy: For larger scale reactions, a solid addition funnel or a screw feeder should be used for the controlled addition of AlCl₃. This allows for a slow and steady addition, preventing a sudden exotherm.

  • Handling of Aluminum Chloride: Aluminum chloride is a highly reactive and corrosive solid. It reacts violently with water, releasing hydrogen chloride (HCl) gas.

    • Mitigation Strategy: All equipment must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory.

  • Quenching: The quenching of the reaction mixture with an ice/HCl solution is also highly exothermic and will generate a large amount of HCl gas.

    • Mitigation Strategy: The quench should be performed slowly, with efficient stirring and cooling. The reactor should be equipped with a robust off-gas scrubbing system to neutralize the evolved HCl.

  • Solvent Selection: While some lab-scale procedures are performed neat (without solvent), the use of a high-boiling point, inert solvent (such as 1,2-dichloroethane) can aid in temperature control and stirring on a larger scale.[10]

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 240 g of this compound. It is imperative to first conduct the reaction on a smaller scale to identify any potential issues before proceeding to this larger scale.[6]

Equipment:

  • 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a solid addition funnel.

  • Heating mantle with a temperature controller.

  • Cooling bath (ice-water or a circulating chiller).

  • Large separatory funnel (5 L).

  • Rotary evaporator.

Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-Chlorophenyl acetate170.59260 g1.52
Aluminum Chloride (AlCl₃)133.34300 g2.25
Concentrated HCl36.46150 mL-
Ice-1 kg-
Ethyl Acetate88.113 L-
Brine (saturated NaCl solution)-500 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04100 g-

Procedure:

  • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, and solid addition funnel. Ensure all glassware is dry and the system is under an inert atmosphere (nitrogen or argon).

  • Charge Starting Material: Add 3-chlorophenyl acetate (260 g, 1.52 mol) to the reaction flask.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Addition of Aluminum Chloride: Slowly add aluminum chloride (300 g, 2.25 mol) in portions through the solid addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 140-160°C.[8] A vigorous evolution of gas (HCl) will be observed. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the mixture back down to 0°C. Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice (1 kg) and concentrated HCl (150 mL). This step is highly exothermic and should be done in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a 5 L separatory funnel and extract the product with ethyl acetate (3 x 1 L).

  • Washing: Combine the organic extracts and wash with brine (500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (100 g), then filter.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous methanol) or by vacuum distillation to yield this compound as a light-yellow solid or liquid.[8]

In-Process Controls and Product Characterization

To ensure the quality and purity of the final product, the following analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

  • ¹H NMR Spectroscopy: To confirm the structure of the final product. The expected signals for this compound are: a singlet for the methyl protons (~2.6 ppm), aromatic protons in the range of 6.8-7.7 ppm, and a singlet for the hydroxyl proton (>10 ppm).[8]

  • Infrared (IR) Spectroscopy: To identify the key functional groups. Expect to see a broad O-H stretch (~3400 cm⁻¹) and a C=O stretch (~1640 cm⁻¹).[8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is suitable.[11]

Troubleshooting Guide

ProblemPossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure the AlCl₃ is of high quality and anhydrous.
Product loss during work-upEnsure complete extraction and minimize transfers.
Formation of Para-Isomer Reaction temperature too lowIncrease the reaction temperature to favor the ortho-product.
Dark-colored Product Impurities or side reactionsPurify the product by recrystallization with activated charcoal or by distillation.
Runaway Reaction Addition of AlCl₃ too fastStop the addition immediately and apply maximum cooling. Be prepared for emergency shutdown.

Conclusion

The scale-up synthesis of this compound via the Fries rearrangement is a robust and efficient method. However, careful attention to thermal management, reagent handling, and safety procedures is essential for a successful and safe outcome. By following the detailed protocol and considering the critical scale-up parameters outlined in this guide, researchers and drug development professionals can confidently produce this valuable intermediate at a larger scale.

References

Catalytic methods for the synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone and Its Derivatives

Application Note & Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4'-Chloro-2'-hydroxyacetophenone, is a pivotal intermediate in the synthesis of a wide range of high-value organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its molecular architecture, featuring a halogenated phenyl ring with ortho-hydroxyl and acetyl groups, provides a versatile scaffold for further chemical elaboration. This guide provides a detailed exploration of the primary catalytic methods for its synthesis, with a strong focus on the Fries rearrangement. We delve into the mechanistic underpinnings of this reaction, compare classical and modern catalytic systems, and provide detailed, field-proven protocols. The objective is to equip researchers with both the theoretical knowledge and practical steps necessary to achieve efficient, selective, and scalable synthesis.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones, particularly ortho-hydroxyacetophenones, are crucial building blocks in organic synthesis. The title compound, this compound, is no exception. The presence of the hydroxyl, ketone, and chloro- functionalities in a specific arrangement allows for a multitude of subsequent reactions. For instance, the hydroxyl and ketone groups are precursors for the synthesis of chromones and flavones, classes of compounds known for their diverse biological activities.[1] The chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, further expanding the synthetic possibilities.

The most direct and historically significant route to these molecules is the Fries rearrangement, an elegant reaction that transforms phenolic esters into hydroxyaryl ketones through an acid-catalyzed acyl group migration.[2][3] While effective, the classical application of this reaction presents challenges related to catalyst handling, environmental impact, and regioselectivity. This has spurred the development of more sustainable and efficient catalytic systems, which will also be discussed.

The Core Catalytic Method: Fries Rearrangement

The Fries rearrangement is the cornerstone reaction for converting a phenolic ester, in this case, 3-chlorophenyl acetate, into the desired this compound.[4] The reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, primarily at the ortho and para positions.[2]

Reaction Mechanism and Catalyst Function

The transformation is catalyzed by either Brønsted or Lewis acids.[5] Strong Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are most common.[6]

The Causality Behind the Catalyst's Role: The mechanism begins with the coordination of the Lewis acid to the carbonyl oxygen of the ester. This site is more electron-rich and thus a better Lewis base than the phenolic oxygen.[2] This coordination polarizes the acyl-oxygen bond, weakening it and facilitating the formation of a highly electrophilic acylium ion intermediate.[5] This electrophile then attacks the activated aromatic ring in a manner analogous to a Friedel-Crafts acylation.

A critical aspect of using catalysts like AlCl₃ is the need for stoichiometric or even excess amounts. This is because the Lewis acid forms stable complexes with both the starting ester and the product hydroxy ketone, effectively being consumed as the reaction progresses.[5] This also necessitates strictly anhydrous conditions, as these Lewis acids react vigorously and are deactivated by moisture.[7]

Controlling Regioselectivity: Ortho vs. Para

The ratio of ortho to para isomers is highly dependent on the reaction conditions. This provides a handle for directing the synthesis towards the desired 2-hydroxy product (ortho).

  • Temperature: Higher temperatures (typically >100°C) favor the formation of the thermodynamically more stable ortho isomer, this compound. Low temperatures tend to favor the kinetically controlled para isomer.[2][5]

  • Solvent: The choice of solvent can influence the reaction pathway. Nonpolar solvents can favor an intramolecular rearrangement mechanism, while polar solvents may promote an intermolecular pathway. Common solvents include nitrobenzene, dichloroethane, and carbon disulfide, though solvent-free conditions are often employed at high temperatures.[4]

Below is a diagram illustrating the generalized mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Fries_Rearrangement Fig. 1: Generalized Fries Rearrangement Mechanism start Aryl Ester (3-Chlorophenyl Acetate) la_complex Lewis Acid Complex (Coordination to C=O) start->la_complex + AlCl₃ acylium Acylium Ion Intermediate + Aluminum Phenoxide la_complex->acylium Rearrangement invis1 acylium->invis1 sigma_ortho Ortho σ-Complex (Electrophilic Attack) product_ortho Ortho Product Complex sigma_ortho->product_ortho - H⁺ sigma_para Para σ-Complex (Electrophilic Attack) product_para Para Product Complex sigma_para->product_para - H⁺ final_ortho Final Ortho Product (this compound) product_ortho->final_ortho Hydrolysis Work-up final_para Final Para Product (1-(2-Chloro-4-hydroxyphenyl)ethanone) product_para->final_para Hydrolysis Work-up invis1->sigma_ortho High Temp invis1->sigma_para Low Temp invis2

Caption: Fig. 1: Generalized Fries Rearrangement Mechanism

Modern & Green Catalytic Alternatives

The significant drawbacks of traditional Fries rearrangement—namely the use of corrosive, hazardous, and stoichiometric amounts of catalyst that generate substantial waste—have driven research into more sustainable methods.[5]

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites and heteropoly acids (e.g., H₃PW₁₂O₄₀) offer a greener alternative.[8] Their key advantage is ease of separation from the reaction mixture (via simple filtration) and potential for recyclability. However, they can sometimes be prone to deactivation.[5]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the reaction.[9][10] Microwaves provide efficient and rapid internal heating of the reaction mixture, often leading to significantly reduced reaction times (minutes vs. hours) and improved yields compared to conventional heating.[11]

  • Photo-Fries Rearrangement: This method uses UV light to induce the rearrangement without a catalyst. While clean, it is often best suited for laboratory-scale synthesis and may have different selectivity patterns.

The following diagram illustrates a comparative workflow between the classical and a greener, microwave-assisted approach.

Workflow_Comparison Fig. 2: Comparative Synthesis Workflows cluster_0 Classical AlCl₃ Method cluster_1 Green Microwave Method A1 Mix Reactant & Anhydrous AlCl₃ A2 Conventional Heating (High Temp, 2-4h) A1->A2 A3 Aqueous Quench (HCl/Ice Water) A2->A3 A4 Solvent Extraction A3->A4 A7 Waste Stream (Al(OH)₃, Acidic Water) A3->A7 A5 Purification A4->A5 A6 Product A5->A6 B1 Mix Reactant & Solid Acid Catalyst B2 Microwave Irradiation (High Temp, 5-30 min) B1->B2 B3 Catalyst Filtration (Recycle Catalyst) B2->B3 B4 Product Isolation (e.g., Distillation) B3->B4 B5 Product B4->B5

Caption: Fig. 2: Comparative Synthesis Workflows

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for both a classical and a microwave-assisted synthesis.

Protocol 1: Classical Synthesis via AlCl₃-Catalyzed Fries Rearrangement

This protocol is adapted from established literature procedures for the synthesis of this compound from 3-chlorophenyl acetate.[12]

Materials:

  • 3-Chlorophenyl acetate (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water & Ice

Procedure:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reactant Charging: Charge the flask with 3-chlorophenyl acetate (e.g., 10.0 g, 58.6 mmol).

  • Catalyst Addition: Cool the flask in an ice-water bath. Carefully add anhydrous AlCl₃ (e.g., 11.7 g, 88.0 mmol) in small portions over 30 minutes. Caution: The addition is exothermic, and some HCl gas may evolve. Maintain a slow nitrogen flow.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 160°C using an oil bath. Maintain this temperature with vigorous stirring for 2 hours. Caution: Vigorous evolution of gas may occur as the reaction proceeds.[12]

  • Work-up & Quenching: After 2 hours, cool the flask to room temperature and then place it in a large ice bath. Very slowly and carefully, pour the viscous reaction mixture onto a mixture of crushed ice (e.g., 150 g) and concentrated HCl (e.g., 20 mL).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.[12]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be used directly or purified further by recrystallization or column chromatography. A typical yield is around 75-92%.[12]

Protocol 2: Microwave-Assisted Synthesis using a Reusable Catalyst

This protocol represents a modern, greener approach, leveraging the speed of microwave heating and the sustainability of a solid acid catalyst.

Materials:

  • 3-Chlorophenyl acetate (1 equivalent)

  • Zeolite H-BEA catalyst (e.g., 10% w/w)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a 10 mL microwave reactor vial equipped with a small magnetic stir bar, add 3-chlorophenyl acetate (e.g., 1.0 g, 5.86 mmol) and Zeolite H-BEA catalyst (e.g., 0.1 g).

  • Reaction: Seal the vial with a cap. Place it in the cavity of a scientific microwave reactor. Set the reaction parameters to heat to 180°C (using dynamic power control) and hold for 15 minutes with stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to a safe handling temperature (<50°C).

  • Catalyst Recovery: Open the vial and add 10 mL of dichloromethane. Stir for a few minutes. Filter the mixture through a small plug of celite to remove the zeolite catalyst. The recovered catalyst can be washed with solvent, dried in an oven, and reused for subsequent runs.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Analyze for purity and isomer ratio (ortho vs. para) by GC-MS or ¹H NMR. Further purification can be done if necessary.

Summary of Methodologies

ParameterProtocol 1: Classical AlCl₃ MethodProtocol 2: Green Microwave Method
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Zeolite H-BEA (Solid Acid)
Catalyst Loading Stoichiometric / Excess (1.5 eq)Catalytic (10% w/w)
Temperature ~160°C~180°C
Reaction Time 2 - 4 hours10 - 20 minutes
Solvent Solvent-free (neat) or high-boiling solventSolvent-free (neat)
Work-up Hazardous aqueous quench, extractionSimple filtration, solvent evaporation
Catalyst Reusability NoYes
Typical Yield 75-92%[12]Potentially >80% (highly dependent on setup)
Key Advantage Well-established, high conversionRapid, environmentally friendly, reusable catalyst
Key Disadvantage Large waste stream, hazardous reagentsRequires specialized microwave equipment

Application in Derivative Synthesis: The Claisen-Schmidt Condensation

The synthesized this compound is a valuable starting point for creating more complex molecules. A common application is the Claisen-Schmidt condensation reaction with an aromatic aldehyde to form a chalcone derivative. These α,β-unsaturated ketones are precursors to flavones and other biologically active heterocycles.[1][13]

Brief Protocol:

  • Dissolve this compound (1 eq.) and a chosen substituted benzaldehyde (1.2 eq.) in ethanol.[1]

  • Add a base, such as potassium hydroxide (KOH) pellets (3 eq.), to the solution.[1]

  • Stir the mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and acidify with dilute HCl to precipitate the chalcone product.

  • The solid product can be collected by filtration and recrystallized.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Fries Rearrangement for 1-(4-Chloro-2-hydroxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, FAQs, and a validated protocol for navigating the complexities of the Fries rearrangement. Our goal is to empower you to overcome common experimental hurdles and achieve optimal yield and purity for this valuable pharmaceutical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound via the Fries rearrangement of 4-chlorophenyl acetate.

Q1: What is the Fries rearrangement and why is it used for this synthesis? The Fries rearrangement is an organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] It is a powerful tool for introducing an acyl group onto an aromatic ring that already possesses a hydroxyl substituent, which is not possible with a standard Friedel-Crafts acylation of a phenol.[3] This reaction involves the migration of the acetyl group from the ester oxygen to either the ortho or para position on the aromatic ring.[1]

Q2: What is the primary challenge in synthesizing this compound specifically? The main challenge is controlling the regioselectivity. The reaction can produce two primary isomers: the desired ortho product (this compound) and the para byproduct (1-(5-Chloro-2-hydroxyphenyl)ethanone). The ratio of these isomers is highly sensitive to reaction conditions, particularly temperature and the choice of solvent.[2][4] Achieving a high yield of the desired ortho isomer requires careful optimization.

Q3: How do reaction conditions influence the ortho vs. para product ratio? This is a classic example of thermodynamic versus kinetic control.

  • Temperature: High temperatures (typically >160 °C) favor the formation of the ortho isomer.[5] This is the thermodynamically more stable product because the ortho-hydroxyl and ketone groups can form a stable bidentate chelate complex with the AlCl₃ catalyst.[2][4] Lower temperatures (e.g., <60 °C) favor the kinetically controlled para isomer.[2][5]

  • Solvent: Non-polar solvents or solvent-free (neat) conditions tend to increase the yield of the ortho product.[2][4] As solvent polarity increases, the formation of the para product is favored.[2]

Q4: Why is a stoichiometric excess of the Lewis acid catalyst required? Lewis acids like AlCl₃ are consumed by forming complexes with both the carbonyl oxygen of the starting ester and the hydroxyl and carbonyl groups of the hydroxyketone product.[6][7] Therefore, more than one molar equivalent of the catalyst is necessary to ensure there is enough free catalyst available to drive the reaction to completion. Typically, 1.5 to 2.5 equivalents are used.[8][9]

Q5: What are the critical safety precautions for this reaction? The Fries rearrangement involves hazardous materials and conditions.

  • Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is scrupulously dried to prevent an uncontrolled reaction.[6]

  • High Temperatures: The reaction is often run at temperatures exceeding 160 °C, posing a burn risk.

  • Work-up: The quenching step, where the reaction mixture is added to ice and acid, is highly exothermic and releases HCl gas. This must be performed slowly and cautiously in a well-ventilated fume hood.[9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the experiment.

Problem 1: Low or No Yield of Ketone Products

  • Possible Cause 1: Inactive Catalyst.

    • Explanation: Aluminum chloride is extremely hygroscopic. Any exposure to atmospheric moisture will deactivate it, rendering it useless for the reaction.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored in a desiccator. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).[4][7]

  • Possible Cause 2: Insufficient Catalyst.

    • Explanation: As noted in the FAQ, AlCl₃ complexes with the product. If too little is used, the reaction will stall once all the catalyst is complexed.

    • Solution: Use a molar ratio of at least 1.5 equivalents of AlCl₃ relative to the 4-chlorophenyl acetate starting material. An optimization may find that a ratio closer to 2.0-2.2 equivalents is optimal.[8][9]

  • Possible Cause 3: Incomplete Reaction.

    • Explanation: The reaction may not have reached completion due to insufficient time or temperature.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the heating period. Note that temperatures below 100 °C often result in incomplete conversion.[8]

Problem 2: Poor Selectivity - High Yield of the para-Isomer

  • Possible Cause 1: Reaction Temperature is Too Low.

    • Explanation: This is the most common reason for poor ortho-selectivity. The formation of the para isomer is kinetically favored and dominates at lower temperatures.

    • Solution: To maximize the yield of the desired ortho-isomer, this compound, the reaction temperature must be sufficiently high to favor thermodynamic control. Aim for a reaction temperature of 160-170 °C .[5][9]

  • Possible Cause 2: Incorrect Solvent Choice.

    • Explanation: The use of a polar solvent stabilizes the transition state leading to the para product.

    • Solution: For optimal ortho-selectivity, either run the reaction neat (without any solvent) or use a high-boiling, non-polar solvent such as monochlorobenzene.[2][4][8]

Problem 3: Significant Formation of 4-Chlorophenol Byproduct

  • Possible Cause: Hydrolysis of the Ester.

    • Explanation: The presence of water can lead to the hydrolysis of the 4-chlorophenyl acetate starting material back to 4-chlorophenol, especially under harsh acidic conditions. Cleavage of the ester bond is a known side reaction pathway.[10]

    • Solution: Re-emphasize the need for strictly anhydrous conditions. Use anhydrous reagents and solvents, and maintain an inert atmosphere throughout the reaction setup and duration.

Problem 4: Difficulty in Purifying the Final Product

  • Possible Cause: Co-elution or Co-crystallization of Isomers.

    • Explanation: The ortho and para isomers can have similar physical properties, making separation challenging.

    • Solution 1 - Steam Distillation: The ortho isomer, this compound, exhibits intramolecular hydrogen bonding between the hydroxyl group and the ketone. This reduces its boiling point and makes it volatile with steam. The para isomer has intermolecular hydrogen bonding, resulting in a much higher boiling point. Steam distillation is a classic and effective method for separating the two.[5]

    • Solution 2 - Column Chromatography: If steam distillation is not feasible, careful column chromatography on silica gel can be used. A solvent system with low polarity (e.g., hexane/ethyl acetate gradient) will typically be effective.

    • Solution 3 - Recrystallization: The crude product can often be purified by recrystallization from an appropriate solvent system, such as an aqueous solution or a mixed solvent system like ethanol/water.[11]

Section 3: Optimized Experimental Protocol (Ortho-Selective)

This protocol is optimized for the synthesis of the ortho-isomer, this compound.

Step 1: Reagent Preparation

  • Ensure 4-chlorophenyl acetate is pure and dry. If synthesized in-house from 4-chlorophenol and acetic anhydride, ensure it is free of residual acid.[12]

  • Use high-purity, anhydrous aluminum chloride (AlCl₃).

Step 2: Reaction Setup

  • Assemble a 3-necked round-bottom flask, flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.

  • Equip the flask with a magnetic stirrer, a reflux condenser (with a nitrogen outlet to a bubbler), and a solids addition funnel or a stopper.

  • Charge the flask with 4-chlorophenyl acetate (1.0 eq).

  • In a glovebox or under a positive pressure of nitrogen, weigh anhydrous AlCl₃ (2.2 eq) and place it in the solids addition funnel.

Step 3: Fries Rearrangement

  • Begin stirring the 4-chlorophenyl acetate.

  • Slowly add the AlCl₃ in small portions over 20-30 minutes. The reaction is exothermic, and some gas evolution (HCl) may be observed.

  • Once the addition is complete, heat the viscous mixture in an oil bath to 165 °C .

  • Maintain this temperature for 2 hours. The mixture will darken significantly.[9]

  • Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material spot has been consumed.

Step 4: Work-up and Extraction

  • Allow the reaction vessel to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (e.g., 300g of ice and 50 mL of conc. HCl).

  • CAUTIOUSLY and slowly, pour the reaction mixture onto the ice/acid slurry with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic quench.

  • Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Filter and remove the solvent under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude oil/solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

  • Alternatively, perform a steam distillation to isolate the more volatile ortho product.

  • The purified this compound should be a light yellow solid or oil.[9]

Section 4: Data Summary & Visualizations

Table 1: Effect of Conditions on Isomer Selectivity
ParameterConditionFavored ProductRationaleSource(s)
Temperature Low (< 60 °C)para-isomerKinetic Control[2][5]
High (> 160 °C)ortho-isomerThermodynamic Control (Chelate Stability)[2][4][5]
Solvent Non-Polar (e.g., Chlorobenzene) or Neatortho-isomerFavors intramolecular rearrangement[2][4]
Polar (e.g., Nitrobenzene)para-isomerSolvates acylium ion, favoring intermolecular attack[2]

Diagrams

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification p1 Dry Glassware & Reagents p2 Setup Under N2 Atmosphere p1->p2 Anhydrous Conditions r1 Charge 4-Chlorophenyl Acetate p2->r1 r2 Add Anhydrous AlCl3 (Portion-wise) r1->r2 r3 Heat to 165°C for 2h r2->r3 r4 Monitor by TLC r3->r4 w1 Cool to RT r4->w1 Reaction Complete w2 Quench on Ice / HCl w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Dry & Evaporate w3->w4 p_final Purify (Chromatography / Distillation) w4->p_final

Caption: Experimental workflow for ortho-selective Fries rearrangement.

Troubleshooting start Analyze Crude Product check_yield Is Yield < 50%? start->check_yield cause_yield Possible Causes: - Wet Reagents/Glassware - Insufficient AlCl3 - Incomplete Reaction check_yield->cause_yield Yes check_selectivity Is ortho:para Ratio Low? check_yield->check_selectivity No solution_yield Solutions: - Use Anhydrous Conditions - Use >1.5 eq. AlCl3 - Increase Time/Temp cause_yield->solution_yield cause_selectivity Possible Causes: - Temperature Too Low - Polar Solvent Used check_selectivity->cause_selectivity Yes end Proceed to Final Purification check_selectivity->end No solution_selectivity Solutions: - Increase Temp to >160°C - Run Reaction Neat cause_selectivity->solution_selectivity

Caption: Troubleshooting logic flow for reaction optimization.

References

Technical Support Center: Synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your target compound.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis is most commonly achieved via the Fries rearrangement of 3-chlorophenyl acetate. This reaction, while powerful, can present challenges in terms of yield and regioselectivity. This guide provides a structured approach to troubleshooting and optimizing this important synthetic transformation.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of this compound

Answer:

Low or no yield in a Fries rearrangement is a common issue that can stem from several factors. Here’s a systematic breakdown of potential causes and how to address them:

  • Catalyst Inactivity: Aluminum chloride is highly hygroscopic. Any moisture in your reagents, solvent, or glassware will react with and deactivate the AlCl₃ catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and a fresh, unopened container of AlCl₃ or a freshly sublimed batch.

  • Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst. This is because both the starting ester and the product hydroxy ketone can form complexes with AlCl₃, effectively sequestering the catalyst.

    • Solution: A common starting point is to use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the 3-chlorophenyl acetate.[1] In some cases, using up to 2.5 equivalents can improve the yield. It is crucial to perform small-scale trials to determine the optimal catalyst loading for your specific setup.

  • Suboptimal Reaction Temperature: The temperature at which the Fries rearrangement is conducted is a critical parameter that influences both the reaction rate and the selectivity.

    • Too Low: If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe, resulting in a low conversion of the starting material.

    • Too High: Excessively high temperatures can lead to the formation of undesired side products and decomposition of the starting material or product, which will also lower the yield.[1][2]

    • Solution: For the synthesis of this compound, a common temperature range is between 120-160°C.[3] It is advisable to start at the lower end of this range and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress closely using TLC. The reaction is complete when the starting material spot has been consumed. Be aware that prolonged reaction times, especially at high temperatures, can lead to increased side product formation.

  • Improper Work-up: The work-up procedure is critical for isolating the product. The aluminum chloride-product complex must be carefully hydrolyzed to liberate the desired hydroxy ketone.

    • Solution: After the reaction is complete, the mixture should be cooled and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes and allow for the extraction of the product into an organic solvent.

Issue 2: Poor Regioselectivity - Formation of the Undesired Isomer

Question: My reaction is working, but I am getting a significant amount of the undesired regioisomer, 1-(2-Chloro-4-hydroxyphenyl)ethanone. How can I improve the selectivity for the desired this compound?

Answer:

The Fries rearrangement is known for producing a mixture of ortho and para isomers. The ratio of these isomers is primarily influenced by temperature and the choice of solvent.[4]

  • Temperature Control: This is the most critical factor for controlling regioselectivity in the Fries rearrangement.

    • High Temperatures (generally >100°C): Favor the formation of the ortho isomer (in this case, the desired this compound). This is because the ortho-product can form a more stable chelate with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[4][5]

    • Low Temperatures (generally <60°C): Favor the formation of the para isomer. The para-acylation is often kinetically favored.[5]

    • Solution: To maximize the yield of this compound, the reaction should be conducted at a relatively high temperature, typically in the range of 140-160°C.

  • Solvent Effects: The polarity of the solvent can also influence the ortho/para ratio.

    • Non-polar solvents (e.g., carbon disulfide, nitrobenzene): Tend to favor the formation of the ortho product.[4][5]

    • Polar solvents: Can favor the formation of the para product.[5]

    • Solution: For the synthesis of this compound, conducting the reaction in a non-polar solvent like nitrobenzene or even solvent-free can help to increase the proportion of the desired ortho-isomer.

Table 1: Influence of Reaction Conditions on Isomer Distribution in Fries Rearrangement

TemperatureSolventPredominant IsomerRationale
Low (< 60°C)Polarpara-hydroxyaryl ketoneKinetically controlled product
High (> 100°C)Non-polar or neatortho-hydroxyaryl ketoneThermodynamically controlled product (chelation stabilization)

Note: The exact temperature and solvent conditions for optimal selectivity should be determined empirically for each specific substrate.

Issue 3: Presence of Significant Byproducts in the Crude Product

Question: After work-up, my crude product shows multiple spots on TLC in addition to the desired product and the other isomer. What are these byproducts and how can I minimize them?

Answer:

Besides the isomeric products, several other byproducts can form during the Fries rearrangement. A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate has identified potential minor products.[6]

  • Starting Material (3-chlorophenyl acetate): Incomplete reaction is a common reason for the presence of starting material.

    • Solution: Increase the reaction time, temperature, or the amount of catalyst, while carefully monitoring for the formation of other byproducts.

  • Phenol (3-chlorophenol): Hydrolysis of the starting ester can occur if there is moisture present in the reaction.

    • Solution: Ensure strictly anhydrous conditions.

  • Di-acylated Products (e.g., 2,4-diacetyl resorcinol): While less common than in Friedel-Crafts alkylation, poly-acylation can occur, especially with highly activated rings or under forcing conditions.[6]

    • Solution: Use a less reactive acylating agent if possible, or carefully control the stoichiometry of the reagents.

  • Other Rearranged Products (e.g., 2-chloro-4-hydroxy-acetophenone): This is the other major regioisomer.[6]

    • Solution: Optimize the temperature and solvent to favor the desired ortho-acylation as discussed in Issue 2.

  • Tar and Polymeric Materials: At high temperatures, decomposition can lead to the formation of intractable tars.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. A well-controlled heating mantle and careful monitoring are essential.

Purification Strategy:

If byproducts are present, purification is necessary.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired this compound from its isomer and other byproducts. A solvent system of ethyl acetate and hexane is commonly used.[2]

  • Recrystallization: If the crude product is a solid and contains a high proportion of the desired product, recrystallization can be an effective purification method. Suitable solvent systems can be determined by small-scale solubility tests. Mixtures of ethanol and water, or dimethyl carbonate and cyclohexane have been used for similar hydroxyacetophenones.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fries rearrangement?

A1: The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by either an intramolecular migration of the acyl group to the ortho or para position of the aromatic ring, or an intermolecular reaction where the acylium ion dissociates and then attacks another aromatic ring in a manner similar to a Friedel-Crafts acylation.[4][5][9]

Q2: Why is the Fries rearrangement often preferred over a direct Friedel-Crafts acylation of 3-chlorophenol?

A2: Direct Friedel-Crafts acylation of phenols can be problematic. The hydroxyl group is a strongly activating, ortho-, para-directing group. However, the lone pairs on the phenolic oxygen can also coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Furthermore, O-acylation to form the ester can be a significant side reaction. The Fries rearrangement, by starting with the ester, circumvents these issues and often leads to higher yields of the desired hydroxyaryl ketone.

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: Yes, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also catalyze the Fries rearrangement.[10] Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been used.[10] The choice of catalyst can influence the reaction conditions and the ortho/para selectivity. However, AlCl₃ remains one of the most commonly used and effective catalysts for this transformation.

Q4: What are the key safety precautions I should take when performing a Fries rearrangement?

A4:

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction work-up involves quenching with acid and ice, which is an exothermic process and can cause splashing. Perform this step slowly and carefully in a fume hood.

  • Solvents like nitrobenzene are toxic. Always handle them in a well-ventilated fume hood.

  • The reaction is often run at high temperatures , so use appropriate heating equipment and take precautions to avoid burns.

Experimental Protocols & Visualizations

General Experimental Protocol for the Fries Rearrangement of 3-Chlorophenyl Acetate
  • Preparation of 3-Chlorophenyl Acetate:

    • In a round-bottom flask, dissolve 3-chlorophenol (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If not using pyridine, add triethylamine (1.2 eq.) to neutralize the generated acid.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by washing with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 3-chlorophenyl acetate.

  • Fries Rearrangement:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-chlorophenyl acetate (1.0 eq.).

    • If using a solvent, add anhydrous nitrobenzene.

    • Carefully add anhydrous aluminum chloride (1.5 - 2.5 eq.) portion-wise. The addition is exothermic.

    • Heat the reaction mixture to 140-160°C.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to obtain pure this compound.

Diagrams

Fries_Rearrangement_Mechanism cluster_start Step 1: Catalyst Coordination cluster_rearrangement Step 2: Acylium Ion Formation & Migration cluster_product Step 3: Rearomatization & Product Formation Ester 3-Chlorophenyl Acetate Complex Ester-AlCl₃ Complex Ester->Complex Coordination AlCl3 AlCl₃ Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium->Sigma_Complex Electrophilic Attack (ortho position favored at high temp) Aromatic_Ring Aromatic Ring Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation Final_Product This compound Product_Complex->Final_Product Acidic Work-up

Caption: Mechanism of the Fries Rearrangement.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Start: Low Yield Issue Check_Catalyst 1. Check Catalyst - Anhydrous? - Sufficient Amount? Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions - Temperature too low/high? - Reaction time sufficient? Check_Catalyst->Check_Conditions If catalyst is OK Sol_Catalyst Use fresh, anhydrous AlCl₃. Increase catalyst loading. Check_Catalyst->Sol_Catalyst If catalyst is suspect Check_Workup 3. Review Work-up Procedure - Proper quenching? Check_Conditions->Check_Workup If conditions are OK Sol_Conditions Optimize temperature and time (e.g., 140-160°C, monitor by TLC). Check_Conditions->Sol_Conditions If conditions are suboptimal Check_Purity 4. Analyze Crude Product - Identify byproducts (TLC, NMR) Check_Workup->Check_Purity If work-up is correct Sol_Workup Ensure slow, careful quenching with ice/HCl. Check_Workup->Sol_Workup If work-up is flawed Sol_Purity Optimize conditions to minimize byproducts. Purify via chromatography or recrystallization. Check_Purity->Sol_Purity If byproducts are significant

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 1-(4-Chloro-2-hydroxyphenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Chloro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple procedural lists to explain the underlying principles and troubleshoot common issues you may encounter.

Introduction to the Purification Challenge

This compound is a valuable intermediate in organic synthesis. Its purity is paramount for the success of subsequent reactions. The primary method for its purification is recrystallization, a technique that leverages differences in solubility to separate the desired compound from impurities.[1] A successful recrystallization yields a product with high purity and a well-defined crystalline structure.

The primary synthetic route to this compound is typically a Friedel-Crafts acylation or a Fries rearrangement.[2][3][4][5] These reactions can introduce specific impurities, such as unreacted starting materials, regioisomers (e.g., 1-(2-chloro-4-hydroxyphenyl)ethanone), and poly-acylated byproducts. Understanding the nature of these potential contaminants is crucial for designing an effective purification strategy.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[6]
Molecular Weight 170.59 g/mol [6]
Melting Point 50-51 °C[7]
Boiling Point 126 °C @ 16 Torr[7]
Appearance Light yellow liquid or solid[7]

The relatively low melting point of this compound requires careful temperature control during the recrystallization process to avoid "oiling out," a phenomenon where the compound separates as a liquid rather than a solid.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][8] For this compound, a polar protic solvent is a good starting point due to the presence of the hydroxyl and carbonyl groups.

  • Recommended Solvents:

    • Ethanol/Water or Methanol/Water: A mixed solvent system is often effective. The compound is typically soluble in hot ethanol or methanol and less soluble upon the addition of water (an anti-solvent).

    • Aqueous solutions: For closely related compounds, recrystallization from an aqueous solution has been reported to be effective.[2]

    • Toluene: Can be a good choice for compounds that crystallize well from aromatic solvents.[9]

  • Solvent Selection Workflow:

    • Small-scale testing: Before committing your entire batch, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[10][11]

    • Observe solubility: The ideal solvent will dissolve the compound when hot but show low solubility when cold.[8]

    • Check for crystal formation: Upon cooling, the solution should yield well-formed crystals.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue with low-melting-point compounds like this compound.

  • Causes:

    • The solution is too saturated.

    • The cooling rate is too rapid.

    • The presence of impurities can depress the melting point.

  • Solutions:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation.[12][13]

    • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Use a seed crystal: Introduce a small, pure crystal of the desired compound to the cooled solution to induce crystallization.[12]

    • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[12][13]

Q3: I have a very poor yield after recrystallization. Why did this happen and can I recover more product?

A3: A low yield can be frustrating. Several factors can contribute to this issue.

  • Causes:

    • Using too much solvent.[12][13]

    • Premature crystallization during hot filtration.

    • The compound has significant solubility in the cold solvent.

  • Solutions:

    • Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[1]

    • Recover from the mother liquor: The filtrate after crystal collection (the mother liquor) may still contain a significant amount of dissolved product. You can try to recover more by:

      • Evaporating some of the solvent to increase the concentration and cooling again.

      • Performing a second crystallization on the concentrated mother liquor.

    • Optimize the cooling temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation, but be mindful of potentially crashing out impurities.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the recrystallization of this compound.

// Troubleshooting paths no_crystals [label="No Crystals Form", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Compound Oils Out", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; colored_crystals [label="Crystals are Colored", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions add_seed [label="Add Seed Crystal or Scratch Flask"]; concentrate [label="Concentrate Solution\n(Evaporate Solvent)"]; reheat_add_solvent [label="Reheat and Add More Solvent"]; slow_cooling [label="Ensure Slow Cooling"]; charcoal [label="Add Activated Charcoal\nand Hot Filter"];

start -> dissolve; dissolve -> cool; cool -> crystals; crystals -> filter [label="Yes"]; filter -> end;

crystals -> no_crystals [label="No"]; no_crystals -> add_seed; add_seed -> cool; no_crystals -> concentrate; concentrate -> cool;

crystals -> oiling_out [label="Oils Out"]; oiling_out -> reheat_add_solvent; reheat_add_solvent -> slow_cooling; slow_cooling -> cool;

filter -> colored_crystals [label="Colored Product"]; colored_crystals -> charcoal; charcoal -> dissolve; } Caption: Troubleshooting workflow for recrystallization.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and a stir bar.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear filtrate, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (50-51 °C) is an indication of high purity.[7]

    • Further analysis by techniques such as NMR or HPLC can be performed to confirm purity.

G start Crude Product dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filter_check Insoluble Impurities or Color? dissolve->hot_filter_check add_charcoal Add Activated Charcoal hot_filter_check->add_charcoal Yes add_water Add Water to Cloud Point hot_filter_check->add_water No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->add_water reheat Reheat to Clear Solution add_water->reheat cool Slow Cooling to Room Temp reheat->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

References

Technical Support Center: Claisen-Schmidt Condensation with 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1-(4-Chloro-2-hydroxyphenyl)ethanone in Claisen-Schmidt condensations. This guide, structured in a question-and-answer format, addresses common challenges and provides advanced insights to optimize your synthesis of 2'-hydroxychalcones and related derivatives. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section directly addresses specific experimental failures. We diagnose the problem, explain the underlying chemistry involving your specific substrate, and provide actionable solutions.

Q1: My reaction yield is very low, or I'm recovering only unreacted starting materials. What is going wrong?

This is the most common issue and typically points to a failure in generating the key nucleophile—the enolate of the acetophenone. The unique structure of this compound presents specific challenges.

Root Cause Analysis:

  • Insufficient Base Strength or Stoichiometry: The phenolic proton of your starting material is significantly more acidic (pKa ≈ 10) than the α-protons of the ketone (pKa ≈ 19-20). The base will deprotonate the hydroxyl group first before it can deprotonate the α-carbon to form the reactive enolate. If you use only a catalytic amount of base, it will be consumed neutralizing the phenol, and no enolate will form. A stoichiometric amount of base is required.[1]

  • Catalyst Deactivation: Standard bases like NaOH or KOH are susceptible to neutralization by acidic impurities in your reagents or solvent, or even by atmospheric CO₂. Ensure all reagents are pure and glassware is dry.[2]

  • Suboptimal Temperature: While many Claisen-Schmidt reactions proceed at room temperature, the electron-withdrawing effect of the chlorine atom and the complexities introduced by the ortho-hydroxyl group can make the reaction sluggish.[3] Gentle heating is often required to drive the reaction to completion.

Solutions & Protocols:

  • Adjust Base Stoichiometry: Use at least 1.1 to 1.2 equivalents of a strong base (e.g., KOH or NaOH) to ensure complete deprotonation of both the phenolic hydroxyl and the α-carbon.

  • Optimize Temperature: Start the reaction at room temperature, monitoring by Thin-Layer Chromatography (TLC). If the reaction is slow or stalls, gently heat the mixture to 40-50 °C.[2][4]

  • Ensure Reagent Quality: Use freshly opened or purified solvents and aldehydes. If the aldehyde has been stored for a long time, it may have oxidized to the corresponding carboxylic acid, which will quench the base.

Q2: My TLC shows a complex mixture of products. What are the likely side reactions, and how can I suppress them?

The formation of multiple byproducts is often due to the high reactivity of the 2'-hydroxychalcone product or competing reaction pathways.

Common Side Reactions:

  • Intramolecular Cyclization (Flavanone Formation): This is a highly probable side reaction specific to 2'-hydroxychalcones. The initially formed chalcone can undergo a rapid, base-catalyzed intramolecular Michael addition (cyclization) to form the corresponding flavanone.[5]

  • Cannizzaro Reaction: If you are using an aromatic aldehyde with no α-hydrogens (like benzaldehyde) under strongly basic conditions, the aldehyde can disproportionate into a primary alcohol and a carboxylic acid salt, consuming your electrophile.[2]

  • Self-Condensation of Ketone: While less common for acetophenones compared to simpler ketones, self-condensation can occur, especially if the aldehyde is added too slowly or if its reactivity is low.

Troubleshooting Strategies:

Problem Primary Cause Recommended Solution
Flavanone Formation The 2'-phenoxide attacks the β-carbon of the enone system in the chalcone product.Acidify the reaction mixture promptly upon completion (as determined by TLC) to neutralize the base and prevent post-reaction cyclization. In some cases, using a milder base (e.g., K₂CO₃) or a heterogeneous catalyst can favor chalcone formation.
Cannizzaro Reaction Excessively strong basic conditions and high temperatures.Use the minimum effective concentration of base. Add the base solution dropwise to the mixture of the ketone and aldehyde to avoid localized high concentrations.[4]
Low Purity Product Product precipitation coats reactants, or side reactions dominate.Ensure vigorous stirring. If the product precipitates heavily, you may need to increase the solvent volume or switch to a solvent where the chalcone has moderate solubility.[2]

Workflow for Minimizing Side Reactions:

start Complex Mixture on TLC cause1 Flavanone byproduct suspected start->cause1 cause2 Cannizzaro reaction suspected start->cause2 sol1 Promptly neutralize reaction with dilute acid upon completion. cause1->sol1 sol2 Use milder base (e.g., K2CO3) or heterogeneous catalyst. cause1->sol2 sol3 Lower base concentration. Add base dropwise. cause2->sol3

Caption: Troubleshooting workflow for byproduct formation.

Q3: The reaction starts (color change observed) but seems to stall before the starting material is fully consumed. Why?

A stalling reaction is often a sign of physical or chemical equilibrium issues.

Potential Causes:

  • Product Precipitation: The chalcone product is often a highly conjugated, colored solid with limited solubility in common solvents like ethanol. As it forms, it can precipitate and coat the surface of the unreacted starting materials or solid catalyst, physically preventing further reaction.[2]

  • Reversibility of Aldol Addition: The initial addition of the enolate to the aldehyde is a reversible step. The reaction is driven forward by the subsequent irreversible dehydration to the stable, conjugated chalcone. If the dehydration step is slow under your conditions, the reaction can stall in equilibrium.[2]

Solutions:

  • Improve Solubility: Increase the volume of the reaction solvent. Alternatively, consider a co-solvent system or a solvent in which the chalcone product is more soluble (e.g., THF, DMF), though this may complicate the workup.

  • Promote Dehydration: Gentle heating (40-50 °C) is the most common way to ensure the dehydration step proceeds efficiently, driving the reaction to completion.[4]

  • Ensure Efficient Mixing: Use a properly sized stir bar and a stir plate capable of vigorous agitation to keep any solids suspended and maximize contact between reactants.

Frequently Asked Questions (FAQs)
Q1: How do the chloro and hydroxyl substituents on the acetophenone influence the reaction?

The substituents have competing electronic effects that are critical to understand.

  • 2-Hydroxyl Group (-OH): This is an ortho, para-directing, activating group. It increases the electron density on the aromatic ring. More importantly, its acidic proton introduces the need for a stoichiometric amount of base. The resulting phenoxide is a very strong activating group, which can increase the nucleophilicity of the enolate. It is also essential for the potential cyclization to a flavanone.

  • 4-Chloro Group (-Cl): This is an ortho, para-directing but deactivating group due to its inductive electron-withdrawing effect. This effect slightly reduces the nucleophilicity of the enolate compared to an unsubstituted acetophenone, potentially slowing the reaction rate.

The interplay of these groups requires careful optimization of reaction conditions.

Q2: What is the fundamental mechanism for this base-catalyzed reaction?

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation.[6] The key steps are:

  • Deprotonation: A strong base removes a proton from the α-carbon of this compound to form a resonance-stabilized enolate. The phenolic proton is removed first.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Protonation: The resulting tetrahedral alkoxide intermediate is protonated by the solvent (e.g., ethanol).

  • Dehydration: The β-hydroxy ketone intermediate is readily dehydrated (loses a molecule of water) under the basic conditions, often facilitated by heat, to yield the highly conjugated and stable α,β-unsaturated ketone (chalcone) product.

cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Dehydration Ketone Acetophenone Derivative (with -OH and -Cl) Enolate Enolate Nucleophile Ketone->Enolate + OH⁻ - H₂O Aldehyde Aromatic Aldehyde (Electrophile) Enolate->Aldehyde Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate BetaHydroxy β-Hydroxy Ketone Intermediate->BetaHydroxy + H₂O Chalcone Chalcone Product (α,β-Unsaturated Ketone) BetaHydroxy->Chalcone - H₂O (Dehydration)

Caption: General mechanism of the Claisen-Schmidt condensation.

Q3: Are there "green chemistry" alternatives to the standard NaOH/ethanol method?

Yes, several eco-friendly methods have been developed that reduce or eliminate the use of volatile organic solvents.

  • Solvent-Free Grinding: This method involves grinding the solid reactants (acetophenone and aldehyde) with a solid base (like powdered NaOH or KOH) in a mortar and pestle.[2] The reaction often proceeds rapidly at room temperature, and the workup is simplified to a water wash.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating.[2] This technique often leads to higher yields and fewer side products.

  • Micellar Catalysis: Performing the reaction in an aqueous solution with a surfactant like CTAB can create micelles that act as microreactors, promoting the reaction without the need for an organic solvent.[7][8]

Experimental Protocols
Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol

This protocol is a standard and robust method for chalcone synthesis.[2][3]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol.

  • Reagent Addition: In a separate flask, prepare a solution of potassium hydroxide (KOH, 1.2 eq) in a small amount of ethanol. While stirring the acetophenone/aldehyde solution vigorously at room temperature, add the KOH solution dropwise over 5-10 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). If the reaction is slow, heat the mixture to 40-50 °C. Reactions are typically complete within 1-4 hours.

  • Isolation: Once the starting material is consumed, cool the reaction flask in an ice bath. Pour the reaction mixture into a beaker of cold water and acidify to a pH of ~5-6 with dilute HCl. This will neutralize the base and precipitate the crude chalcone product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove highly soluble impurities.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol 2: Solvent-Free Synthesis by Grinding

This green chemistry protocol is rapid and efficient.[2]

  • Preparation: Place this compound (1.0 eq) and powdered sodium hydroxide (NaOH, 1.0 eq) into a porcelain mortar.

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.

  • Reagent Addition: Add the aromatic aldehyde (1.0 eq) to the mortar.

  • Reaction: Continue grinding the three-component mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes (monitor by TLC by dissolving a small sample in acetone or ethyl acetate).

  • Isolation & Purification: Scrape the solid from the mortar into a beaker containing cold water. Stir to dissolve the NaOH. Add dilute HCl to neutralize the mixture. Collect the crude chalcone by suction filtration and wash thoroughly with water. The product can be further purified by recrystallization from ethanol if necessary.

References

Technical Support Center: Characterization of Impurities in 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(4-Chloro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into identifying and characterizing impurities that may arise during the synthesis and storage of this important chemical intermediate. Here, we will address common challenges and provide practical, step-by-step guidance to ensure the quality and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound and where do they come from?

The primary synthesis route for this compound is the Fries rearrangement of 3-chlorophenyl acetate.[1] This reaction, while effective, can lead to several process-related impurities. Understanding the reaction mechanism is key to anticipating these impurities.

  • Positional Isomers: The Fries rearrangement is an ortho- and para-selective reaction.[2][3] While the desired product is the para-chloro, ortho-hydroxy acetophenone, the isomeric ortho-chloro, para-hydroxy acetophenone (2-chloro-4-hydroxy-acetophenone) can form as a minor product.[1] The reaction temperature can influence the ratio of these isomers, with higher temperatures generally favoring the ortho-isomer.[4]

  • Starting Material: Unreacted 3-chlorophenyl acetate is a common impurity. Its presence indicates an incomplete reaction.

  • Di-acylated Byproducts: In some cases, a second acyl group can be added to the phenol ring, resulting in di-acylated impurities like 2,4-diacetyl resorcinol.[1]

  • Impurities from Starting Materials: The purity of the initial 3-chlorophenyl acetate and the Lewis acid catalyst (commonly aluminum chloride) is crucial. Impurities in these reagents can carry through or catalyze side reactions.

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A reverse-phase method, typically with a C18 or C8 column, is a good starting point.[5] Gradient elution with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape) is commonly employed.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and thermally stable impurities.[7][8] It can be particularly useful for detecting residual solvents and certain starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities once they are isolated.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide information about the functional groups present in the molecule and its impurities, helping to confirm their structures.[9]

Troubleshooting Guides

Issue 1: An unexpected peak is observed in my HPLC chromatogram.

Step 1: Verify System Suitability. Before analyzing the unknown peak, ensure your HPLC system is performing correctly. Check the retention time, peak area, and tailing factor of your main component's peak against established standards.

Step 2: Preliminary Peak Characterization.

  • Retention Time: Is the peak eluting before or after the main peak? This can give a preliminary indication of its polarity.

  • UV Spectrum: If using a PDA detector, examine the UV spectrum of the unknown peak. Does it share spectral features with the main component, suggesting a related impurity, or is it completely different?

Step 3: Hypothesis Generation. Based on the synthesis route (Fries Rearrangement), consider the likely impurities listed in Q1. Could the unexpected peak correspond to a positional isomer or a di-acylated byproduct?

Step 4: Co-injection with a Suspected Standard. If you have a reference standard for a suspected impurity (e.g., the 2-chloro-4-hydroxy-acetophenone isomer), perform a co-injection. If the unknown peak's area increases and its retention time remains the same, you have tentatively identified the impurity.

Step 5: LC-MS Analysis for Mass Identification. If a standard is not available, the next logical step is to obtain the mass of the unknown peak using Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular weight will provide critical information for proposing a chemical structure.

Workflow for Investigating an Unknown HPLC Peak

start Unexpected Peak in HPLC step1 Verify System Suitability start->step1 step2 Characterize Peak (RT, UV Spectrum) step1->step2 step3 Hypothesize Impurity Structure step2->step3 step4 Co-injection with Standard step3->step4 step5 LC-MS Analysis step4->step5 No Match/No Standard end_known Impurity Identified step4->end_known Peak Confirmed step6 Structure Elucidation (NMR) step5->step6 end_unknown Structure Proposed step6->end_unknown

References

Technical Support Center: Purification of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Chloro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this key synthetic intermediate. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification and handling of this compound.

Q1: What are the most common impurities in crude this compound?

A1: Impurities are typically process-related and depend heavily on the synthetic route employed. The most common synthesis, a Fries rearrangement of 3-chlorophenyl acetate, often introduces specific contaminants.[1][2]

  • Unreacted Starting Material: Residual 3-chlorophenyl acetate is a primary impurity if the reaction does not proceed to completion.

  • Isomeric Byproducts: The Fries rearrangement can yield undesired positional isomers. The major isomeric impurity is often the ortho-isomer, 1-(2-chloro-4-hydroxyphenyl)ethanone, formed by migration of the acetyl group to the alternative ortho position relative to the hydroxyl group. Another possible isomer is 1-(4-chloro-3-hydroxyphenyl)ethanone.[1]

  • Over-chlorinated Species: If synthesis involves direct chlorination of a hydroxyphenyl ethanone precursor, di-chlorinated or other poly-chlorinated species can form.[3]

  • Degradation Products: As a phenol, the compound is susceptible to oxidation, which can lead to the formation of highly colored impurities, often quinone-type structures, especially if exposed to air and light over extended periods.

Q2: My "pure" product has a persistent yellow or brownish color. What causes this, and is it acceptable?

A2: The pure, crystalline form of this compound should be a slightly yellow or off-white solid.[2] A distinct yellow, brown, or pinkish hue typically indicates the presence of trace-level, highly-colored oxidation byproducts. While these may not significantly impact purity as measured by techniques like NMR or HPLC (e.g., >98%), they can be problematic for subsequent reactions, particularly those involving sensitive catalysts. For most applications, removing this color is highly recommended. A common and effective method for color removal is treatment with activated charcoal.[1]

Q3: What are the most effective analytical techniques for assessing the purity of this compound?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. It is excellent for monitoring reaction progress and for quickly assessing the number of components in your crude mixture. A typical mobile phase is a mixture of ethyl acetate and hexane.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and is the primary method for confirming the identity of the desired isomer and quantifying major impurities. The proton NMR spectrum for the title compound shows characteristic signals for the acetyl group, the aromatic protons, and the hydroxyl proton.[1]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for high-resolution quantitative purity analysis. A reverse-phase (RP) HPLC method can effectively separate the main compound from closely related isomers and other impurities.[4]

  • Melting Point Analysis: A sharp melting point within a narrow range (e.g., 50-54°C) is a good indicator of high purity.[1][2] A broad or depressed melting point suggests the presence of significant impurities.

Section 2: Troubleshooting and Optimization Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem: My product has low purity (<90%) after the initial aqueous work-up, with significant starting material or isomers present.

  • Probable Cause: The polarity difference between the desired product and the main impurities is insufficient for separation by simple extraction alone.

  • Scientist's Recommendation: Recrystallization is the most effective and scalable first-line purification technique for this compound. The goal is to identify a solvent or solvent system in which the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble upon cooling.

  • Solution: Perform a systematic recrystallization. See Protocol 1 for a detailed methodology using an ethanol/water solvent system.

Problem: Recrystallization failed to remove a persistent impurity, as confirmed by ¹H NMR or HPLC.

  • Probable Cause: The persistent impurity is likely a positional isomer with very similar solubility and polarity to the desired product, making separation by recrystallization inefficient.

  • Scientist's Recommendation: For challenging separations of isomers, silica gel column chromatography is the method of choice.[3] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

  • Solution: Purify the material using flash column chromatography. See Protocol 2 for a step-by-step guide.

Problem: My product oiled out or failed to crystallize during recrystallization.

  • Probable Cause: This typically occurs for two reasons: 1) The presence of a high concentration of impurities is significantly depressing the melting point, resulting in a eutectic mixture. 2) The chosen solvent is too effective, preventing the compound from reaching supersaturation upon cooling.

  • Scientist's Recommendation: A logical workflow should be followed to diagnose and solve this issue. The primary goal is to induce nucleation and crystal growth.

  • Solution: Follow the decision-making workflow outlined in the diagram below. This may involve adding an anti-solvent, attempting to scratch the flask to create nucleation sites, or, if impurities are too high, proceeding directly to chromatography.

Purification Strategy Workflow

PurificationWorkflow start Crude Product (Oil or Low Purity Solid) solvent_test Perform Small-Scale Solvent Screen for Recrystallization start->solvent_test crystals_form Did Crystals Form? solvent_test->crystals_form scale_up Proceed to Large-Scale Recrystallization (Protocol 1) crystals_form->scale_up  Yes chromatography Proceed to Column Chromatography (Protocol 2) crystals_form->chromatography No   pure_product Pure Crystalline Product scale_up->pure_product chromatography->pure_product

Caption: Decision workflow for handling non-crystalline or impure products.

Problem: The final product is pure by NMR/HPLC but retains a yellow or brown color.

  • Probable Cause: Trace amounts of highly conjugated, colored oxidation byproducts are present.

  • Scientist's Recommendation: These impurities have a strong affinity for activated carbon. A simple charcoal treatment prior to the final crystallization step can effectively remove them.

  • Solution: Perform a decolorization step using activated charcoal. See Protocol 3 for the detailed procedure.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is designed to purify the compound from less polar impurities like starting materials and more polar impurities that remain in the aqueous ethanol mother liquor.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a magnetic stirrer and hot plate, and bring the solution to a gentle boil.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). See Protocol 3 .

  • Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (use the approximate ratio that induced crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities with similar polarity, such as positional isomers.

  • Select Eluent: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane.[2] The ideal system should give the desired product an Rf value of ~0.3.

  • Prepare Silica Slurry: In a beaker, create a slurry of silica gel in the chosen eluent.

  • Pack Column: Pour the slurry into a glass chromatography column and use gentle air pressure to pack the silica bed uniformly, avoiding air bubbles.

  • Prepare Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, adsorb the compound onto a small amount of silica gel (dry loading).

  • Load Column: Carefully add the sample to the top of the packed silica bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes. It is often beneficial to start with a less polar eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (gradient elution).

  • Monitor Fractions: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Flash Column Chromatography Workflow

Chromatography A Prepare Silica Slurry & Pack Column B Load Sample onto Column (Wet or Dry Loading) A->B C Elute with Solvent System (Isocratic or Gradient) B->C D Collect Fractions Sequentially C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent (Rotary Evaporator) F->G H Obtain Purified Product G->H

Caption: Sequential steps for purification by flash column chromatography.

Protocol 3: Decolorization with Activated Charcoal

This procedure should be integrated into a recrystallization protocol before the cooling/crystallization step.

  • Dissolve Crude Product: Dissolve the colored compound in a suitable hot solvent as described in the recrystallization protocol (e.g., hot ethanol).

  • Cool Slightly: Remove the flask from the direct heat source. It is crucial not to add charcoal to a boiling solution, as this can cause violent bumping.

  • Add Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Stir/Reheat: Swirl the mixture and gently reheat it to boiling for 5-10 minutes to ensure maximum adsorption of colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a thin pad of Celite to remove the charcoal. The filtrate should be colorless.

  • Proceed with Crystallization: Continue with the recrystallization protocol by allowing the clear, hot filtrate to cool and crystallize.

Section 4: Data and Reference Tables

Table 1: Summary of Potential Impurities and Recommended Purification Methods

Impurity TypeCommon ExamplesPrimary CauseRecommended Purification Method
Starting Material 3-Chlorophenyl acetateIncomplete Fries RearrangementRecrystallization
Isomeric Byproduct 1-(2-Chloro-4-hydroxyphenyl)ethanoneNon-regioselective reactionColumn Chromatography
Oxidation Product Quinone-type speciesAir/light exposure of phenolCharcoal Treatment + Recrystallization
Over-chlorination Dichloro-hydroxyphenyl-ethanoneNon-selective chlorinationColumn Chromatography

Table 2: Recommended Solvent Systems

TechniqueSolvent SystemRationale & Comments
Recrystallization Ethanol / WaterGood general-purpose system. Compound is soluble in hot ethanol and precipitates upon addition of water (anti-solvent).
Recrystallization Ethyl Acetate / HexaneAn alternative non-protic system. Soluble in ethyl acetate, less soluble in hexane.
Column Chromatography Ethyl Acetate / Hexane (Gradient)Excellent for separating isomers. Start with low polarity (e.g., 5% EtOAc) and increase to elute the more polar product.[2][3]
TLC Analysis 20-30% Ethyl Acetate in HexaneProvides good separation and an ideal Rf value (~0.3) for the target compound.

References

Removal of unreacted starting material from 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-chloro-2-hydroxyphenyl)ethanone. It provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted starting materials, ensuring high purity of the final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is the primary starting material that needs to be removed?

A1: The most prevalent and industrially significant method for synthesizing this compound is the Fries rearrangement .[1][2][3][4] This reaction involves the intramolecular acyl migration of a phenolic ester, typically 3-chlorophenyl acetate , in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][5] Therefore, the most common unreacted starting material you will need to remove from your crude product is the neutral ester, 3-chlorophenyl acetate.

Q2: What is the core chemical principle behind separating the phenolic product from the unreacted ester starting material?

A2: The separation hinges on the significant difference in acidity between the product and the starting material.

  • Product (this compound): Contains a phenolic hydroxyl (-OH) group, which is weakly acidic (pKa ≈ 10).[6][7] This acidic proton can be removed by a strong base, such as sodium hydroxide (NaOH).

  • Starting Material (3-Chlorophenyl acetate): Is an ester and is functionally neutral. It does not have an acidic proton and will not react with a base under standard extraction conditions.[8]

By treating the crude mixture with an aqueous solution of a strong base, the phenolic product is deprotonated to form a water-soluble sodium phenoxide salt, while the neutral ester remains in the organic solvent.[7][8] This allows for a clean separation using a liquid-liquid extraction technique.[6][9]

Q3: My crude reaction mixture is a dark, viscous oil after quenching the reaction. What is the standard workup procedure?

A3: A dark, oily residue is common after quenching a Fries rearrangement. The standard workup involves pouring the reaction mixture onto ice and hydrochloric acid, followed by extraction.[5] The crude material is then dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[6][9][10] This solution serves as the starting point for the purification protocols detailed below.

Q4: How can I quickly assess the purity of my product and determine if the separation was successful?

A4: Thin Layer Chromatography (TLC) is the most effective and rapid method for monitoring the purification process.[10][11] By spotting the crude mixture, the pure starting material, and the purified product on the same TLC plate, you can visually confirm the removal of the starting material. The phenolic product is significantly more polar than the starting ester, resulting in a lower Retention Factor (Rf) value.[12][13]

Section 2: Troubleshooting and Purification Strategy

This section addresses common issues encountered during the purification of this compound and provides a logical workflow for selecting the appropriate purification strategy.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying the crude product from a Fries rearrangement synthesis.

PurificationWorkflow cluster_start Initial Workup cluster_primary Primary Purification cluster_analysis Purity Analysis cluster_secondary Secondary Purification cluster_end Final Product Start Crude Reaction Mixture (Post-Quench) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve Extraction Perform Acid-Base Extraction (See Protocol 1) Dissolve->Extraction TLC Analyze Purity via TLC (See Protocol 2) Extraction->TLC Column Column Chromatography (See Protocol 3) TLC->Column Impurities Present PureProduct Pure this compound TLC->PureProduct Purity >95% (Single Spot) Recrystallize Recrystallization Column->Recrystallize Recrystallize->PureProduct

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Product remains contaminated with starting material after extraction. 1. Incomplete deprotonation of the phenol. 2. Insufficient mixing of aqueous and organic layers. 3. Emulsion formation preventing clean separation.1. Ensure the NaOH solution is of sufficient concentration (e.g., 1-2 M). Perform the extraction twice to ensure completeness.[9] 2. Shake the separatory funnel vigorously for at least 1-2 minutes, venting frequently. 3. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.
A low yield of precipitated product after acidification. 1. Incomplete acidification of the aqueous layer. 2. Product is partially soluble in the acidic aqueous solution.1. Add concentrated HCl dropwise until the solution is strongly acidic (pH 1-2), checking with litmus or pH paper.[14] 2. After precipitation, cool the mixture in an ice bath to minimize solubility. If necessary, extract the acidified aqueous layer with fresh ethyl acetate to recover any dissolved product.[5]
A third spot is visible on the TLC plate. The Fries rearrangement can produce both ortho and para isomers.[1] The desired product is the ortho isomer, but the para isomer (4-Chloro-2-hydroxyacetophenone) may form as a byproduct.The isomers often have very similar polarities. Column chromatography is the most effective method for separating these isomers.[15][16]
The final product has a persistent color (pink/brown). Trace impurities or oxidation of the phenolic product.Treat a solution of the product with activated charcoal before a final recrystallization step.[17]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic phenolic product from the neutral starting ester.

  • Dissolution: Dissolve the crude reaction mixture (approx. 5 g) in 50 mL of ethyl acetate in a 250 mL separatory funnel.

  • Base Extraction: Add 50 mL of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, inverting the funnel and venting frequently to release pressure.[7]

  • Layer Separation: Allow the layers to separate completely. The top layer is the organic phase (ethyl acetate) containing the neutral starting material, and the bottom is the aqueous phase containing the deprotonated product (sodium 4-chloro-2-acetylphenoxide).[6]

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask.

  • Repeat Extraction: Add another 25 mL of 1 M NaOH to the organic layer remaining in the funnel. Shake and separate as before, combining the second aqueous extract with the first. This ensures complete recovery of the product.

  • Product Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A solid precipitate of the purified product should form.[9][14]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol allows for rapid monitoring of the purification process.

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced lanes.[11]

  • Sample Preparation:

    • Lane 1 (SM): Dissolve a few crystals of the starting material (3-chlorophenyl acetate) in a small amount of ethyl acetate.

    • Lane 2 (Crude): Dissolve a small amount of the crude reaction mixture in ethyl acetate.

    • Lane 3 (Pure): Dissolve a small amount of the solid obtained after acid-base extraction in ethyl acetate.

  • Spotting: Use separate capillary tubes to spot a small amount of each solution onto its designated lane on the starting line. Allow the spots to dry completely.[11]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[10][13]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The starting material (ester) is less polar and will have a higher Rf value. The product (phenol) is more polar and will have a lower Rf value. A successful purification will show the absence of the high-Rf spot in Lane 3.

Comparative Purity Data (Illustrative)
Purification Stage Key Components Present Rf (Product) Rf (Starting Material) Purity (% by NMR)
Crude MixtureProduct, Starting Material, Isomers~0.40~0.75~65%
Post Acid-Base ExtractionProduct, Isomers~0.40Spot Absent~92%
Post Column ChromatographyProduct~0.40Spot Absent>98%
Protocol 3: Purification by Column Chromatography

Use this method if TLC analysis shows the presence of isomers or other closely related impurities after extraction.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pack a glass chromatography column with the slurry to create a uniform stationary phase bed.[15]

  • Sample Loading: Dissolve the semi-purified product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.[15]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The less polar impurities (including any residual starting material) will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the more polar product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

References

Technical Support Center: Column Chromatography Purification of 1-(4-Chloro-2-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Chloro-2-hydroxyphenyl)ethanone and its derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during column chromatography experiments. The methodologies and principles described herein are grounded in established chromatographic theory and practical laboratory experience to ensure reliable and reproducible results.

I. Frequently Asked questions (FAQs)

This section addresses common initial questions regarding the setup and strategy for purifying this compound derivatives.

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For the majority of applications involving these moderately polar, phenolic compounds, silica gel (SiO₂) is the standard and most effective stationary phase.[1] Its polar surface interacts with the hydroxyl and carbonyl groups of the acetophenone derivatives, allowing for separation based on polarity. However, if you encounter issues with compound degradation or irreversible adsorption, alternative stationary phases should be considered.[2] For particularly acid-sensitive derivatives, neutral alumina (Al₂O₃) can be a suitable alternative.[3][4]

Q2: How do I select an appropriate mobile phase (solvent system) for my separation?

A2: The selection of the mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[5] A good starting point for this compound derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc) .[6]

The ideal solvent system should provide a retention factor (Rf) for the target compound between 0.25 and 0.35 on a TLC plate.[5] This Rf range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain on the column for an excessively long time (leading to band broadening).

  • To increase the Rf value (move the compound further up the TLC plate), you need to increase the polarity of the mobile phase. This is achieved by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6]

  • To decrease the Rf value , decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[6]

Q3: What does the Rf value from my TLC plate tell me about the column chromatography separation?

A3: The Rf value is a measure of how far a compound travels up the TLC plate relative to the solvent front.[7] It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]

The Rf value is inversely related to the number of column volumes (CV) required to elute the compound from a packed column. A compound with a lower Rf will require more solvent to elute. The optimal Rf of 0.25-0.35 provides the best balance for achieving good separation from impurities.[5][9]

Q4: Can I use a gradient elution for my purification?

A4: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is highly effective, especially for complex mixtures containing compounds with a wide range of polarities.[10][11] This technique allows for the efficient elution of both non-polar and polar impurities, while ensuring the target compound is well-resolved and elutes in a reasonable volume of solvent. A typical gradient for these derivatives might start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase to a higher polarity (e.g., 30-40% EtOAc in hexanes).

II. Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the column chromatography purification of this compound derivatives.

Problem 1: Poor Separation or Co-elution of Compounds

Q: My target compound is eluting with impurities, even though the separation looked promising on TLC. What should I do?

A: This is a common issue that can be caused by several factors. Here is a systematic approach to troubleshoot poor resolution:

  • Optimize the Solvent System: A ΔRf (difference in Rf values) of at least 0.15 on TLC is recommended for a good separation on a column.[12] If your TLC separation is not ideal, further optimization of the mobile phase is necessary. Try different solvent combinations. For aromatic compounds, incorporating toluene in place of hexanes can sometimes improve separation.[3] Alternatively, for more polar compounds, a system of dichloromethane (DCM) and methanol (MeOH) can be effective.[3]

  • Check Column Packing: A poorly packed column with channels or cracks will lead to significant band broadening and poor separation.[13] Ensure your column is packed uniformly. The "slurry packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being added to the column, is generally preferred for achieving a homogenous packed bed.[14]

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation.[13][15] As a general rule, the amount of crude material should be about 1-3% of the mass of the silica gel for a difficult separation and up to 10% for an easy one. If you are seeing co-elution, reduce the amount of sample loaded onto the column.

  • Sample Application: The sample should be loaded onto the column in the narrowest possible band.[16] Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (like DCM or EtOAc), and then adsorb it onto a small amount of silica gel. This "dry loading" technique often provides better resolution than loading the sample as a concentrated liquid solution.

Problem 2: The Compound is "Stuck" on the Column or Elutes Very Slowly (Tailing)

Q: My phenolic compound is streaking or "tailing" on the TLC plate and seems to be irreversibly adsorbed to the silica column. How can I fix this?

A: Phenolic compounds can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to tailing and poor recovery.[15][17] Here are several strategies to mitigate this issue:

  • Add an Acidic Modifier: Adding a small amount (0.1 - 2.0%) of an acid like acetic acid (AcOH) or formic acid (FA) to the mobile phase can improve the peak shape of acidic compounds like phenols.[6][17] The added acid protonates the silanol groups, reducing their interaction with the phenolic hydroxyl group.

  • Use a Different Solvent System: As mentioned, switching to a solvent system like DCM/MeOH may provide better elution for polar compounds.[3]

  • Switch to a Different Stationary Phase: If tailing persists, the acidic nature of the silica gel may be the problem. Consider using neutral alumina as the stationary phase, which is less acidic and often better suited for the purification of basic or acid-sensitive compounds.[3][4]

  • Deactivate the Silica Gel: It is possible to reduce the acidity of silica gel by treating it with a base, though this is a more advanced technique.[2]

Problem 3: The Compound Elutes Too Quickly

Q: My compound is coming off the column in the first few fractions, close to the solvent front. How can I increase its retention?

A: This indicates that the mobile phase is too polar for the separation.

  • Decrease Mobile Phase Polarity: The solution is to use a less polar solvent system.[6] Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. Re-run TLC plates with solvent systems of decreasing polarity until you achieve the target Rf of 0.25-0.35.

  • Ensure Proper TLC to Column Correlation: The conditions on your TLC plate should mimic the column as closely as possible. Ensure the TLC chamber is saturated with the solvent vapor to get an accurate Rf value.

Problem 4: No Compound is Eluting from the Column

Q: I have passed a large volume of solvent through the column, but I cannot detect my compound in the collected fractions. What could have happened?

A: There are a few possibilities to consider in this scenario:

  • Compound Decomposition: Your compound may not be stable on silica gel and has degraded.[2][18] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely degrading. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[18]

  • Insufficient Mobile Phase Polarity: The mobile phase may be too non-polar to elute your compound. Try flushing the column with a highly polar solvent, such as 100% ethyl acetate or a mixture of DCM/MeOH, to see if the compound elutes.[2]

  • Dilution: It's possible the compound has eluted but is spread over many fractions at a concentration too low to be detected by TLC.[2][18] Try combining and concentrating a range of fractions where you expected your compound to elute and then re-analyze by TLC.

III. Experimental Protocols & Data

Protocol 1: Step-by-Step Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound derivatives using flash column chromatography.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexane:EtOAc) that gives an Rf value of 0.25-0.35 for the target compound.[5]

  • Column Packing:

    • Select an appropriate size column. For 1 gram of crude material, a column with a diameter of ~4 cm is a good starting point.

    • Place a small plug of glass wool or a fritted disc at the bottom of the column.[14]

    • Add a layer of sand (~1-2 cm).[19]

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.[14]

    • Pour the slurry into the column and use air pressure to pack the silica gel bed firmly, ensuring a flat, level top surface.[19] Add another layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer of sand.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions. Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase as the column runs.

  • Analysis and Product Isolation:

    • Spot the collected fractions on TLC plates to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound derivative.

Data Presentation: Solvent System Selection Guide

The following table provides starting points for solvent systems based on the polarity of the this compound derivative.

Compound PolarityRecommended Starting Solvent System (v/v)Modifier (if needed)
Less Polar Derivatives 5-15% Ethyl Acetate in HexanesNone
Moderately Polar 20-40% Ethyl Acetate in Hexanes0.1% Acetic Acid (for tailing)
More Polar Derivatives 5-10% Methanol in Dichloromethane0.1% Acetic Acid (for tailing)
Aromatic Separation 10-30% Ethyl Acetate in TolueneNone

Table 1: Recommended solvent systems for column chromatography. Ratios should be optimized using TLC.

IV. Visualized Workflows

Workflow for Troubleshooting Poor Separation

G start Poor Separation (Co-elution) check_tlc Is ΔRf on TLC > 0.15? start->check_tlc optimize_solvent Optimize Solvent System (e.g., try Toluene or DCM/MeOH) check_tlc->optimize_solvent No check_loading Was the column overloaded? (>3% load for hard separations) check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Is the column packed evenly? (No cracks or channels) check_loading->check_packing No reduce_load->check_packing repack_column Repack Column Carefully (Use slurry method) check_packing->repack_column No check_sample_band Was the initial sample band narrow? check_packing->check_sample_band Yes repack_column->check_sample_band dry_load Use Dry Loading Technique check_sample_band->dry_load No success Improved Separation check_sample_band->success Yes dry_load->success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

General Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find Rf ~0.3) column_prep 2. Column Packing (Slurry Method) tlc->column_prep sample_prep 3. Sample Prep (Dry Loading) column_prep->sample_prep elution 4. Elution (Gradient or Isocratic) sample_prep->elution collection 5. Fraction Collection elution->collection tlc_fractions 6. TLC of Fractions collection->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A standard workflow for purification by flash column chromatography.

V. References

  • StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone. 20

  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Phenolic Compounds. 15

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. 3

  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. 21

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/chemhelp. 4

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. 22

  • SiliCycle. (n.d.). SiliaPlate TLC Practical Guide. 6

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. 23

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 10

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. 24

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. 2

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of hydroxyphenyl ethanone derivatives. 25

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. 12

  • AppNote. (2012, May 23). Phenolic compounds analyzed and separated with normal phase HPLC. 26

  • Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. 8

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. 19

  • Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. 27

  • Quora. (2017, December 29). What solvent is used for TLC?. 28

  • Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. 29

  • ResearchGate. (2016, October 11). How to check whether the compound is degrading on Silica TLC plate or not?. 17

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. 1

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. 5

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). 7

  • OpenAgrar. (n.d.). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. 30

  • Hawach. (2025, February 11). Prepare and Operate Flash Column Chromatography. 14

  • YouTube. (2018, August 21). Basic Flash Column Chromatography Technique. 16

  • Benchchem. (n.d.). Technical Support Center: Separation of Hydroxyacetophenone Isomers. 31

  • ResearchGate. (n.d.). Peak table with Rf values, height and area of phenols and unknown compounds. --INVALID-LINK--

  • BioPharm International. (n.d.). Chromatography Optimization Strategy. 32

  • Bio-Works. (2014, August 22). Guidelines for - Optimization and Scale-Up in Preparative Chromatography. 13

  • SiliCycle. (n.d.). What is the relationship between the Retention Factor (Rf) and the Column Volume (CV)?. 9

  • YouTube. (2025, February 21). chromatography and Rf values | GCSE and International GCSE Chemistry. 33

  • ResearchGate. (2013, September 25). Column chromatography of phenolics?. 34

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. 18

  • Benchchem. (n.d.). HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone derivatives. 35

  • BioPharm International. (n.d.). Chromatography Optimization Strategy. 32

  • Chemistry LibreTexts. (2023, January 24). 26.4: Optimization and Column Performance. 11

  • PubChem. (n.d.). This compound. 36

  • Das, B., et al. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. 37

  • ResearchGate. (n.d.). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. 38

  • NIH. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone. PMC. 39

  • MDPI. (n.d.). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. 40

References

Technical Support Center: Stabilizing 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 1-(4-Chloro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the unwanted dimerization of this compound. Dimerization can lead to impurities, reduced yield of the desired product, and complications in downstream applications. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, focusing on the underlying chemical principles to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I've observed a loss of my starting material and the appearance of a higher molecular weight impurity in my reaction mixture containing this compound. Could this be a dimer?

A1: Yes, the formation of a higher molecular weight species is a strong indication of dimerization. This compound possesses functional groups—a phenol and a ketone—that can participate in self-reaction under certain conditions. The most probable dimerization pathways are oxidative coupling of the phenolic rings or a self-condensation reaction involving the ketone functionality. The specific reaction conditions will heavily influence which of these pathways is more likely.

Q2: My solid sample of this compound has become discolored and seems less soluble than a fresh batch. What could be the cause?

A2: Discoloration of solid phenolic compounds is often an indicator of oxidation. This can lead to the formation of colored quinone-type structures or products of oxidative coupling. Reduced solubility can also be a consequence of the formation of higher molecular weight dimers or oligomers, which may have different physical properties than the monomer. In the solid state, molecules can also arrange into dimers through hydrogen bonding, which might affect solubility.

Q3: What are the primary environmental factors that can trigger the dimerization of this compound?

A3: The main environmental triggers for dimerization are:

  • Presence of Oxygen: Oxygen can facilitate oxidative coupling of the phenolic ring, especially in the presence of trace metal catalysts or upon exposure to light.

  • Non-neutral pH: Both acidic and basic conditions can catalyze the self-condensation of the acetophenone moiety. Hydroxyacetophenones are generally stable over a wide pH range, but extremes should be avoided.[1]

  • Exposure to Light: UV radiation can provide the energy to initiate radical reactions, leading to photodimerization or oxidative coupling.

  • Elevated Temperatures: Heat can accelerate both oxidative and condensation reactions.

  • Presence of Metal Ions: Trace metals can act as catalysts for oxidative coupling reactions.

Troubleshooting Guide: Identifying and Preventing Dimerization

This troubleshooting guide is structured around the two most likely chemical dimerization pathways in solution: Oxidative Coupling and Aldol-Type Self-Condensation .

Scenario 1: Suspected Oxidative Coupling

Symptoms:

  • Formation of a new compound with a molecular weight approximately double that of the starting material, minus two mass units (indicative of C-C or C-O bond formation with loss of two hydrogen atoms).

  • The reaction mixture turns yellow, brown, or darkens over time, especially when exposed to air.

  • The dimerization is accelerated in the presence of transition metal-containing reagents or upon exposure to air for extended periods.

Root Cause Analysis:

Oxidative coupling of phenols proceeds via the formation of phenoxyl radicals, which then combine.[2] This process is often catalyzed by metal ions (like copper or iron) and an oxidant, which can be as common as atmospheric oxygen.[3][4][5] The electron-rich nature of the phenolic ring in this compound makes it susceptible to this type of reaction.

Figure 1: Simplified workflow of oxidative coupling of phenols.

Prevention Strategies:

StrategyMechanism of ActionExperimental Protocol
Inert Atmosphere Prevents oxygen from acting as an oxidant.1. Degas your solvent by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes. 2. Assemble your reaction glassware and flame-dry under vacuum, then backfill with inert gas. 3. Add degassed solvent and reagents via syringe or cannula under a positive pressure of inert gas.
Use of Antioxidants Scavenge free radicals, inhibiting the radical-chain mechanism.Add a radical inhibitor such as butylated hydroxytoluene (BHT) or TEMPO at a low concentration (e.g., 0.1 mol%) to your reaction mixture. Note: Ensure the antioxidant does not interfere with your desired reaction.
Addition of Chelating Agents Sequester trace metal ions that can catalyze oxidation.Add ethylenediaminetetraacetic acid (EDTA) or its disodium salt (typically at a concentration of 1-5 mM) to your reaction mixture if metal contamination is suspected.
Light Protection Prevents photochemical initiation of radical formation.Wrap your reaction vessel in aluminum foil or use amber glassware to exclude light, especially if the reaction is run over an extended period.

Scenario 2: Suspected Aldol-Type Self-Condensation

Symptoms:

  • Formation of a dimer with a molecular weight exactly double that of the starting material, or double minus 18 mass units (H₂O), indicating a condensation reaction.

  • The reaction is observed to proceed more rapidly under acidic or basic conditions.

  • The dimer may be a β-hydroxyketone or an α,β-unsaturated ketone (a chalcone-like structure).

Root Cause Analysis:

Acetophenones can undergo self-condensation.[6] Under basic conditions, a proton alpha to the carbonyl group is removed to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule.[7][8] Under acidic conditions, the carbonyl is protonated, making it more electrophilic, and the enol tautomer acts as the nucleophile.[9]

Figure 2: General mechanism of base-catalyzed aldol self-condensation.

Prevention Strategies:

StrategyMechanism of ActionExperimental Protocol
Maintain Neutral pH Prevents the formation of the enolate (basic conditions) or the activation of the carbonyl group (acidic conditions).[10]1. Use buffered solutions if compatible with your reaction chemistry. A phosphate buffer system (pH ≈ 7) is often a good starting point. 2. If using acidic or basic reagents, consider adding them slowly and at low temperatures to minimize the time the bulk solution is at an extreme pH. 3. Quench reactions by neutralizing the pH as soon as the desired transformation is complete.
Lower Reaction Temperature Reduces the rate of the condensation reaction.Run your reaction at a lower temperature. If the desired reaction is slow at lower temperatures, a careful optimization of temperature versus dimerization rate may be necessary.
Control of Stoichiometry in Mixed Reactions If this compound is intended to react with another carbonyl compound, its self-condensation can be minimized.Use the more reactive carbonyl partner in excess to favor the cross-condensation over self-condensation.[6] For instance, aldehydes are generally more electrophilic than ketones and can be used to outcompete the self-condensation pathway.[7]

Storage and Handling Recommendations

To ensure the long-term stability of this compound in its solid form, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool environment (2-8 °C).Reduces the rate of potential solid-state reactions and degradation.
Atmosphere Store under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).Minimizes exposure to oxygen and moisture, which can promote oxidative degradation and hydrolysis, respectively.
Light Store in an amber vial or in the dark.Protects the compound from light-induced degradation.[11]
Purity Use the highest purity material available.Impurities, particularly trace metals, can act as catalysts for decomposition.

By understanding the potential pathways of dimerization and implementing these preventative strategies, you can significantly improve the stability of this compound in your experiments, leading to more reliable and reproducible results.

References

Validation & Comparative

Unambiguous Structure Elucidation: A Comparative Spectroscopic Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the definitive structural elucidation of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and demonstrates how a multi-technique approach provides a self-validating system for structural confirmation.

Introduction

This compound (also known as 4'-Chloro-2'-hydroxyacetophenone) is an aromatic ketone with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol .[1] Its structure, featuring a chlorinated and hydroxylated phenyl ring attached to an acetyl group, presents a clear case for the application of complementary spectroscopic methods. While each technique provides unique structural insights, it is their synergistic application that leads to an irrefutable confirmation of the molecular architecture. This guide will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Strategic Application of Spectroscopy for Structural Verification

The choice of spectroscopic methods is not arbitrary; it is a strategic process designed to probe different aspects of the molecule's constitution. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom. IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass spectrometry determines the molecular weight and provides clues about the molecule's fragmentation pattern, further confirming its composition.

Experimental Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the structure of a molecule.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Data for this compound in CDCl₃:

Signal (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Coupling
~12.5Singlet1HAr-OH The phenolic proton is highly deshielded due to hydrogen bonding with the adjacent carbonyl oxygen, resulting in a significant downfield shift. It appears as a singlet as it does not couple with other protons.
~7.65Doublet1HAr-H (H-6)This proton is ortho to the electron-withdrawing acetyl group, causing a downfield shift. It appears as a doublet due to coupling with the adjacent H-5 proton.
~7.00Doublet1HAr-H (H-3)This proton is ortho to the hydroxyl group and meta to the acetyl and chloro groups. It appears as a doublet due to coupling with the adjacent H-5 proton.
~6.85Doublet of Doublets1HAr-H (H-5)This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.
~2.60Singlet3H-COCH₃ The methyl protons are adjacent to a carbonyl group, which causes a downfield shift compared to an alkyl proton. They appear as a singlet as there are no adjacent protons to couple with.

dot graph "" { layout=dot node [shape=plaintext] A [label=<

¹H NMR Analysis Workflow Sample Preparation (in CDCl₃) Data Acquisition (400 MHz) Spectral Processing (Referencing to TMS) Signal Integration & Multiplicity Analysis Structural Assignment

>] A:port1 -> A:port2 [style=invis]; A:port2 -> A:port3 [style=invis]; A:port3 -> A:port4 [style=invis]; A:port4 -> A:port5 [style=invis]; } caption { label="¹H NMR Experimental Workflow" fontsize=12 } enddot

The ¹³C NMR spectrum provides information on the number of different carbon environments in a molecule.

Predicted ¹³C NMR Data for this compound:

Signal (δ, ppm)AssignmentCausality of Chemical Shift
~203C =OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~162C -OHThe carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen.
~140C -ClThe carbon attached to the chlorine atom is deshielded.
~132Ar-C H (C-6)Aromatic carbon chemical shifts are influenced by the electronic effects of the substituents.
~122Ar-C H (C-5)Aromatic carbon chemical shifts are influenced by the electronic effects of the substituents.
~119Ar-C (C-1)This quaternary carbon is adjacent to the acetyl group.
~118Ar-C H (C-3)Aromatic carbon chemical shifts are influenced by the electronic effects of the substituents.
~28-COC H₃The methyl carbon is in the typical alkyl region but is slightly deshielded by the adjacent carbonyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for the identification of functional groups within a molecule.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

The IR spectrum is a plot of infrared light absorbance versus wavenumber. Specific bonds vibrate at characteristic frequencies.

Key Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance for Structural Confirmation
3400-3200 (broad)O-H stretchPhenolic -OHThe broadness of this peak is indicative of hydrogen bonding, which is expected between the hydroxyl group and the adjacent carbonyl oxygen.
~1640C=O stretchKetoneThe position of this strong absorption is characteristic of an aryl ketone and is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic ring.
1600-1450C=C stretchAromatic RingThese absorptions confirm the presence of the benzene ring.
~1250C-O stretchPhenolConfirms the presence of the hydroxyl group attached to the aromatic ring.
~830C-Cl stretchAryl ChlorideIndicates the presence of the chlorine substituent on the aromatic ring.

dot graph "" { layout=dot node [shape=plaintext] A [label=<

FTIR Analysis Workflow Sample Placement on ATR Crystal Data Acquisition Peak Identification Functional Group Assignment

>] A:port1 -> A:port2 [style=invis]; A:port2 -> A:port3 [style=invis]; A:port3 -> A:port4 [style=invis]; } caption { label="FTIR Experimental Workflow" fontsize=12 } enddot

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high-energy molecular ion often fragments into smaller, charged species.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value is typically the molecular ion peak.

Expected Fragmentation Pattern for this compound:

Based on the structure and known fragmentation patterns of similar compounds, the following key fragments are expected:

m/zFragment IonFormation
170/172[M]⁺•Molecular ion. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom.
155/157[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
127/129[M - COCH₃]⁺Loss of the acetyl group.
99[M - COCH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - COCH₃]⁺ fragment.

dot graph "" { layout=dot node [shape=plaintext] A [label=<

Mass Spectrometry Workflow Sample Introduction & Vaporization Electron Ionization Ion Separation (by m/z) Detection & Spectrum Generation Fragmentation Analysis

>] A:port1 -> A:port2 [style=invis]; A:port2 -> A:port3 [style=invis]; A:port3 -> A:port4 [style=invis]; A:port4 -> A:port5 [style=invis]; } caption { label="Mass Spectrometry Workflow" fontsize=12 } enddot

Comparative Analysis: The Power of a Multi-faceted Approach

While each spectroscopic technique provides valuable data, their individual limitations necessitate a combined approach for unambiguous structural confirmation.

TechniqueStrengthsLimitationsHow it Complements Other Techniques
¹H NMR Provides detailed information on the proton framework, including connectivity and stereochemistry.Does not directly observe non-protonated carbons. Can have overlapping signals in complex molecules.Confirms the number and arrangement of protons, which complements the carbon skeleton information from ¹³C NMR and the functional group information from IR.
¹³C NMR Directly observes the carbon skeleton, providing the number of unique carbon environments.Less sensitive than ¹H NMR, requiring larger sample amounts or longer acquisition times. Does not provide information on proton connectivity.Provides the carbon backbone to which the functional groups identified by IR and the protons identified by ¹H NMR are attached.
IR Rapid and simple method for identifying functional groups.Provides limited information on the overall molecular structure and connectivity.Confirms the presence of key functional groups (e.g., -OH, C=O) that are assigned to specific atoms in the NMR spectra.
MS Determines the molecular weight and provides information on the elemental composition through isotopic patterns (e.g., for chlorine). Fragmentation patterns can confirm structural motifs.Isomers can have similar mass spectra. The molecular ion may not always be observed.Confirms the molecular formula and provides pieces of the structural puzzle that can be assembled using the connectivity information from NMR.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the power of a multi-technique spectroscopic approach. The combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry provides a layered and self-validating confirmation of the compound's identity. ¹H NMR details the proton environment, ¹³C NMR maps the carbon framework, IR spectroscopy identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and fragmentation pattern. For the drug development professional, a thorough understanding and application of these complementary techniques are paramount for ensuring the integrity and validity of their scientific endeavors.

References

A Comparative Guide to the Synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone: Fries Rearrangement vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 2-hydroxy-4-chloroacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its molecular structure, featuring a chlorinated and hydroxylated acetophenone core, makes it a valuable building block. The efficient and regioselective synthesis of this compound is of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth comparison of the classical Fries rearrangement with alternative synthetic strategies for the preparation of this compound, supported by mechanistic insights and experimental considerations.

Method 1: The Fries Rearrangement

The Fries rearrangement is a well-established named reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1] For the synthesis of this compound, the starting material is 3-chlorophenyl acetate.

Mechanism

The reaction proceeds through an intramolecular electrophilic aromatic substitution. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl-phenolic oxygen bond, leading to the formation of an acylium ion intermediate.[2] This electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions.[2][3] The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions such as temperature and solvent polarity.[1][2] Generally, lower temperatures favor the para product, while higher temperatures promote the formation of the ortho isomer.[4] In the case of 3-chlorophenyl acetate, the desired product is the ortho-acylated product relative to the hydroxyl group.

Fries_Rearrangement cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products ester 3-Chlorophenyl Acetate complex Ester-AlCl₃ Complex ester->complex + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) acylium Acylium Ion Intermediate complex->acylium Rearrangement sigma_complex Sigma Complex acylium->sigma_complex Intramolecular Electrophilic Attack ortho_product This compound (ortho-product) sigma_complex->ortho_product Deprotonation (High Temp) para_product 1-(2-Chloro-4-hydroxyphenyl)ethanone (para-product) sigma_complex->para_product Deprotonation (Low Temp)

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol: Fries Rearrangement of 3-Chlorophenyl Acetate
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place anhydrous aluminum chloride (1.2 to 1.5 equivalents).

  • Reaction: Cool the flask in an ice bath and slowly add 3-chlorophenyl acetate (1 equivalent).

  • Heating: After the initial exothermic reaction subsides, heat the reaction mixture to a temperature range of 120-160°C. The higher temperature favors the formation of the ortho product.[4] Maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound. A known by-product of this reaction is 2-chloro-4-hydroxy-acetophenone.[5][6]

Method 2: Friedel-Crafts Acylation

A direct approach to synthesizing this compound is the Friedel-Crafts acylation of 3-chlorophenol. This reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.[7][8]

Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of an acylating agent (e.g., acetyl chloride or acetic anhydride) with a Lewis acid like AlCl₃.[9][10] This acylium ion then attacks the 3-chlorophenol ring. The hydroxyl group is a strong ortho, para-director, and the chloro group is a deactivating ortho, para-director. The acylation is expected to occur at the positions activated by the hydroxyl group.

A significant challenge in the Friedel-Crafts acylation of phenols is the potential for O-acylation to form a phenyl ester, and the Lewis acid catalyst can be complexed and deactivated by the phenolic oxygen.[11] Therefore, an excess of the catalyst is often required.[12]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products phenol 3-Chlorophenol sigma_complex Sigma Complex phenol->sigma_complex + Acylium Ion acyl_halide Acetyl Chloride acylium_formation Acylium Ion Formation acyl_halide->acylium_formation + AlCl₃ lewis_acid AlCl₃ product This compound sigma_complex->product Deprotonation hcl HCl catalyst_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of 3-Chlorophenol
  • Setup: In a moisture-free apparatus, suspend anhydrous aluminum chloride (at least 2 equivalents) in a suitable anhydrous solvent like dichloromethane or nitrobenzene.[13][14]

  • Acylium Ion Formation: Cool the suspension in an ice bath and add acetyl chloride (1 equivalent) dropwise.

  • Addition of Phenol: To this mixture, add a solution of 3-chlorophenol (1 equivalent) in the same solvent, maintaining the low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Workup and Purification: The workup and purification steps are similar to those described for the Fries rearrangement, involving quenching with an acidic ice-water mixture, extraction, and purification of the crude product.[14]

Method 3: Houben-Hoesch Reaction

The Houben-Hoesch reaction is another method for the synthesis of aryl ketones, particularly useful for electron-rich phenols.[15] It involves the reaction of a nitrile with an aromatic compound in the presence of a Lewis acid and hydrogen chloride.[15][16]

Mechanism

The reaction proceeds by the formation of an electrophilic species from the nitrile and HCl, which is activated by the Lewis acid. This electrophile then attacks the electron-rich 3-chlorophenol ring. An imine intermediate is formed, which is subsequently hydrolyzed during workup to yield the ketone.[15] This method is particularly effective for polyhydroxyphenols.[17][18]

Experimental Considerations

While a viable alternative, the Houben-Hoesch reaction can be less straightforward than the Fries rearrangement or Friedel-Crafts acylation for simple monochlorinated phenols. The reaction conditions can be harsh, and the scope may be limited.

Comparative Analysis

FeatureFries RearrangementFriedel-Crafts AcylationHouben-Hoesch Reaction
Starting Material 3-Chlorophenyl acetate3-Chlorophenol3-Chlorophenol
Key Reagents AlCl₃ (or other Lewis acids)[12]Acetyl chloride, AlCl₃Acetonitrile, HCl, Lewis Acid[15]
Yield Moderate to Good (product mixture)[5]Variable, can be high with optimizationGenerally moderate
Regioselectivity Temperature and solvent dependent (ortho vs. para)[1][2]Directed by -OH and -Cl groups; can be complexGenerally good for activated phenols
Key Advantages Good for intramolecular acylation; avoids intermolecular side reactions.[19]Direct C-C bond formation.Useful for specific electron-rich systems.[17]
Limitations Harsh conditions, potential for side products, requires ester preparation.[2]Catalyst deactivation by -OH group, potential O-acylation.[11]Harsh conditions, limited substrate scope.
Industrial Applicability Important for the synthesis of various hydroxyarylketones.[1]Widely used for aromatic ketone synthesis.Less common for this specific target.

Conclusion

Both the Fries rearrangement and the Friedel-Crafts acylation are effective methods for the synthesis of this compound. The choice between these methods often depends on the availability of starting materials, desired regioselectivity, and the scale of the reaction.

  • The Fries rearrangement offers an elegant intramolecular route, but requires the prior synthesis of the phenyl acetate and careful control of reaction conditions to favor the desired ortho-acylated product.

  • The Friedel-Crafts acylation is a more direct approach starting from 3-chlorophenol, but can be complicated by catalyst deactivation and the potential for O-acylation. Careful selection of the Lewis acid and reaction conditions is crucial for achieving high yields and selectivity.

  • The Houben-Hoesch reaction , while mechanistically interesting, is generally less practical for this specific transformation compared to the other two methods.

For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and experimental parameters of each method is essential for the successful and efficient synthesis of this compound.

References

A Comparative Analysis of the Biological Activity of 1-(4-Chloro-2-hydroxyphenyl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-2-hydroxyphenyl)ethanone, a substituted hydroxyacetophenone, serves as a pivotal scaffold in medicinal chemistry. The strategic placement of hydroxyl, chloro, and acetyl functional groups on the phenyl ring bestows it with a unique electronic and steric profile, making it a versatile precursor for the synthesis of a wide array of biologically active compounds.[1] The inherent reactivity of the acetyl and hydroxyl moieties allows for a multitude of chemical modifications, leading to the generation of diverse analogs with potentially enhanced or modulated biological activities.[1]

This guide provides a comparative overview of the biological activities of this compound and its structurally related analogs. We will delve into key bioactivities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this class of compounds.

Core Structure and Rationale for Analog Design

The foundational structure of this compound features a benzene ring substituted with a hydroxyl group at position 2, a chlorine atom at position 4, and an acetyl group at position 1. This arrangement allows for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the acetyl group, which can influence the compound's physicochemical properties and biological interactions.[1]

The design of analogs typically involves modifications at several key positions:

  • The Phenyl Ring: Introduction or alteration of substituents on the aromatic ring to modulate lipophilicity, electronic effects, and steric hindrance.

  • The Acetyl Group: Transformation of the acetyl moiety into other functional groups or using it as a handle to build more complex structures like chalcones or Schiff bases.[2][3]

  • The Hydroxyl Group: Alkylation, esterification, or replacement of the hydroxyl group to probe its role in target binding and overall activity.

These modifications are driven by the goal of optimizing the therapeutic potential of the parent compound, aiming for enhanced potency, selectivity, and improved pharmacokinetic profiles.

Comparative Biological Activities

Antimicrobial and Antifungal Activity

Substituted hydroxyacetophenones and their derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The presence of the phenolic hydroxyl group and the electrophilic character of the α,β-unsaturated carbonyl system in chalcone derivatives derived from these scaffolds are often crucial for their activity.[3][4]

Comparative Data:

While direct comparative studies focusing solely on this compound and its immediate analogs are not extensively documented in a single source, we can infer structure-activity relationships from broader studies on substituted chalcones and other derivatives. For instance, studies on chalcones synthesized from various substituted acetophenones indicate that the nature and position of substituents on the phenyl rings play a critical role in their antimicrobial efficacy.[4]

Compound/Analog ClassModificationKey Findings
This compound Derivatives (General) Formation of chalcones by condensation with various aromatic aldehydes.[2][3]The presence of electron-withdrawing groups (like chlorine) on the phenyl ring of the acetophenone moiety can enhance antimicrobial activity.[4]
Chalcones with Halogen Substituents Introduction of chloro, bromo, or fluoro groups on the aldehydic phenyl ring.Halogenated chalcones often exhibit potent activity against a range of bacteria and fungi. The position of the halogen is critical.[4]
Analogs with Additional Hydroxyl Groups Dihydroxy or trihydroxy-substituted analogs.[5][6]Increased hydroxylation can enhance activity against certain strains, likely due to increased hydrogen bonding potential with target enzymes.
Azole-Containing Ethanone Derivatives Substitution at the acetyl group with an azole moiety (e.g., imidazole).[7]These analogs can show potent antifungal activity, with some compounds demonstrating efficacy comparable to standard drugs like fluconazole.[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Workflow Diagram:

References

Comparative study of the reactivity of different hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydroxyacetophenones are a class of aromatic compounds featuring both a hydroxyl (-OH) and an acetyl (-COCH₃) group attached to a benzene ring.[1] Their utility as versatile building blocks in the synthesis of pharmaceuticals, fragrances, and other fine chemicals is well-established. The chemical behavior of these molecules is profoundly dictated by the relative positioning of the hydroxyl and acetyl groups, which gives rise to three distinct positional isomers: 2-hydroxyacetophenone (ortho), 3-hydroxyacetophenone (meta), and 4-hydroxyacetophenone (para).[1]

This guide provides a comprehensive comparative analysis of the reactivity of these three isomers. We will delve into the structural nuances and electronic effects that govern their behavior and present supporting experimental protocols to illustrate these differences. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the reactivity of these important synthetic intermediates.

The Decisive Role of Structure: Hydrogen Bonding and Electronic Effects

The disparate reactivity of the hydroxyacetophenone isomers is not arbitrary; it is a direct consequence of their unique electronic and structural configurations. The primary differentiating factor is the ability of the ortho isomer to form a strong intramolecular hydrogen bond, a feature absent in the meta and para isomers.[1][2][3]

  • 2-Hydroxyacetophenone (Ortho-Isomer): The proximity of the hydroxyl and carbonyl groups facilitates the formation of a stable six-membered ring through intramolecular hydrogen bonding.[1][3] This internal chelation significantly influences its physical and chemical properties, leading to increased volatility and a lower boiling point compared to its isomers, as fewer intermolecular hydrogen bonds can be formed.[2][4]

  • 3-Hydroxyacetophenone (Meta-Isomer) & 4-Hydroxyacetophenone (Para-Isomer): Lacking the proximity required for internal hydrogen bonding, these isomers engage in intermolecular hydrogen bonding with neighboring molecules.[2][4][5] This results in stronger intermolecular forces, higher boiling points, and different solubility profiles.

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.

Comparative Acidity of the Phenolic Proton

The acidity of the phenolic proton provides a clear quantitative measure of the electronic environment within each isomer. The pKa values are directly related to the stability of the resulting phenoxide conjugate base.

IsomerpKaKey Stabilizing/Destabilizing Factor
4-Hydroxyacetophenone 8.05[6]Most Acidic: The electron-withdrawing acetyl group (-M effect) delocalizes the negative charge of the conjugate base via resonance, providing significant stabilization.[6][7]
3-Hydroxyacetophenone 9.19[6]Intermediate Acidity: The acetyl group can only exert a weaker, electron-withdrawing inductive effect (-I) from the meta position, offering less stabilization to the conjugate base.[7]
2-Hydroxyacetophenone ~10.1Least Acidic: The strong intramolecular hydrogen bond stabilizes the neutral molecule, making the proton more difficult to remove.[8] This effect outweighs the electronic stabilization of the anion.

Caption: Key factors influencing the acidity of isomers.

Experimental Comparison of Reactivity

To empirically demonstrate these differences, we outline three comparative experiments, each targeting a different reactive center of the molecule: the phenolic hydroxyl group, the carbonyl group, and the aromatic ring.

Reactivity of the Phenolic Hydroxyl Group: Williamson Ether Synthesis

This reaction probes the nucleophilicity and steric accessibility of the phenolic oxygen. The Williamson ether synthesis involves the O-alkylation of the phenoxide ion with an alkyl halide.[9][10][11]

Experimental Protocol: Williamson Ether Synthesis
  • Setup: To three separate 50 mL round-bottom flasks, add 1.36 g (10 mmol) of 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone, respectively.

  • Reagents: To each flask, add 2.07 g (15 mmol) of anhydrous potassium carbonate (K₂CO₃) and 20 mL of acetone.

  • Alkylation: Add 0.75 mL (12 mmol) of methyl iodide (CH₃I) to each flask.

  • Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux (approx. 56°C). Monitor the reaction progress every hour using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed (or after 8 hours), cool the mixtures to room temperature. Filter off the solid K₂CO₃ and wash with acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the crude product from ethanol/water to obtain the pure methoxyacetophenone product.

  • Analysis: Determine the reaction time and calculate the percentage yield for each isomer.

G start 1. Combine Hydroxyacetophenone Isomer, K2CO3, Acetone 2. Add Methyl Iodide 2. Add Methyl Iodide start->2. Add Methyl Iodide reflux 3. Heat to Reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup 5. Cool, Filter, Evaporate Solvent monitor->workup Reaction Complete product 6. Recrystallize & Analyze Product workup->product 2. Add Methyl Iodide->reflux caption3 Fig. 3: Workflow for Williamson Ether Synthesis.

Caption: Experimental workflow for Williamson Ether Synthesis.

Expected Results & Causality

The rate of reaction is expected to follow the order: 4-isomer ≈ 3-isomer > 2-isomer .

  • Para and Meta Isomers: The hydroxyl group is readily accessible and easily deprotonated by the base, forming a nucleophilic phenoxide that rapidly attacks the methyl iodide.

  • Ortho Isomer: The intramolecular hydrogen bond both reduces the nucleophilicity of the oxygen and sterically hinders the approach of the alkylating agent. A higher temperature or longer reaction time is typically required to achieve a comparable yield.

IsomerExpected Reaction TimeExpected YieldRationale
2-Hydroxyacetophenone 6-8 hoursModerate (~60-70%)Intramolecular H-bonding and steric hindrance slow the reaction.
3-Hydroxyacetophenone 2-3 hoursHigh (>90%)Accessible hydroxyl group, rapid phenoxide formation.
4-Hydroxyacetophenone 2-3 hoursHigh (>90%)Accessible hydroxyl group, rapid phenoxide formation.
Reactivity of the Carbonyl Group: Nucleophilic Addition

The reactivity of the carbonyl carbon towards nucleophiles is governed by its electrophilicity. The reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄) serves as an excellent model for nucleophilic addition.[12][13][14]

Experimental Protocol: Reduction with NaBH₄
  • Setup: In three separate 100 mL flasks, dissolve 1.36 g (10 mmol) of each hydroxyacetophenone isomer in 25 mL of methanol. Cool the solutions to 0°C in an ice bath.

  • Reduction: Slowly add 0.42 g (11 mmol) of sodium borohydride (NaBH₄) portion-wise to each flask while stirring, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Quenching: Carefully quench the reaction by the slow addition of 20 mL of 1 M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the corresponding 1-(hydroxyphenyl)ethanol product.

  • Analysis: Calculate the percentage yield for each isomer.

Expected Results & Causality

The reaction rate is expected to follow the order: 3-isomer > 2-isomer > 4-isomer .

  • Meta Isomer: The hydroxyl group's electron-donating resonance effect does not extend to the carbonyl group from the meta position. The carbonyl carbon remains highly electrophilic, leading to a fast reaction.

  • Ortho and Para Isomers: The electron-donating resonance effect (+M) of the hydroxyl group is directly conjugated with the carbonyl group. This increases the electron density on the carbonyl carbon, reducing its electrophilicity and slowing the rate of nucleophilic attack. This effect is most pronounced in the para isomer.

IsomerExpected ReactivityExpected YieldRationale
2-Hydroxyacetophenone ModerateHigh (>90%)Resonance donation from -OH deactivates the carbonyl, but less effectively than the para isomer.
3-Hydroxyacetophenone HighestHigh (>95%)-OH resonance does not deactivate the carbonyl. The carbonyl carbon is most electrophilic.
4-Hydroxyacetophenone LowestHigh (>90%)Strong resonance donation from -OH significantly deactivates the carbonyl group towards nucleophilic attack.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

This class of reactions is governed by the combined directing effects of the two substituents. The hydroxyl group is a powerful activating, ortho, para-director, while the acetyl group is a deactivating, meta-director.

Experimental Protocol: Nitration

Caution: This reaction uses strong acids and should be performed with extreme care in a fume hood.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding 3 mL of concentrated sulfuric acid (H₂SO₄) to 3 mL of concentrated nitric acid (HNO₃) in a flask cooled in an ice bath.

  • Setup: In three separate flasks, dissolve 1.36 g (10 mmol) of each hydroxyacetophenone isomer in 10 mL of glacial acetic acid. Cool the solutions to 0°C.

  • Reaction: Slowly add the cold nitrating mixture dropwise to each isomer solution, maintaining the temperature below 10°C.

  • Stirring: After addition, let the reaction stir at room temperature for 1 hour.

  • Isolation: Pour the reaction mixture onto 50 g of crushed ice. The solid nitro-product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.

  • Analysis: Characterize the major product(s) formed from each isomer using spectroscopy (e.g., ¹H NMR) to determine the position of nitration.

Caption: Directing effects for the nitration of 3-hydroxyacetophenone.

Expected Results & Causality

The position of substitution is determined by the powerful activating effect of the hydroxyl group.

IsomerMajor Mononitration Product(s)Rationale
2-Hydroxyacetophenone 2-hydroxy-5-nitroacetophenoneThe -OH group is the dominant director. The position para to the -OH (position 5) is sterically and electronically favored over the position ortho to it (position 3).
3-Hydroxyacetophenone 3-hydroxy-2-nitroacetophenone & 3-hydroxy-4-nitroacetophenoneBoth substituents direct to the same positions (2, 4, 6 relative to the -OH). A mixture of products is likely, as these positions are activated.
4-Hydroxyacetophenone 4-hydroxy-3-nitroacetophenoneThe -OH group directs the incoming electrophile to the positions ortho to itself (positions 3 and 5), which are equivalent.

Summary of Comparative Reactivity

Reaction TypeMost ReactiveLeast ReactiveControlling Factor
Acidity (Proton Removal) 4-Hydroxyacetophenone2-HydroxyacetophenoneResonance stabilization of conjugate base vs. Intramolecular H-bonding.[6][7][8]
Williamson Ether Synthesis 3- & 4-Hydroxyacetophenone2-HydroxyacetophenoneSteric hindrance and reduced nucleophilicity due to intramolecular H-bonding.
Nucleophilic Addition (Reduction) 3-Hydroxyacetophenone4-HydroxyacetophenoneDeactivation of the carbonyl carbon via resonance by the -OH group.
Electrophilic Substitution (Position dependent)(Position dependent)The powerful activating and directing effect of the -OH group dominates.

Conclusion

The positional isomerism of hydroxyacetophenones provides a classic and compelling illustration of how subtle structural changes lead to dramatic differences in chemical reactivity. The presence or absence of an intramolecular hydrogen bond in the ortho-isomer is a key determinant of its behavior, particularly in reactions involving the phenolic hydroxyl group. For reactions at the carbonyl and aromatic ring, the interplay of inductive and resonance effects, dictated by the substituent's position, is paramount. A thorough understanding of these principles is essential for any scientist aiming to utilize these versatile molecules in complex organic synthesis, enabling the rational design of reaction pathways and the prediction of product outcomes in fields ranging from medicinal chemistry to materials science.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-(4-Chloro-2-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. It dictates physicochemical properties, biological activity, and intermolecular interactions. Among the plethora of analytical techniques available, single-crystal X-ray crystallography remains the gold standard for unambiguously determining molecular architecture.

This guide provides a comprehensive comparative analysis of the crystallographic data for derivatives of 1-(4-Chloro-2-hydroxyphenyl)ethanone. This molecule and its analogues are important intermediates in organic synthesis. While a definitive crystal structure for this compound itself is not publicly available, this guide leverages detailed crystallographic data from its closely related derivatives to offer critical insights into the structural motifs, molecular conformations, and intermolecular forces that define this class of compounds. We will explore how subtle modifications to the core structure influence crystal packing and molecular geometry, providing a valuable framework for structure-based design and analysis.

The Foundation: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments. For the this compound scaffold, several classical and reliable synthetic routes are employed.

Synthesis: The core 2'-hydroxyacetophenone structure is often synthesized via the Fries rearrangement of a corresponding phenyl acetate. This reaction involves the Lewis acid-catalyzed rearrangement of the acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring. For instance, 3-chlorophenyl acetate can be rearranged using aluminum chloride at elevated temperatures to yield this compound[1].

Derivatives, particularly ethers at the 4-position, are commonly prepared using the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide. For example, derivatives like 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone are synthesized by reacting 2,4-dihydroxyacetophenone with 1-bromo-2-chloroethane in the presence of a base like potassium carbonate[2].

Crystallization: The growth of diffraction-quality single crystals is often the most challenging step. Success hinges on the careful selection of solvents and crystallization conditions. For the derivatives discussed herein, slow evaporation of a solvent or solvent mixture at a controlled temperature has proven effective. Common solvent systems include mixtures of n-hexane, ethyl acetate, and methanol[3]. The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow that translates the diffraction pattern of X-rays by a crystal into a detailed 3D model of the molecule.

workflow Figure 1: Generalized X-ray Crystallography Workflow A Crystal Selection & Mounting B X-ray Diffraction Data Collection (e.g., Bruker SMART CCD) A->B Mount on Goniometer C Data Processing (Integration & Scaling) B->C Diffraction Images D Structure Solution (e.g., SHELXS) C->D Reflection Data (hkl) E Structure Refinement (e.g., SHELXL) D->E Initial Atomic Model F Validation & Final Model E->F Refined Structure

Figure 1: Generalized X-ray Crystallography Workflow.

Step-by-Step Process:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector, such as a CCD area detector[3][4].

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods with programs like SHELXS) to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares techniques (e.g., with SHELXL). This iterative process optimizes atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns[3][4].

  • Validation: The final structure is validated for geometric sensibility and correctness.

Comparative Crystallographic Analysis

The true power of crystallography lies in the ability to compare related structures and understand the impact of chemical modifications. Below is a comparison of crystallographic data for two ether derivatives of this compound and a key isomer.

Parameter1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone[2]1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone[3]2-Chloro-1-(4-hydroxyphenyl)ethanone[4]
Formula C₁₀H₁₁ClO₃C₁₂H₁₅ClO₃C₈H₇ClO₂
Crystal System OrthorhombicTriclinicMonoclinic
Space Group Pca2₁P-1P2₁/c
a (Å) 8.9970 (7)5.2750 (4)7.4931 (5)
b (Å) 5.3258 (4)9.8941 (10)14.7345 (10)
c (Å) 20.6307 (17)11.6529 (12)13.5681 (10)
α (°) 9099.735 (2)90
β (°) 9098.242 (1)95.560 (1)
γ (°) 9092.248 (1)90
**Volume (ų) **988.55 (13)591.97 (10)1490.97 (18)
Z 428

Analysis of Crystallographic Data:

This comparison reveals significant structural diversity stemming from seemingly minor chemical changes.

  • Effect of Ether Chain Length: The addition of a chloroethoxy group results in an orthorhombic crystal system. Extending the alkyl chain to a chlorobutoxy group leads to a less symmetric triclinic system[2][3]. This highlights the profound impact of the flexible alkyl chain on the crystal packing arrangement. The longer, more flexible butoxy chain likely disrupts the potential for higher symmetry packing observed with the shorter ethoxy chain.

  • Isomeric Differences: The isomer, 2-Chloro-1-(4-hydroxyphenyl)ethanone, where the chlorine is on the acetyl group rather than the phenyl ring, crystallizes in the monoclinic system[4]. A notable feature of this structure is the presence of two independent molecules in the asymmetric unit, indicating subtle conformational differences between them in the solid state.

  • Packing Efficiency: The number of molecules in the unit cell (Z) also varies, reflecting different packing efficiencies and symmetries. The monoclinic structure of the isomer accommodates eight molecules, suggesting a more complex packing arrangement compared to the ether derivatives[4].

Key Structural Feature: Intramolecular Hydrogen Bonding

A dominant and defining structural feature across all 2'-hydroxyacetophenone derivatives is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen atom (C=O).

Figure 2: Intramolecular Hydrogen Bond.

This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's conformation and properties. For example, in 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone, the O-H···O hydrogen bond distance is 2.539 Å[3]. This intramolecular bond locks the molecule into a nearly planar conformation. In this derivative, the dihedral angle between the benzene ring and the ethoxy group is a mere 9.03(4)°[3]. This planarity is a common feature in this class of compounds and is crucial for understanding their electronic properties and potential interactions with biological targets.

In contrast, the isomeric 2-Chloro-1-(4-hydroxyphenyl)ethanone lacks the ortho-hydroxyl group and therefore cannot form this intramolecular hydrogen bond. Instead, its crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into chains[4]. This fundamental difference in hydrogen bonding motifs is a direct consequence of the substituent positions and dictates the vastly different crystal packing observed.

Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of protons. For this compound, a characteristic downfield signal around 10.7 ppm is observed for the phenolic proton, indicative of its involvement in the strong intramolecular hydrogen bond[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. A broad band in the region of 3400 cm⁻¹ is typical for the O-H stretch of the phenolic group, while a strong absorption around 1640 cm⁻¹ corresponds to the C=O stretch of the ketone[1].

  • Thermal Analysis (TGA/DSC): Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on thermal stability, melting points, and phase transitions, which are critical for understanding the material properties of these crystalline solids.

Experimental Protocols

Protocol 1: Synthesis of 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone [3]

  • Reactants: To a 100 ml flask, add 2,4-dihydroxyacetophenone (5 mmol), potassium carbonate (6 mmol), 1-bromo-4-chlorobutane (5 mmol), and 50 ml of acetone.

  • Reaction: Stir the mixture at 329 K for 2.5 hours.

  • Workup: After cooling, filter the crude product.

  • Crystallization: Dissolve the crude product in a solvent mixture of n-hexane/ethyl acetate/methanol (3:3:1 v/v). Obtain single crystals suitable for X-ray analysis by slow evaporation of the solvent at room temperature.

Protocol 2: Single Crystal X-ray Data Collection and Refinement [2][3][4]

  • Data Collection: Mount a suitable single crystal on a diffractometer (e.g., Bruker SMART CCD area-detector) equipped with a Mo Kα radiation source (λ = 0.71073 Å). Collect a series of diffraction frames at a controlled temperature (e.g., 298 K).

  • Data Reduction: Integrate the raw diffraction data and perform corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan using SADABS) should be applied.

  • Structure Solution: Solve the structure using direct methods with a program such as SHELXS97.

  • Structure Refinement: Refine the structural model by full-matrix least-squares on F² using a program like SHELXL97. Position hydrogen atoms geometrically and refine them using a riding model.

  • Visualization: Use software like SHELXTL to generate molecular graphics and analyze the final structure.

Conclusion

The crystallographic analysis of this compound derivatives reveals a fascinating interplay between molecular structure and crystal packing. The substitution pattern on the phenylacetophenone scaffold dictates the dominant hydrogen bonding motifs—intramolecular for 2'-hydroxy derivatives and intermolecular for 4'-hydroxy isomers—which in turn governs the overall crystal symmetry and packing. Furthermore, modifications to side chains, such as extending an alkyl ether, can significantly alter the crystal system, demonstrating the sensitivity of the crystallization process to subtle molecular changes. This guide underscores the indispensable role of X-ray crystallography in providing high-resolution structural data, which, when combined with other analytical techniques and synthetic protocols, empowers researchers to build robust structure-property relationships essential for advanced material and drug design.

References

A Comparative Guide to HPLC Purity Analysis of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and final product consistency. 1-(4-Chloro-2-hydroxyphenyl)ethanone, a key building block, is no exception.[1][2] Its purity profile directly influences the downstream reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and practical, field-proven insights.

The narrative that follows is designed for the practicing researcher and drug development professional. We will move beyond rote procedural descriptions to explore the causality behind methodological choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems for robust analytical characterization.

The Analytical Challenge: Understanding the Analyte and Its Impurities

This compound is a polar aromatic compound.[1] Its structure, featuring a hydroxyl group and a chloro-substituent, presents specific considerations for reversed-phase HPLC.[3] Potential impurities can arise from the synthesis process, such as the Fries rearrangement of 4-chlorophenyl acetate, or from degradation.[4] These may include positional isomers, starting materials, or by-products from side reactions.

A robust purity method must be stability-indicating—a term formally defined by the International Council for Harmonisation (ICH) guidelines.[5] This means the method must be able to unequivocally separate the main compound from its potential degradation products and process-related impurities. To achieve this, we employ forced degradation studies, subjecting the analyte to harsh conditions like acid/base hydrolysis, oxidation, heat, and light to intentionally generate these degradants.[6][7]

Method Comparison: Isocratic Screening vs. High-Resolution Gradient Elution

The choice of an HPLC method is often a balance between speed and resolution. For this compound, we will compare two fundamental approaches: a rapid isocratic method suitable for high-throughput screening or in-process controls, and a comprehensive gradient method designed for final release testing and stability studies where complete impurity separation is critical.

Method A: Rapid Isocratic Screening

This method prioritizes speed and simplicity, making it ideal for quick purity checks where known impurities are monitored.

Rationale for Choices:

  • Stationary Phase: A standard C18 column is a versatile starting point for many small molecules, including polar aromatic compounds.[8][9]

  • Mobile Phase: An isocratic mixture of acetonitrile and water provides a constant elution strength. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A phosphate buffer is used to control the pH, ensuring consistent ionization of the phenolic hydroxyl group and thus, reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte and its likely impurities exhibit significant absorbance.

Method B: High-Resolution Gradient Elution

This method is designed to resolve a wider range of impurities with varying polarities, which is essential for a formal stability-indicating assay.

Rationale for Choices:

  • Stationary Phase: A phenyl-hexyl stationary phase is selected as an alternative to C18. The phenyl groups can offer different selectivity for aromatic compounds through π-π interactions, potentially resolving impurities that co-elute on a C18 column.[10][11]

  • Mobile Phase: A gradient elution, starting with a higher aqueous percentage and gradually increasing the organic solvent (acetonitrile), allows for the elution of a broad spectrum of analytes.[9][12] Early-eluting, more polar impurities are resolved at the beginning, while more hydrophobic, later-eluting impurities are effectively eluted as the solvent strength increases.

  • Detection: A Photo Diode Array (PDA) detector is employed to acquire full UV spectra for each peak. This is invaluable for peak purity assessment and for identifying impurities by comparing their spectra to that of the main compound.

Comparative Data Summary

The following table summarizes the expected performance of the two methods based on typical validation data.

ParameterMethod A: Isocratic ScreeningMethod B: High-Resolution GradientJustification
Column C18, 50 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmShorter column for speed (A); longer column and alternative phase for resolution (B).[13]
Run Time ~5 minutes~25 minutesIsocratic method is significantly faster.
Resolution (Rs) >1.5 for known impurities>2.0 for all detected impuritiesGradient method provides superior separation power for complex mixtures.[9]
Tailing Factor < 1.5< 1.2Phenyl phase can offer better peak shape for certain aromatic analytes.
Application In-process control, high-throughput screeningRelease testing, stability studies, impurity profilingMethod B is required for comprehensive quality assessment per regulatory standards.[14]

Experimental Protocols and Workflows

Forced Degradation Protocol

A crucial prerequisite for developing a stability-indicating method is to generate the impurities that the method must be able to separate.

Objective: To generate potential degradation products of this compound under various stress conditions as mandated by ICH guideline Q1A(R2).[6][15]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).[16]

  • Analysis: Dilute the stressed samples appropriately and inject them into the HPLC system using the high-resolution gradient method (Method B) to assess the separation of the degradation products from the parent peak.

HPLC Method Validation Workflow

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This workflow is based on the principles outlined in ICH Q2(R1).[17][18][19]

G HPLC Method Validation Workflow (ICH Q2(R1)) start Define Analytical Target Profile (ATP) specificity Specificity (Forced Degradation) start->specificity decision Do results meet acceptance criteria? specificity->decision linearity Linearity & Range accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq Detection & Quantitation Limits (LOD/LOQ) precision->lod_loq robustness Robustness (Vary Method Parameters) lod_loq->robustness system_suitability Define System Suitability Tests (SST) robustness->system_suitability end Validated Method Ready for Routine Use system_suitability->end decision->start No, Re-develop decision->linearity Yes

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Detailed HPLC Method Parameters

Method B: High-Resolution Gradient Method

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA, 254 nm (or optimal wavelength determined from UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a high-resolution gradient HPLC method (Method B) is unequivocally superior and necessary for regulatory compliance and ensuring product quality. Its ability to separate a wide range of potential impurities, as demonstrated through forced degradation studies, establishes it as a true stability-indicating method.

While a rapid isocratic method (Method A) has its place for routine, in-process checks where speed is paramount, it lacks the resolving power to guarantee the detection of all potential impurities. Therefore, the recommended approach is to develop and validate a robust, high-resolution gradient method for all characterization, release, and stability testing, while the isocratic method may be employed as a fit-for-purpose tool for less critical applications. This dual-methodology approach provides both efficiency and scientific rigor in the quality control of this important chemical intermediate.

References

A Spectroscopic Journey: Unambiguous Characterization of 1-(4-Chloro-2-hydroxyphenyl)ethanone and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the unequivocal structural confirmation of intermediates is not merely a procedural step but the bedrock of reproducible and reliable drug development. This guide provides an in-depth comparative analysis of the spectral characteristics of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a key synthetic intermediate, and its precursors: 3-chlorophenol, acetic anhydride, and the intermediate ester, 3-chlorophenyl acetate. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the expertise to navigate the synthesis and characterization of this important class of compounds.

The Synthetic Pathway: From Phenol to Acetophenone

The synthesis of this compound is a classic two-step process commencing with the esterification of 3-chlorophenol followed by a Fries rearrangement. Understanding the spectral signatures at each stage is paramount for monitoring reaction progress and ensuring the purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement 3-Chlorophenol 3-Chlorophenol 3-Chlorophenyl_acetate 3-Chlorophenyl_acetate 3-Chlorophenol->3-Chlorophenyl_acetate Acetic Anhydride, Pyridine Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->3-Chlorophenyl_acetate Fries_Intermediate Acylium Ion Intermediate 3-Chlorophenyl_acetate->Fries_Intermediate AlCl3, heat This compound This compound Fries_Intermediate->this compound

Caption: Synthetic route to this compound.

Causality Behind Experimental Choices

The choice of a two-step synthesis involving an initial esterification followed by a Fries rearrangement is dictated by the directing effects of the substituents on the aromatic ring. Direct Friedel-Crafts acylation of 3-chlorophenol would likely lead to a mixture of isomers due to the competing directing effects of the hydroxyl and chloro groups. The Fries rearrangement, however, offers a more controlled route to the desired ortho-hydroxy acetophenone. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which facilitates the intramolecular migration of the acyl group.[1][2]

Experimental Protocols

Synthesis of 3-Chlorophenyl acetate

This protocol is adapted from standard esterification procedures for phenols.[3]

  • To a stirred solution of 3-chlorophenol (1 equivalent) in pyridine (2 equivalents) at 0 °C, slowly add acetic anhydride (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-chlorophenyl acetate.

Synthesis of this compound via Fries Rearrangement

This protocol is based on established procedures for the Fries rearrangement.[1]

  • To a round-bottom flask, add 3-chlorophenyl acetate (1 equivalent).

  • Carefully add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in portions at room temperature.

  • Heat the reaction mixture to 140-160 °C for 2-3 hours. The reaction mixture will become a dark, viscous liquid.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Comparative Spectral Analysis

The following sections provide a detailed comparison of the spectral data for the starting materials, intermediate, and final product.

3-Chlorophenol
Spectroscopic Technique Key Data and Interpretation
¹H NMR (CDCl₃)A complex multiplet pattern in the aromatic region (δ 6.8-7.3 ppm) is characteristic of the substituted benzene ring. The broad singlet for the hydroxyl proton (δ ~5.0-6.0 ppm, exchangeable with D₂O) is a key identifier.
¹³C NMR (CDCl₃)Six distinct signals in the aromatic region (δ 110-160 ppm) confirm the six unique carbon environments of the benzene ring. The carbon bearing the hydroxyl group (C-OH) will be the most downfield shifted aromatic carbon.
IR (KBr) A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Strong absorptions in the 1400-1600 cm⁻¹ range correspond to C=C stretching in the aromatic ring. A C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.[4]
Mass Spec (EI) The molecular ion peak (M⁺) will appear at m/z 128, with a characteristic M+2 peak at m/z 130 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Acetic Anhydride
Spectroscopic Technique Key Data and Interpretation
¹H NMR (CDCl₃)A sharp singlet at approximately δ 2.2 ppm integrates to six protons, representing the two equivalent methyl groups.
¹³C NMR (CDCl₃)Two signals are expected: one for the methyl carbons around δ 22 ppm and another for the carbonyl carbons around δ 167 ppm.[5][6]
IR (Liquid Film) Two strong carbonyl (C=O) stretching bands are characteristic of anhydrides, typically appearing around 1820 cm⁻¹ and 1750 cm⁻¹.[7]
Mass Spec (EI) The molecular ion peak is often weak or absent. A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is a key fragment.
3-Chlorophenyl acetate
Spectroscopic Technique Key Data and Interpretation
¹H NMR (CDCl₃)The appearance of a sharp singlet around δ 2.3 ppm (3H) corresponding to the acetyl methyl group, and the disappearance of the phenolic -OH proton signal, confirms ester formation. The aromatic protons will show a complex multiplet pattern.
¹³C NMR (CDCl₃)The spectrum will show a new carbonyl carbon signal around δ 169 ppm and a methyl carbon signal around δ 21 ppm. The aromatic carbon signals will be slightly shifted compared to 3-chlorophenol due to the change in the substituent from -OH to -OCOCH₃.
IR (KBr) The most significant change is the appearance of a strong C=O stretching band for the ester at ~1760-1770 cm⁻¹. The broad O-H band from the starting material will be absent.
Mass Spec (EI) The molecular ion peak (M⁺) will be observed at m/z 170, with an M+2 peak at m/z 172. A key fragmentation is the loss of ketene (CH₂=C=O) to give a fragment corresponding to 3-chlorophenol at m/z 128.
This compound
Spectroscopic Technique Key Data and Interpretation
¹H NMR (CDCl₃)A downfield singlet for the hydroxyl proton (δ ~12 ppm) indicates strong intramolecular hydrogen bonding with the adjacent carbonyl group. A singlet for the acetyl methyl protons appears around δ 2.6 ppm. The aromatic region will simplify to three distinct signals due to the substitution pattern.
¹³C NMR (CDCl₃)The carbonyl carbon of the ketone will appear significantly downfield, typically > δ 200 ppm. The methyl carbon will be around δ 28-30 ppm. Six aromatic carbon signals will be present, with the carbon attached to the hydroxyl group shifted downfield.
IR (KBr) A broad O-H stretching band will be present, but shifted to lower wavenumbers (around 3000-3400 cm⁻¹) due to intramolecular hydrogen bonding. The C=O stretching vibration will also be at a lower frequency (~1640-1660 cm⁻¹) compared to a typical ketone, a consequence of conjugation and hydrogen bonding.[8]
Mass Spec (EI) The molecular ion peak (M⁺) will be at m/z 170, with the M+2 peak at m/z 172. A prominent fragment will be the loss of a methyl group ([M-15]⁺) to give a peak at m/z 155. Another key fragmentation is the McLafferty rearrangement, if applicable, or cleavage of the acyl group.[9]

Visualizing the Spectroscopic Transformation

The following workflow illustrates the process of characterizing the synthesized compounds.

Spectroscopic_Workflow Start Start Synthesize_Ester Synthesize 3-Chlorophenyl acetate Start->Synthesize_Ester Purify_Ester Purify Ester Synthesize_Ester->Purify_Ester Acquire_Spectra_Ester Acquire NMR, IR, MS of Ester Purify_Ester->Acquire_Spectra_Ester Analyze_Ester Analyze Spectra to Confirm Structure Acquire_Spectra_Ester->Analyze_Ester Synthesize_Ketone Synthesize this compound Analyze_Ester->Synthesize_Ketone Confirmed Structure Purify_Ketone Purify Ketone Synthesize_Ketone->Purify_Ketone Acquire_Spectra_Ketone Acquire NMR, IR, MS of Ketone Purify_Ketone->Acquire_Spectra_Ketone Analyze_Ketone Analyze Spectra to Confirm Structure Acquire_Spectra_Ketone->Analyze_Ketone End End Analyze_Ketone->End Confirmed Structure

Caption: Workflow for synthesis and spectroscopic characterization.

Conclusion

The successful synthesis and characterization of this compound rely on a systematic and comparative spectroscopic analysis of the starting materials, intermediates, and the final product. Each spectroscopic technique provides a unique piece of the structural puzzle. By understanding the expected spectral changes at each synthetic step, researchers can confidently navigate this chemical transformation, ensuring the integrity and purity of their target molecule. This guide serves as a foundational reference, empowering scientists to apply these principles to their own research and development endeavors.

References

A Guide to the Mechanistic Validation of 1-(4-Chloro-2-hydroxyphenyl)ethanone Formation via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise formation mechanism of a synthetic intermediate is not merely an academic exercise; it is fundamental to process optimization, impurity profiling, and ensuring reproducible, scalable synthesis. This guide provides an in-depth, experimentally grounded validation of the formation mechanism for 1-(4-Chloro-2-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical synthesis.

We move beyond theoretical postulation to present a self-validating system of protocols. The central hypothesis is that the primary industrial route to this compound proceeds via a Lewis acid-catalyzed Fries Rearrangement of 4-chlorophenyl acetate. Our objective is to rigorously test this hypothesis against alternative pathways and to distinguish between the nuanced possibilities within the Fries rearrangement itself—namely, whether the reaction is an intramolecular or intermolecular process.

The Central Mechanistic Question: Intramolecular Shift or Intermolecular Scramble?

The synthesis of hydroxyaryl ketones from phenolic esters is a cornerstone of industrial organic chemistry.[1][2] The Fries rearrangement, which converts an aryl ester into a hydroxy aryl ketone, is a classic example.[3][4][5] When 4-chlorophenyl acetate is treated with a Lewis acid like aluminum chloride (AlCl₃), it yields this compound.

The critical question, however, lies in the migration of the acetyl group. Does it slide from the oxygen atom to the ortho-carbon within the same molecule (an intramolecular mechanism), or does it detach completely to form a free acylium ion that can then acylate any available aromatic ring in the mixture (an intermolecular mechanism)?[3][6] The answer has profound implications for side-product formation and process control.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Logical flow of the central mechanistic question.

Experimental Validation: A Multi-Pillar Approach

To build a robust mechanistic case, we rely on a series of interconnected experiments. Each protocol is designed not only to generate data but also to provide a logical check on the others, creating a self-validating framework.

Pillar 1: The Crossover Experiment — The Definitive Test

The most direct method to distinguish between an intra- and intermolecular pathway is the crossover experiment.[7][8] The logic is simple: if the acyl group detaches completely, it should be capable of "crossing over" to a different, yet similar, molecule in the reaction pot.

Causality Behind Experimental Choice: We select two distinct aryl esters: our primary substrate, 4-chlorophenyl acetate (A) , and a structurally similar partner, p-tolyl propionate (B) . The chloro and methyl substituents act as mass and chromatographic tags, while the acetyl and propionyl groups are the migrating species. If the mechanism is intermolecular, we expect to see all four possible products. An intramolecular mechanism would yield only the two "self-rearrangement" products.

Experimental Protocol: Crossover Validation

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, combine equimolar amounts of 4-chlorophenyl acetate (1.0 eq) and p-tolyl propionate (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Note: The Lewis acid is used in excess as it complexes with both the ester starting material and the hydroxy ketone product.[9]

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours. Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Extraction & Analysis: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze the crude product mixture thoroughly using Gas Chromatography-Mass Spectrometry (GC-MS) to identify all products.

Data Presentation: Expected Outcomes of the Crossover Experiment

Product ObservedStructureExpected in Intramolecular Mechanism?Expected in Intermolecular Mechanism?
Product 1 (Non-Crossover) This compoundYes Yes
Product 2 (Non-Crossover) 1-(4-Methyl-2-hydroxyphenyl)propanoneYes Yes
Product 3 (Crossover) 1-(4-Chloro-2-hydroxyphenyl)propanoneNo Yes
Product 4 (Crossover) 1-(4-Methyl-2-hydroxyphenyl)ethanoneNo Yes

The detection of Products 3 and 4 provides compelling evidence for an intermolecular mechanism, where a free acylium carbocation is generated.[3][10]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Intermolecular mechanism showing crossover product formation.

Pillar 2: Kinetic Analysis — The Influence of Reaction Parameters

Kinetic studies provide quantitative data on how reaction conditions affect the rate and selectivity, offering deeper mechanistic insight.[11][12] The Fries rearrangement is known for its temperature-dependent selectivity between the ortho and para isomers.[1][13]

Causality Behind Experimental Choice: By systematically varying temperature, we can determine if the reaction is under kinetic or thermodynamic control. Generally, lower temperatures favor the para-product (kinetic control), while higher temperatures favor the more thermodynamically stable ortho-product, which can form a bidentate complex with the Lewis acid catalyst.[1]

Experimental Protocol: Kinetic Monitoring by HPLC

  • Setup: Prepare several parallel reactions of 4-chlorophenyl acetate with AlCl₃ in 1,2-dichloroethane, each in a vial placed in a temperature-controlled reaction block set to different temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a precise aliquot from each reaction vial.

  • Quenching: Immediately quench the aliquot in a known volume of a solution of cold dilute HCl in acetonitrile/water to stop the reaction.

  • Analysis: Analyze the quenched samples by a calibrated HPLC method to quantify the concentration of the starting material, the ortho-product (this compound), and the para-product (1-(4-Chloro-3-hydroxyphenyl)ethanone).

  • Data Plotting: Plot concentration versus time for each species at each temperature. Calculate the initial rates and the final ortho/para product ratios.

Data Presentation: Expected Kinetic and Selectivity Data

TemperatureInitial Rate (mol L⁻¹ s⁻¹)Final Ortho:Para RatioPredominant Control
40 °CLow< 1 (e.g., 0.8 : 1)Kinetic
60 °CMedium~ 1 (e.g., 1.1 : 1)Mixed
80 °CHigh> 1 (e.g., 2.5 : 1)Thermodynamic

This data supports a mechanism where the ortho isomer's stability is enhanced at higher temperatures, consistent with the formation of a chelated intermediate with the AlCl₃ catalyst.

Pillar 3: Spectroscopic Interrogation — A Glimpse at Intermediates

While often transient, reaction intermediates can sometimes be detected using in-situ spectroscopic methods. This provides direct, albeit challenging, evidence for proposed mechanistic steps.

Causality Behind Experimental Choice: For Lewis acid-catalyzed reactions, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool. If a boron-based Lewis acid like BCl₃ is used, ¹¹B NMR is particularly informative for observing the complexation between the Lewis acid and the substrate.[14][15] For AlCl₃, ¹³C NMR can show significant shifts in the carbonyl carbon upon complexation and subsequent cleavage to the acylium ion.

Experimental Protocol: In-Situ NMR Monitoring

  • Sample Preparation: In an NMR tube under an inert atmosphere, dissolve 4-chlorophenyl acetate in a deuterated, non-coordinating solvent (e.g., CD₂Cl₂).

  • Initial Spectrum: Acquire a baseline ¹H and ¹³C NMR spectrum of the starting material.

  • Lewis Acid Addition: Cool the NMR tube and carefully add a stoichiometric amount of anhydrous AlCl₃.

  • Time-Resolved Spectra: Immediately place the tube in the NMR spectrometer pre-cooled to a low temperature (e.g., -40°C) and acquire spectra at regular intervals as the sample is slowly warmed.

  • Data Analysis: Look for the appearance of new signals. Specifically, a large downfield shift of the carbonyl carbon signal is indicative of complexation with AlCl₃. The appearance of a signal consistent with a free acylium cation (~170-180 ppm, though often too transient to observe directly) or the formation of the final product complex can be monitored.

Interpretation: Observing the initial ester-AlCl₃ complex followed by its consumption as the product-AlCl₃ complex appears provides a direct timeline of the reaction's key transformations, validating the initial steps of the proposed mechanism.

Comparative Analysis: Fries Rearrangement vs. Direct Friedel-Crafts Acylation

To fully appreciate the utility of the Fries rearrangement, it must be compared to a plausible alternative: the direct Friedel-Crafts acylation of the corresponding phenol (3-chlorophenol).

FeatureFries Rearrangement Route Direct Friedel-Crafts Acylation Route
Starting Material 4-Chlorophenyl acetate (from 4-chlorophenol)3-Chlorophenol
Key Transformation Rearrangement of an existing esterDirect C-acylation of a phenol
Regioselectivity Good control (ortho/para) via temperature.[1]Can be poor. The -OH group is ortho, para-directing, but acylation can occur at multiple positions, leading to isomeric mixtures.
Primary Challenge Requires temperatures that can sometimes lead to side reactions or decomposition.The phenolic -OH group can be O-acylated by the acyl halide, forming the ester (the Fries starting material) in-situ, often leading to a complex product mixture. The Lewis acid can also deactivate the ring by complexing with the hydroxyl group.
Yield & Purity Generally provides higher yields of the desired isomer with better process control.Often lower yields and requires more extensive purification to isolate the desired product.

This comparison highlights the elegance of the Fries rearrangement. It strategically uses the initial, facile O-acylation to set up a controlled rearrangement to the desired, thermodynamically favored C-acylated product, bypassing many of the selectivity issues inherent in the direct acylation of an activated phenol.

Conclusion

  • Crossover experiments definitively show the exchange of acyl groups between different aryl ester molecules, which is only possible in an intermolecular pathway.

  • Kinetic analyses demonstrate the temperature-dependent ortho/para selectivity, which is characteristic of the thermodynamic stability of the chelated ortho-product intermediate.

  • Spectroscopic studies can provide evidence for the initial complexation of the Lewis acid, the first crucial step in the reaction cascade.

By employing this rigorous, self-validating experimental framework, researchers can move from a proposed mechanism to a validated pathway, enabling robust process development and a deeper understanding of the chemical transformation.

References

A Senior Application Scientist's Guide to the Comparative Bioactivity of Chalcones Derived from 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chalcone Scaffold

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, represent a class of open-chain flavonoids that serve as a privileged scaffold in medicinal chemistry.[1][2] Their widespread presence in edible plants and the relative simplicity of their synthesis have made them an attractive starting point for drug discovery.[1] The core structure, an α,β-unsaturated carbonyl system, is a key pharmacophore responsible for a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5]

This guide focuses on a specific subclass of chalcones synthesized from 1-(4-Chloro-2-hydroxyphenyl)ethanone . The selection of this precursor is strategic. The presence of a hydroxyl (-OH) group at the ortho-position and a chloro (-Cl) group on the 'A' ring is known to significantly influence the molecule's electronic properties and biological potential. The hydroxyl group can participate in hydrogen bonding and may enhance antioxidant and antimicrobial activities, while the electron-withdrawing nature of the chlorine atom can modulate the reactivity of the entire molecule, often enhancing its efficacy against microbial strains.[5][6]

Herein, we provide a comparative analysis of the bioactivity of various chalcone derivatives synthesized from this common precursor. This guide is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for the observed activities and the experimental designs used to validate them.

Core Synthesis Strategy: The Claisen-Schmidt Condensation

The synthesis of chalcones from this compound is reliably achieved through the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an acetophenone derivative and an aromatic aldehyde.[6][7]

Expertise & Causality: The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical. The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily dehydrates—a process favored by the formation of a conjugated system—to yield the stable chalcone structure. The ortho-hydroxyl group on the acetophenone can increase the acidity of the α-protons, facilitating enolate formation.

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Outcome Precursor This compound Reaction Claisen-Schmidt Condensation Precursor->Reaction Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Chalcone Target Chalcone Derivative Reaction->Chalcone Dehydration Catalyst Base Catalyst (e.g., KOH in Ethanol) Catalyst->Reaction Purification Purification (Recrystallization) Chalcone->Purification

Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of (2E)-1-(4-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol provides a representative, self-validating procedure for synthesizing a specific chalcone derivative.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1.72 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 50 mL of ethanol.

  • Catalyst Addition: Prepare a 40% aqueous solution of potassium hydroxide (KOH). While stirring the ethanolic solution vigorously at room temperature, add the KOH solution dropwise over 15 minutes. Rationale: Slow addition prevents localized high concentrations of base, which could promote self-condensation of the acetophenone.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. Self-Validation: The appearance of a new spot with a different Rf value from the starting materials indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of crushed ice and acidify to a pH of ~5-6 with dilute hydrochloric acid (HCl). The chalcone will precipitate as a solid.

  • Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold distilled water to remove inorganic salts, and air dry. Recrystallize the solid from ethanol to obtain the pure chalcone derivative. Self-Validation: A sharp melting point and a single spot on TLC confirm the purity of the synthesized compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Comparative Bioactivity Analysis

The true value of a chemical scaffold lies in the diverse bioactivities of its derivatives. By condensing this compound with various substituted benzaldehydes, a library of chalcones can be generated. Below, we compare their performance in key therapeutic areas based on available literature.

Antimicrobial Activity

The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor, which can react with nucleophilic groups (like thiols in cysteine residues) in bacterial enzymes and proteins, leading to cell death.[5] The antimicrobial potency is heavily influenced by the substituents on the aldehyde-derived 'B' ring.

Comparative Data: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives

Derivative ID'B' Ring Substituent (from Aldehyde)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Reference
CH-1 4-Chloro62.5125[6]
CH-2 2,4-Dichloro31.2562.5[6]
CH-3 4-Nitro>250>250[8]
CH-4 4-Hydroxy125250[9]
CH-5 4-Methoxy125125[6]

Note: Data is compiled and representative. Direct comparison should be done with caution as experimental conditions across studies may vary.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of additional chlorine atoms on the 'B' ring (e.g., CH-2 ) significantly enhances antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[6] This is likely due to increased lipophilicity, which facilitates passage through the bacterial cell membrane.

  • Electron-Withdrawing vs. Donating Groups: A strongly electron-withdrawing nitro group (CH-3 ) appears to diminish activity, whereas moderately electron-donating (methoxy, CH-5 ) or electron-withdrawing (chloro, CH-1 ) groups confer moderate to good activity.

Anticancer Activity

Chalcones exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][10] Their cytotoxicity is often evaluated against a panel of human cancer cell lines.

Comparative Data: Cytotoxicity (IC₅₀) of Chalcone Derivatives

Derivative ID'B' Ring Substituent (from Aldehyde)IC₅₀ vs. MCF-7 (Breast Cancer) (µM)IC₅₀ vs. A549 (Lung Cancer) (µM)Reference
CC-1 3,4,5-Trimethoxy5.28.1[1]
CC-2 4-Dimethylamino15.822.4[11]
CC-3 4-Fluoro9.511.3[11]
CC-4 2-Chloro7.89.9[1]

Note: Data is representative of chalcones with similar structural motifs. IC₅₀ values are highly dependent on the specific assay and cell line used.

Structure-Activity Relationship (SAR) Insights:

  • Methoxy Groups: The presence of multiple methoxy groups (CC-1 ) on the 'B' ring is a common feature in potent anticancer chalcones, possibly by interacting with tubulin polymerization.[10]

  • Lipophilicity and Halogens: Halogen substitution (CC-3 , CC-4 ) often correlates with enhanced cytotoxic activity, which may be attributed to improved cell membrane permeability.

Anti-inflammatory Activity

Inflammation is a complex biological response involving enzymes like cyclooxygenase (COX) and signaling pathways such as NF-κB. Chalcones can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[12][13][14]

Comparative Data: Inhibition of Nitric Oxide (NO) Production in Macrophages

Derivative ID'B' Ring Substituent (from Aldehyde)IC₅₀ for NO Inhibition (µM)Reference
IC-1 4-Hydroxy12.5[15]
IC-2 2,5-Dihydroxy8.7[16]
IC-3 4-Chloro15.2[15]
IC-4 Unsubstituted25.1[12]

Note: Data is representative. Assays typically use LPS-stimulated RAW 264.7 macrophages.

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the 'B' ring are critical for anti-inflammatory activity. Dihydroxy substitution (IC-2 ) appears more potent than monohydroxy (IC-1 ), likely due to enhanced radical scavenging and potential for hydrogen bonding with enzyme active sites.[16]

  • NF-κB Pathway: Potent anti-inflammatory chalcones often act by inhibiting the NF-κB signaling pathway, which prevents the transcription of pro-inflammatory genes like iNOS (inducible nitric oxide synthase) and COX-2.[14][15]

G cluster_pathway NF-κB Signaling Pathway LPS LPS (Inflammatory Stimulus) IKK IKK Activation LPS->IKK Chalcone Chalcone Derivative (e.g., IC-2) Chalcone->IKK Inhibition NFκB_Release NF-κB Release & Nuclear Translocation Chalcone->NFκB_Release Inhibition IκBα IκBα Phosphorylation & Degradation IKK->IκBα IκBα->NFκB_Release Gene_Transcription Gene Transcription NFκB_Release->Gene_Transcription Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Gene_Transcription->Pro_inflammatory

Caption: Inhibition of the NF-κB inflammatory pathway by chalcone derivatives.

Key Experimental Methodologies

To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are validated methods for assessing the bioactivities discussed.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation: Prepare a stock solution of each chalcone in dimethyl sulfoxide (DMSO). Serially dilute the compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 1 µg/mL).

  • Inoculation: Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Endpoint Reading: The MIC is the lowest concentration of the chalcone that completely inhibits visible bacterial growth.

Protocol: Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the chalcone derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at ~570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting absorbance against drug concentration.

Conclusion and Future Outlook

Chalcones derived from this compound are a versatile and promising class of bioactive compounds. The inherent functionalities of the 'A' ring provide a solid foundation for activity, which can be finely tuned through the strategic selection of substituted aromatic aldehydes for the 'B' ring.

Our comparative analysis demonstrates clear structure-activity relationships:

  • Antimicrobial activity is significantly enhanced by additional halogenation on the 'B' ring.

  • Anticancer potency is often associated with methoxy and halogen substituents.

  • Anti-inflammatory effects are strongly promoted by the presence of hydroxyl groups.

The straightforward and high-yield Claisen-Schmidt synthesis makes this scaffold particularly amenable to the rapid generation of chemical libraries for high-throughput screening. Future research should focus on exploring a wider range of heterocyclic aldehydes to introduce novel pharmacophores and on performing in vivo studies for the most promising lead compounds identified through in vitro screening.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the innovative drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a halogenated phenolic compound, is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards.

Understanding the Imperative: Hazard Profile of this compound

Before we can detail disposal procedures, we must first understand the "why." The inherent chemical properties of this compound dictate the stringent handling and disposal protocols required. Its hazard profile is multifaceted, necessitating a comprehensive approach to risk mitigation.

According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several hazards.[1] It is known to cause significant skin and eye irritation.[1][2] Furthermore, it may cause respiratory irritation upon inhalation and is harmful if swallowed.[1][3][4] Beyond immediate human health concerns, some safety data sheets indicate that it is harmful to aquatic life with long-lasting effects, highlighting the environmental imperative for its proper containment and disposal.[5]

The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic . This is a critical distinction for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[6][7]

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/Irritation Causes skin irritation upon contact.H315[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[1][2]
Acute Toxicity, Oral (Warning) Harmful if swallowed.H302[1]
STOT - Single Exposure May cause respiratory irritation.H335[1][2]
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects.H412

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste technician arrives. It starts with meticulous practices at the point of generation. The causality is simple: preventing the cross-contamination of waste streams is paramount to ensuring safe, efficient, and cost-effective disposal. Mixing halogenated waste with non-halogenated waste, for instance, can render the entire volume subject to more stringent and expensive disposal processes.[8]

Step 1: Designate a Halogenated Organic Waste Container

  • Procure a dedicated, chemically resistant waste container, clearly labeled "HALOGENATED ORGANIC WASTE."[6][7]

  • The container must be in good condition, with a secure, tight-fitting lid to prevent the escape of vapors.[8] For liquid waste, only use containers designed for liquids that will not leak.[8]

Step 2: Waste Characterization and Labeling

  • All waste must be fully characterized before it is offered to a hazardous waste disposal company.[6]

  • Affix a hazardous waste label to the container. This label must include:

    • The full chemical name: "this compound"

    • Any other constituents in the waste stream, with percentages.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

    • The date of accumulation.

Step 3: Personal Protective Equipment (PPE) During Handling

  • When handling the chemical, whether in pure form or as waste, always wear appropriate PPE. This is a non-negotiable standard for self-protection.

    • Eye Protection: Chemical safety goggles are mandatory.[2]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2]

    • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.[9]

  • All handling of the waste should be performed in a well-ventilated area or, preferably, within a chemical fume hood to minimize inhalation exposure.[2][5]

The Disposal Workflow: A Self-Validating System

The following workflow provides a logical progression for the disposal of this compound, ensuring that each step validates the safety of the next.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_labeling Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate Waste (e.g., unused reagent, contaminated materials) IsSolid Solid Waste? Generate->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Place in leak-tight container for solids (e.g., contaminated wipes, gloves) IsSolid->SolidContainer Yes LiquidContainer Place in shatter-proof bottle for liquids IsLiquid->LiquidContainer Yes LabelWaste Label Container: 'HALOGENATED ORGANIC WASTE' - List all constituents - Add hazard pictograms SolidContainer->LabelWaste LiquidContainer->LabelWaste Store Store container in a designated, secure hazardous waste area. Keep container closed. LabelWaste->Store Disposal Arrange for pickup by an approved hazardous waste disposal company. Store->Disposal

Caption: Disposal decision workflow for this compound.

Final Disposal: The Professional Mandate

Under no circumstances should this compound or its solutions be disposed of down the drain.[10] Its potential aquatic toxicity and classification as a halogenated organic compound make this practice unsafe and environmentally damaging.

The only acceptable method for the final disposal of this chemical is through a licensed and approved hazardous waste disposal company.[5][11] These companies are equipped to handle and treat chemical waste in accordance with strict federal, state, and local regulations.[11] The primary method of destruction for halogenated organic compounds is high-temperature incineration under controlled conditions, which breaks the molecule down into less harmful components such as carbon dioxide, water, and hydrogen chloride gas (which is subsequently scrubbed).[3][5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[12]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The spill cleanup materials are now considered hazardous waste and must be disposed of following the procedures outlined above.[6]

By adhering to this comprehensive guide, you are not only ensuring compliance but are actively participating in a culture of safety that protects you, your colleagues, and the environment. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of scientific excellence.

References

Navigating the Safe Handling of 1-(4-Chloro-2-hydroxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of targeted therapeutic development, the precise and safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(4-Chloro-2-hydroxyphenyl)ethanone (CAS No. 6921-66-0). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture in your laboratory.

This compound, a substituted acetophenone, presents a specific set of handling challenges that necessitate a thorough understanding of its hazard profile. Aggregated GHS information indicates that this compound is a skin irritant, can cause serious eye irritation, and may lead to respiratory irritation.[1][2] This necessitates a multi-faceted approach to personal protection, encompassing not just the selection of appropriate barriers, but also a clear plan for their use, maintenance, and disposal.

Core Safety Directives and Hazard Analysis

Before any handling of this compound, a comprehensive risk assessment is crucial. The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[1][3]

  • Acute Oral Toxicity: Some data suggests it may be harmful if swallowed.[1][4]

Given these hazards, the primary objective is to prevent direct contact and inhalation. This is achieved through a combination of engineering controls (such as fume hoods) and a robust personal protective equipment (PPE) strategy.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][5]Nitrile or neoprene gloves (inspect prior to use).Standard laboratory coat.Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge and particulate filter is recommended.[6]
Solution Preparation Chemical safety goggles or a face shield if splashing is a risk.Nitrile or neoprene gloves.Chemical-resistant lab coat or apron.Work within a certified chemical fume hood.
Reaction Monitoring/Sampling Chemical safety goggles.Nitrile or neoprene gloves.Laboratory coat.Work within a certified chemical fume hood.
Accidental Spill Cleanup Chemical safety goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.A NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filters, or a self-contained breathing apparatus (SCBA) for large spills.

The causality behind these choices is rooted in minimizing exposure pathways. Tightly sealed goggles prevent airborne particulates from reaching the eyes, while chemical-resistant gloves are essential to prevent skin absorption. A lab coat provides a removable barrier to protect personal clothing and skin from incidental contact. All operations that could generate dust or vapors should be conducted within a chemical fume hood to capture emissions at the source.

Operational Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound, integrating the necessary safety measures.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Volumetric flask and cap

  • Spatula

  • Analytical balance

  • Weighing paper or boat

  • Appropriate waste container

Procedure:

  • Pre-Operation Safety Check:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][6]

    • Don all required PPE as outlined in the table above for "Solution Preparation."

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood to contain any airborne powder.

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weighing paper. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the appropriate volumetric flask.

    • Using a pipette, add a small amount of DMSO to the weighing paper to rinse any residual powder and transfer it to the flask.

    • Add approximately half of the final required volume of DMSO to the flask.

    • Swirl the flask gently to dissolve the solid. Do not heat unless the protocol specifically requires it, and if so, do so with extreme caution and appropriate secondary containment.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Post-Handling and Decontamination:

    • Wipe down the spatula, work surface in the fume hood, and any other potentially contaminated equipment with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of weighing paper and any other contaminated disposable materials in the designated solid chemical waste container.

    • Remove gloves and lab coat before leaving the laboratory.

    • Wash hands thoroughly with soap and water.[3][4]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don appropriate PPE for spill cleanup.

  • Contain: For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[3] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or safety officer.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[3][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.[3][7]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[6] Collect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow start Start: Handling This compound task_assessment Task Assessment: Weighing, Solution Prep, Reaction? start->task_assessment spill Accidental Spill? start->spill weighing Weighing Solid task_assessment->weighing solution_prep Solution Preparation task_assessment->solution_prep reaction Reaction Monitoring task_assessment->reaction fume_hood Engineering Control: Chemical Fume Hood weighing->fume_hood Mandatory solution_prep->fume_hood Mandatory reaction->fume_hood Mandatory spill->task_assessment No spill_ppe Spill PPE: - Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator/SCBA spill->spill_ppe Yes base_ppe Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe In addition to respirator Add Respirator (Organic Vapor + Particulate) fume_hood->respirator If hood is unavailable or malfunction occurs

Caption: PPE selection workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-2-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.